Methyl 2-Fluoro-3-nitrobenzoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
methyl 2-fluoro-3-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO4/c1-14-8(11)5-3-2-4-6(7(5)9)10(12)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEKYKLDXYNUERO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80541663 | |
| Record name | Methyl 2-fluoro-3-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80541663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946126-94-9 | |
| Record name | Benzoic acid, 2-fluoro-3-nitro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=946126-94-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-fluoro-3-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80541663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-fluoro-3-nitrobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.216.628 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Methyl 2-Fluoro-3-nitrobenzoate physical properties
An In-Depth Technical Guide to the Physical Properties of Methyl 2-Fluoro-3-nitrobenzoate
Abstract
This compound (CAS No. 946126-94-9) is a substituted aromatic compound of significant interest in medicinal chemistry and materials science.[1] Its trifunctionalized structure, featuring a methyl ester, a fluorine atom, and a nitro group, makes it a versatile intermediate for the synthesis of complex molecular architectures, particularly in the development of novel pharmaceuticals and agrochemicals.[1][2] This guide provides a comprehensive overview of its core physical properties, methods for their determination, and essential safety protocols, tailored for researchers, scientists, and professionals in drug development.
Core Physicochemical Properties
The physical properties of a compound are critical determinants of its behavior in both chemical reactions and biological systems. They influence solubility, bioavailability, and formulation characteristics. The key physical properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 946126-94-9 | [3][4] |
| Molecular Formula | C₈H₆FNO₄ | [3][4] |
| Molecular Weight | 199.14 g/mol | [3] |
| Appearance | Pale-yellow to Yellow-brown Solid | [5] |
| Melting Point | 77 - 80 °C | [6] |
| Boiling Point | 310.8 °C (at 760 mmHg) | [4] |
| Density | 1.388 g/cm³ | [4] |
| Solubility | Slightly soluble in Chloroform and Methanol.[4] Insoluble in water.[7] | |
| LogP (Octanol/Water) | 2.04 | [4] |
| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [4] |
Structural and Molecular Identity
Understanding the structure is fundamental to interpreting its properties.
Caption: Chemical structure of this compound.
Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl ester protons. The three aromatic protons will appear as complex multiplets in the downfield region (typically δ 7.5-8.5 ppm) due to splitting by each other and by the fluorine atom. The methyl ester protons will appear as a sharp singlet further upfield (typically δ 3.9-4.0 ppm).
-
¹³C NMR: The carbon NMR spectrum will show eight distinct signals. The carbonyl carbon of the ester will be the most downfield signal (δ ~165 ppm). The aromatic carbons will appear in the δ 110-160 ppm region, with the carbon attached to the fluorine showing a large one-bond C-F coupling constant. The methyl carbon of the ester will be the most upfield signal (δ ~53 ppm).
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present. Key expected absorption bands include:
-
~3100-3000 cm⁻¹: C-H stretching of the aromatic ring.
-
~1730 cm⁻¹: A strong C=O stretching band for the ester carbonyl group.
-
~1530 cm⁻¹ and ~1350 cm⁻¹: Strong asymmetric and symmetric stretching bands, respectively, for the nitro (NO₂) group.
-
~1250 cm⁻¹: C-O stretching of the ester group.
-
~1200 cm⁻¹: C-F stretching band.
Mass Spectrometry (MS)
Electron ionization mass spectrometry would be expected to show a molecular ion peak (M⁺) at m/z = 199. The isotopic pattern would confirm the presence of one nitrogen atom. Key fragmentation pathways would likely involve the loss of the methoxy group (-OCH₃, m/z = 31) to give a fragment at m/z = 168, or the loss of the entire methoxycarbonyl group (-COOCH₃, m/z = 59) to give a fragment at m/z = 140.
Experimental Protocols for Physical Property Determination
The trustworthiness of physical data relies on robust and reproducible experimental methods.
Melting Point Determination
Causality: The melting point is a sensitive indicator of purity. Impurities disrupt the crystal lattice, requiring less energy to break the intermolecular forces, which results in a depressed and broadened melting range. A sharp melting range (≤ 2 °C) is indicative of a pure compound.[6]
Caption: Workflow for accurate melting point determination.
Step-by-Step Methodology:
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered to ensure uniform heat distribution.[8]
-
Loading: Tap the open end of a capillary tube into the sample powder, loading it to a height of 2-3 mm. Pack the sample into the sealed end by dropping the tube through a long glass tube onto a hard surface.[9]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.
-
Approximate Determination (Optional but Recommended): Heat the sample rapidly to get a rough estimate of the melting point. This saves time during the accurate measurement.
-
Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Prepare a fresh sample. Heat at a rate of 1-2°C per minute when approaching the expected melting point.[9]
-
Data Recording: Record the temperature at which the first droplet of liquid is observed (the beginning of the melting range) and the temperature at which the last crystal melts (the end of the range).[9]
Solubility Assessment
Causality: The "like dissolves like" principle governs solubility. The polarity of the solute must be matched with the polarity of the solvent to achieve dissolution.[1] this compound is a moderately polar molecule, hence its slight solubility in moderately polar organic solvents and insolubility in the highly polar water.
Step-by-Step Methodology:
-
Preparation: Place approximately 10-20 mg of the solid compound into a clean test tube.
-
Solvent Addition: Add the chosen solvent (e.g., water, methanol, chloroform) dropwise, starting with ~0.5 mL.
-
Mixing: Vigorously shake or vortex the tube for 10-20 seconds to ensure thorough mixing.[10]
-
Observation: Observe the mixture against a light source. A compound is considered soluble if it forms a completely homogeneous solution with no visible solid particles.
-
Incremental Addition: If the compound has not dissolved, continue adding the solvent in 0.5 mL increments up to a total volume of 3 mL, mixing after each addition.
-
Classification: Record the compound as "soluble," "slightly soluble," or "insoluble" based on the observations.
Synthesis and Applications in Drug Development
This compound is not typically a final drug product but rather a key building block. Its utility stems from the specific arrangement of its functional groups, which allows for sequential and regioselective chemical modifications.
Synthesis Protocol: Fischer Esterification
A common and straightforward method for synthesizing this compound is the acid-catalyzed esterification of its corresponding carboxylic acid.
Caption: General workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve 2-fluoro-3-nitrobenzoic acid (1.0 eq.) in an excess of methanol (e.g., 10 mL per gram of acid).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq.).
-
Heating: Stir the reaction mixture at a moderate temperature (e.g., 50°C or reflux) for several hours (e.g., 16 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, remove the excess methanol under reduced pressure. Dilute the residue with an organic solvent like ethyl acetate.
-
Neutralization: Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the aqueous phase is neutral (ceases effervescence). This step removes the acidic catalyst and any unreacted carboxylic acid.
-
Extraction & Drying: Separate the organic layer, wash it with water and then with brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).
-
Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product, which can be used as is or purified further by recrystallization or column chromatography.
Role in Research and Development
This intermediate is valuable because the nitro group can be readily reduced to an amine, which is a key functional group for building a wide array of bioactive molecules. The fluorine atom can enhance metabolic stability and binding affinity of a potential drug candidate.[2] It serves as a starting material for synthesizing compounds with potential anti-inflammatory and anti-tumor properties.[2]
Safety and Handling
As a senior scientist, ensuring laboratory safety is paramount. All protocols must be conducted with a thorough understanding of the potential hazards.
GHS Hazard Identification
This compound is classified with the following hazards:
-
H302: Harmful if swallowed.[3]
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.[3]
Recommended Handling Procedures
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear nitrile gloves and a lab coat. Avoid contact with skin.
-
Respiratory Protection: If handling large quantities or if dust is generated, use an appropriate particulate respirator.
-
-
Handling: Avoid formation of dust and aerosols. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]
References
- 1. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 2. Methyl 3-fluoro-2-nitrobenzoate | 1214353-57-7 [chemicalbook.com]
- 3. This compound | C8H6FNO4 | CID 13470961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound|lookchem [lookchem.com]
- 5. This compound | 946126-94-9 [sigmaaldrich.com]
- 6. athabascau.ca [athabascau.ca]
- 7. Methyl 4-fluoro-3-nitrobenzoate | 329-59-9 [chemicalbook.com]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. saltise.ca [saltise.ca]
A Technical Guide to Methyl 2-Fluoro-3-nitrobenzoate: Synthesis, Properties, and Applications
Abstract: Methyl 2-Fluoro-3-nitrobenzoate (CAS No. 946126-94-9) is a trifunctional aromatic compound of significant interest to the pharmaceutical and agrochemical industries. Its strategic substitution pattern, featuring a methyl ester, a fluorine atom, and a nitro group, makes it a versatile building block for the synthesis of complex molecular architectures. The presence of the fluorine atom can enhance the metabolic stability and binding affinity of target molecules, while the nitro and ester groups offer orthogonal reactivity for subsequent chemical modifications. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, methods for its characterization, and a discussion of its key applications in modern organic synthesis.
Physicochemical Properties and Identifiers
This compound is a pale-yellow solid at room temperature.[1][2] The unique arrangement of its functional groups dictates its physical properties and chemical reactivity.
Caption: Chemical Structure of this compound.
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [3] |
| CAS Number | 946126-94-9 | [3][4] |
| Molecular Formula | C₈H₆FNO₄ | [3] |
| Molecular Weight | 199.14 g/mol | [3][4] |
| Appearance | Pale-yellow to Yellow-brown Solid | [1][2] |
| Melting Point | 77 - 80 °C | [2][4][5] |
| Boiling Point | 310.8 ± 27.0 °C (Predicted) | [4][5] |
| InChIKey | VEKYKLDXYNUERO-UHFFFAOYSA-N | [1][3] |
| Canonical SMILES | COC(=O)C1=C(C(=CC=C1)--INVALID-LINK--[O-])F | [3] |
Synthesis and Purification
The most common and efficient laboratory-scale synthesis of this compound is through the Fischer esterification of its corresponding carboxylic acid, 2-Fluoro-3-nitrobenzoic acid.[4][6][7]
Causality of Experimental Choice: This acid-catalyzed reaction is a cornerstone of organic synthesis for its reliability and straightforward execution.[8][9] Concentrated sulfuric acid serves as the catalyst; it protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon. This activation makes it susceptible to nucleophilic attack by the weakly nucleophilic methanol. The reaction is reversible, so using methanol as the solvent serves a dual purpose: it acts as a reagent and, by being in large excess, drives the equilibrium toward the product side, maximizing the yield according to Le Châtelier's Principle.[9]
Caption: Workflow for the Synthesis of this compound.
Detailed Experimental Protocol: Fischer Esterification
This protocol is adapted from established procedures.[4][6]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-fluoro-3-nitrobenzoic acid (e.g., 5.0 g, 27.0 mmol) in methanol (50 mL).
-
Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (1.4 mL, 27.0 mmol) to the stirring solution.
-
Reaction: Heat the reaction mixture to 50 °C and maintain this temperature with stirring for approximately 16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Solvent Removal: After cooling to room temperature, remove the methanol solvent under reduced pressure using a rotary evaporator.
-
Aqueous Workup (Self-Validating Step): Dilute the resulting residue with ethyl acetate (EtOAc). Transfer the solution to a separatory funnel and wash it with a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Continue washing until the aqueous phase is neutral (pH ~7), which confirms the complete removal of the acidic catalyst and any unreacted starting material. This neutralization is a critical, self-validating step for ensuring the purity of the subsequent organic phase.
-
Isolation: Separate the organic layer. Wash it sequentially with water and then brine to remove residual salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter the drying agent, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The product, obtained as a pale yellow solid, is often of sufficient purity for subsequent steps.[4][6] If necessary, it can be further purified by recrystallization.
Spectroscopic Characterization
Structural confirmation and purity assessment are performed using standard spectroscopic techniques. While specific spectra for this exact compound are proprietary, the expected characteristics can be reliably predicted based on its functional groups and comparison with similar molecules.[10][11][12] Chemical suppliers often provide access to analytical data such as NMR and MS upon request.[13]
Table 2: Predicted Spectroscopic Data
| Technique | Characteristic Features |
| ¹H NMR | - Aromatic region (3H): Complex multiplets due to spin-spin coupling between protons and the adjacent fluorine atom. - Methyl region (3H): A sharp singlet around 3.9 ppm, characteristic of the ester methyl group.[12] |
| ¹³C NMR | - Expected to show 8 distinct signals due to the lack of molecular symmetry. - Carbonyl carbon (C=O) signal downfield (~165 ppm). - Aromatic carbons in the 115-155 ppm range, with C-F and C-NO₂ signals showing characteristic shifts. - Methyl carbon (-OCH₃) signal upfield (~52 ppm).[12] |
| IR (Infrared) | - Strong C=O stretch (ester): ~1735-1750 cm⁻¹[11][14] - Asymmetric NO₂ stretch: ~1550-1490 cm⁻¹[11][14] - Symmetric NO₂ stretch: ~1355-1315 cm⁻¹[11][14] - C-F stretch: ~1200-1100 cm⁻¹ - Aromatic C=C stretches: ~1600 and 1475 cm⁻¹[14] |
| MS (Mass Spec) | - Molecular Ion (M⁺): Expected at m/z = 199.14. - Monoisotopic Mass: 199.028 Da.[3] |
Chemical Reactivity and Synthetic Applications
This compound serves as a valuable intermediate for constructing more complex molecules, particularly in the fields of medicinal chemistry and agrochemicals.[15][16] Its utility stems from the ability to selectively transform the nitro and ester groups.
Key Transformation: Reduction of the Nitro Group
A pivotal reaction is the reduction of the electron-withdrawing nitro group to a nucleophilic amino group (-NH₂).[7] This transformation opens up a vast array of subsequent chemical possibilities, including amide bond formation, diazotization, and the construction of heterocyclic rings.
Expertise in Action: The choice of reducing agent is critical for chemoselectivity. Catalytic hydrogenation using palladium on carbon (Pd/C) or Raney Nickel is highly effective.[17][18] Alternatively, for substrates sensitive to hydrogenation, metal-acid systems like iron (Fe) or tin (Sn) in hydrochloric acid (HCl) provide a robust alternative.[17][19] These methods are generally selective for the nitro group, leaving the ester and fluoro substituents intact.
Caption: Key synthetic transformation via reduction of the nitro group.
This resulting aniline, methyl 3-amino-2-fluorobenzoate, is a precursor for various bioactive compounds where the amino group can be further functionalized. The fluorine atom at the ortho position can influence the conformation and electronic properties of the final molecule, often leading to improved pharmacological profiles.[7]
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions.
GHS Hazard Statements: [1][3][20]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Table 3: Recommended Safety Procedures
| Area | Recommendation | Reference(s) |
| Engineering Controls | Handle in a well-ventilated place, preferably within a chemical fume hood. | [20] |
| Personal Protective Equipment (PPE) | - Wear tightly fitting safety goggles conforming to EN166 (EU) or NIOSH (US) standards.- Wear chemical-resistant gloves (inspected prior to use).- Wear a lab coat and other protective clothing to prevent skin contact. | [20][21] |
| Handling | Avoid contact with skin and eyes. Avoid formation and inhalation of dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. | [20][22] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents. | [20][21][22] |
| First Aid | - If Inhaled: Move person to fresh air. Consult a physician.- In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.- In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.- If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician. | [23] |
Conclusion
This compound is a high-value chemical intermediate whose utility is derived from its unique trifunctional architecture. Established synthetic protocols, such as the Fischer esterification, allow for its reliable production. Its true power lies in the selective reactivity of its nitro and ester groups, providing synthetic chemists with a versatile platform to introduce the advantageous properties of fluorine into novel drug candidates and agrochemicals. Proper understanding of its properties, synthesis, and safe handling procedures is essential for leveraging this potent building block in research and development.
References
- 1. This compound | 946126-94-9 [sigmaaldrich.com]
- 2. This compound CAS#: 946126-94-9 [amp.chemicalbook.com]
- 3. This compound | C8H6FNO4 | CID 13470961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 946126-94-9 [m.chemicalbook.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. community.wvu.edu [community.wvu.edu]
- 9. athabascau.ca [athabascau.ca]
- 10. brainly.com [brainly.com]
- 11. homework.study.com [homework.study.com]
- 12. aiinmr.com [aiinmr.com]
- 13. This compound(946126-94-9) 1H NMR spectrum [chemicalbook.com]
- 14. sciencing.com [sciencing.com]
- 15. nbinno.com [nbinno.com]
- 16. This compound [myskinrecipes.com]
- 17. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 18. youtube.com [youtube.com]
- 19. Aromatic Side Chain Reduction: Nitro [employees.csbsju.edu]
- 20. chemicalbook.com [chemicalbook.com]
- 21. fishersci.com [fishersci.com]
- 22. aksci.com [aksci.com]
- 23. capotchem.cn [capotchem.cn]
An In-Depth Technical Guide to PF-04691502: A Dual PI3K/mTOR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-04691502 is a potent, orally bioavailable, ATP-competitive dual inhibitor of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways.[1][2] Deregulation of the PI3K/AKT/mTOR pathway is a frequent event in human cancers, contributing to tumor cell growth, proliferation, survival, and resistance to therapy.[2][3] By targeting two critical nodes in this pathway, PF-04691502 represents a significant therapeutic strategy for various malignancies.[3][4] This guide provides a comprehensive overview of the technical properties of PF-04691502, including its mechanism of action, physicochemical characteristics, pharmacological data, and relevant experimental protocols.
Physicochemical Properties of PF-04691502
| Property | Value | Source |
| IUPAC Name | 2-amino-8-((1r,4r)-4-(2-hydroxyethoxy)cyclohexyl)-6-(6-methoxypyridin-3-yl)-4-methylpyrido[2,3-d]pyrimidin-7(8H)-one | [1] |
| CAS Number | 1013101-36-4 | [1] |
| Molecular Formula | C23H27N5O4 | |
| Molecular Weight | 425.48 g/mol |
Mechanism of Action: Dual Inhibition of PI3K and mTOR
PF-04691502 exerts its anti-neoplastic effects by binding to the ATP-binding pockets of both PI3K and mTOR kinases, thereby inhibiting their catalytic activity.[1] This dual inhibition leads to a comprehensive blockade of the PI3K/AKT/mTOR signaling cascade.
The PI3K family of lipid kinases, particularly the class I isoforms (α, β, γ, δ), are crucial for converting extracellular signals into intracellular signaling events.[5] Upon activation by growth factors and other stimuli, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT.
mTOR, a serine/threonine kinase, functions as the catalytic subunit of two distinct protein complexes: mTORC1 and mTORC2.[1] mTORC1, when activated, promotes protein synthesis, cell growth, and proliferation by phosphorylating downstream targets such as p70S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[2] mTORC2 is involved in the full activation of AKT by phosphorylating it at the S473 residue.[4]
PF-04691502 potently inhibits all class I PI3K isoforms and mTOR (mTORC1 and mTORC2).[1][6] This leads to a reduction in the phosphorylation of AKT at both T308 (a target of PDK1, which is downstream of PI3K) and S473 (a target of mTORC2).[4] Consequently, the activity of downstream effectors of both PI3K/AKT and mTOR signaling is suppressed, resulting in cell cycle arrest at the G1 phase, inhibition of cell proliferation, and induction of apoptosis in cancer cells with a hyperactivated PI3K pathway.[2]
Signaling Pathway Diagram
Caption: The inhibitory action of PF-04691502 on the PI3K/AKT/mTOR signaling pathway.
Pharmacological Properties
PF-04691502 has demonstrated potent inhibitory activity in both biochemical and cell-based assays.
| Parameter | Value | Cell Lines/Conditions | Source |
| Ki (PI3Kα) | 1.8 nM | Cell-free assay | [1][6] |
| Ki (PI3Kβ) | 2.1 nM | Cell-free assay | [1][6] |
| Ki (PI3Kδ) | 1.6 nM | Cell-free assay | [1][6] |
| Ki (PI3Kγ) | 1.9 nM | Cell-free assay | [1][6] |
| Ki (mTOR) | 16 nM | Cell-free assay | [1][6] |
| IC50 (p-AKT S473) | 3.8 - 20 nM | PIK3CA-mutant and PTEN-deleted cancer cell lines | [2] |
| IC50 (p-AKT T308) | 7.5 - 47 nM | PIK3CA-mutant and PTEN-deleted cancer cell lines | [2] |
| IC50 (Cell Proliferation) | 179 - 313 nM | PIK3CA-mutant and PTEN-deleted cancer cell lines | [2] |
| IC50 (mTORC1 activity) | 32 nM | PI3K-independent nutrient stimulated assay | [2] |
Experimental Protocols
Western Blot Analysis of PI3K/mTOR Pathway Inhibition
This protocol describes the evaluation of PF-04691502's effect on the phosphorylation of key downstream effectors of the PI3K/mTOR pathway in cancer cells.
Workflow Diagram:
Caption: A typical workflow for assessing PI3K/mTOR pathway inhibition by Western blot.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Protein Extraction and Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatants using a bicinchoninic acid (BCA) protein assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for phosphorylated AKT (S473 and T308), phosphorylated S6 ribosomal protein (S235/236), and a loading control like α-tubulin overnight at 4°C.[4]
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
-
Clinical Development and Safety
PF-04691502 has been evaluated in Phase I and II clinical trials for the treatment of various advanced solid tumors.[1][5][7] A Phase I study established a maximum tolerated dose (MTD) of 8 mg administered orally once daily.[7] The most common treatment-related adverse events included fatigue, decreased appetite, nausea, hyperglycemia, rash, and vomiting.[7][8]
Pharmacodynamic studies in patients demonstrated target engagement, as evidenced by increased fasting serum glucose and insulin levels, and a reduction in the phosphorylation of AKT and other downstream effectors in tumor biopsies.[7] While no objective anti-tumor responses were observed in the initial Phase I trial, several patients experienced prolonged stable disease.[7][8]
Conclusion
PF-04691502 is a potent dual inhibitor of PI3K and mTOR with well-characterized preclinical activity. Its ability to comprehensively block a key signaling pathway implicated in cancer pathogenesis underscores its therapeutic potential. Further clinical investigation, potentially in combination with other targeted agents, is warranted to fully elucidate its efficacy in specific patient populations.
References
- 1. PF-04691502 | PI3K/mTOR dual inhibitor | CAS 1013101-36-4 | Buy PF04691502 from Supplier InvivoChem [invivochem.com]
- 2. PF-04691502, a potent and selective oral inhibitor of PI3K and mTOR kinases with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A Long Way to Go: A Scenario for Clinical Trials of PI3K Inhibitors in Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Phase I study of PF-04691502, a small-molecule, oral, dual inhibitor of PI3K and mTOR, in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
The Strategic Intermediate: A Technical Guide to Methyl 2-Fluoro-3-nitrobenzoate for Advanced Drug Discovery
This guide provides an in-depth technical overview of Methyl 2-Fluoro-3-nitrobenzoate, a pivotal intermediate in modern medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, properties, and critical applications, with a focus on the scientific rationale behind its utility in creating sophisticated pharmaceutical agents.
Introduction: The Significance of Precise Functionalization
In the landscape of contemporary drug discovery, the ability to fine-tune the physicochemical and pharmacokinetic properties of a molecule is paramount. This compound (CAS No. 946126-94-9) has emerged as a valuable building block due to the strategic placement of its functional groups.[1] The electron-withdrawing nature of the nitro group, combined with the metabolic stability and unique electronic properties conferred by the fluorine atom, makes this compound a versatile starting material for complex molecular architectures.[1] Its structure allows for subsequent chemical modifications, which is a key attribute for intermediates in the synthesis of pharmaceuticals and agrochemicals.[1]
This guide will explore the essential aspects of this compound, from its fundamental properties to its role in the synthesis of targeted therapies, providing a comprehensive resource for its effective application in research and development.
Physicochemical Properties and Structural Data
A thorough understanding of a compound's physical and chemical properties is the foundation of its successful application in synthesis. The key properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₆FNO₄ | [2] |
| Molecular Weight | 199.14 g/mol | [2][3] |
| CAS Number | 946126-94-9 | [3] |
| Appearance | Pale-yellow to yellow-brown solid | [3] |
| Boiling Point | 310.8 °C at 760 mmHg | |
| Density | 1.388 g/cm³ | |
| Solubility | Slightly soluble in chloroform and methanol | |
| Storage Temperature | Room temperature, sealed in dry conditions | [3] |
Synthesis of this compound: A Tale of Two Pathways
The synthesis of this compound is primarily achieved through the esterification of 2-fluoro-3-nitrobenzoic acid. Two common and effective methods are detailed below, each with its own set of advantages depending on the desired scale and laboratory capabilities.
Fischer Esterification: The Classic Approach
This method relies on the acid-catalyzed reaction between a carboxylic acid and an alcohol. In this case, 2-fluoro-3-nitrobenzoic acid is reacted with methanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid.
Experimental Protocol: Fischer Esterification
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-fluoro-3-nitrobenzoic acid (1 equivalent) in an excess of methanol (e.g., 10 volumes).
-
Catalyst Addition: Carefully add concentrated sulfuric acid (catalytic amount, e.g., 0.1 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux (approximately 65 °C) and maintain for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (until effervescence ceases), water, and brine.
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be used directly in the next step or purified further by column chromatography on silica gel if a higher purity is required.[4]
Acyl Chloride Formation: A Milder Alternative
For substrates that may be sensitive to strong acids and high temperatures, an alternative route involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with methanol.
Experimental Protocol: Acyl Chloride Intermediate
-
Acyl Chloride Formation: Suspend 2-fluoro-3-nitrobenzoic acid (1 equivalent) in a dry dichloromethane (DCM) under an inert atmosphere. Add oxalyl chloride (1.1 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF). Stir at room temperature until gas evolution ceases.
-
Esterification: Cool the reaction mixture in an ice bath and slowly add an excess of methanol.
-
Isolation: Allow the reaction to warm to room temperature and stir for 1-2 hours. Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography.[4]
Caption: Synthesis workflows for this compound.
Analytical Characterization: A Predictive Approach
| Technique | Predicted Observations |
| ¹H NMR | Aromatic protons (3H) expected in the δ 7.5-8.5 ppm region, likely as complex multiplets due to fluorine-proton coupling. A singlet for the methyl ester protons (3H) is anticipated around δ 3.9 ppm. |
| ¹³C NMR | Carbonyl carbon of the ester expected around δ 164-166 ppm. Aromatic carbons will appear in the δ 115-150 ppm range, with the carbon attached to the fluorine showing a large coupling constant (¹JC-F). The methyl carbon should be around δ 52-53 ppm. |
| FT-IR (cm⁻¹) | Strong C=O stretch for the ester at ~1720-1740 cm⁻¹. Asymmetric and symmetric NO₂ stretches around 1530 and 1350 cm⁻¹, respectively. C-F stretch in the 1200-1300 cm⁻¹ region. Aromatic C-H stretches above 3000 cm⁻¹. |
| Mass Spec (EI) | Molecular ion peak [M]⁺ at m/z = 199. Common fragments would include the loss of the methoxy group (-OCH₃) to give a peak at m/z = 168, and the loss of the entire ester group (-COOCH₃) resulting in a peak at m/z = 140. |
Applications in Drug Discovery: A Gateway to Targeted Therapies
The primary utility of this compound in medicinal chemistry is as a precursor to Methyl 2-fluoro-3-aminobenzoate.[5] This transformation is typically achieved through the reduction of the nitro group, a reaction that can be accomplished using various reagents such as catalytic hydrogenation (e.g., H₂, Pd/C) or metal-mediated reductions (e.g., SnCl₂, Fe/HCl).
Caption: Key reaction pathway for pharmaceutical applications.
Methyl 2-fluoro-3-aminobenzoate is a crucial intermediate in the synthesis of several targeted therapies, most notably Dabrafenib .[6][7] Dabrafenib is a potent BRAF inhibitor used in the treatment of various cancers, including melanoma and non-small cell lung cancer.[6] The 2-fluoro-3-amino substitution pattern of the intermediate is integral to the final structure and activity of Dabrafenib, highlighting the strategic importance of this compound as a starting material.
The incorporation of a fluorine atom can significantly enhance the metabolic stability and membrane permeability of drug candidates.[8] This makes fluorinated intermediates like this compound highly sought after in the design of new therapeutic agents.[8]
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting. It is classified as harmful if swallowed and may cause skin and serious eye irritation.[3] It is recommended to handle this compound in a well-ventilated fume hood while wearing personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a strategically important intermediate in organic synthesis, particularly in the field of medicinal chemistry. Its well-defined synthesis and the versatile reactivity of its functional groups make it an invaluable building block for the construction of complex pharmaceutical agents, including targeted cancer therapies like Dabrafenib. A comprehensive understanding of its properties, synthesis, and applications, as outlined in this guide, is essential for researchers and scientists aiming to leverage this compound in the development of next-generation therapeutics.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound | C8H6FNO4 | CID 13470961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 946126-94-9 [sigmaaldrich.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate - Eureka | Patsnap [eureka.patsnap.com]
- 6. methyl 3-amino-2-fluorobenzoate | 1195768-18-3 [chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
A Technical Guide to the Spectroscopic Characterization of Methyl 2-Fluoro-3-nitrobenzoate
This guide provides an in-depth analysis of the spectroscopic data for Methyl 2-Fluoro-3-nitrobenzoate, a key intermediate in pharmaceutical and agrochemical research.[1] As a valued building block, its unambiguous structural confirmation is paramount for researchers in drug development and organic synthesis. This document is designed to serve as a comprehensive technical resource for scientists, detailing the expected spectroscopic characteristics and the underlying principles for their interpretation.
Molecular Structure and Physicochemical Properties
This compound (CAS No: 946126-94-9) is an aromatic ester with the molecular formula C₈H₆FNO₄ and a molecular weight of 199.14 g/mol .[2][3] The strategic placement of the fluoro, nitro, and methyl ester groups on the benzene ring dictates its unique electronic and chemical properties, which are, in turn, reflected in its spectroscopic signatures.
| Property | Value | Source |
| Molecular Formula | C₈H₆FNO₄ | PubChem[2] |
| Molecular Weight | 199.14 g/mol | PubChem[2] |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 946126-94-9 | PubChem[2] |
| Physical Form | Pale-yellow to Yellow-brown Solid | Sigma-Aldrich[4] |
| Melting Point | 77-80 °C | ChemicalBook |
| Boiling Point | 310.8±27.0 °C (Predicted) | ChemicalBook |
| Solubility | Chloroform (Slightly), Methanol (Slightly) | LookChem |
Spectroscopic Analysis: A Multi-faceted Approach
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. For this compound, we expect to see signals corresponding to the aromatic protons and the methyl ester protons.
Expected ¹H NMR Data (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 8.0 - 8.2 | Multiplet | 1H | Ar-H | Aromatic proton deshielded by the adjacent nitro group. |
| ~ 7.4 - 7.6 | Multiplet | 2H | Ar-H | Remaining aromatic protons, with splitting patterns influenced by both the fluorine and nitro groups. |
| ~ 3.9 | Singlet | 3H | -OCH₃ | Protons of the methyl ester group. |
The exact chemical shifts and coupling constants will be influenced by the solvent used for analysis. The aromatic region will display complex splitting patterns due to proton-proton and proton-fluorine couplings. For comparison, in Methyl 3-nitrobenzoate, the aromatic protons appear in the range of 7.50-8.76 ppm, and the methyl singlet is at 3.93 ppm (in CDCl₃).[6]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal.
Expected ¹³C NMR Data (Predicted)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 164 - 166 | C=O | Carbonyl carbon of the ester group. For comparison, the ester carbonyl in Methyl 3-nitrobenzoate appears at 164.7 ppm.[6] |
| ~ 150 - 155 (d) | C-F | Aromatic carbon directly bonded to fluorine, showing a large coupling constant (¹JCF). |
| ~ 147 - 150 | C-NO₂ | Aromatic carbon directly bonded to the nitro group. In Methyl 3-nitrobenzoate, this carbon appears at 148.1 ppm.[6] |
| ~ 120 - 140 | Ar-C | Other aromatic carbons, with their chemical shifts influenced by the substituents. |
| ~ 52 - 54 | -OCH₃ | Carbon of the methyl ester group. In Methyl 3-nitrobenzoate, this peak is at 52.6 ppm.[6] |
The carbon spectrum will be proton-decoupled to simplify the signals to singlets, except for the carbon attached to fluorine, which will appear as a doublet.
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹F NMR is a powerful tool for the characterization of organofluorine compounds. Since ¹⁹F has a nuclear spin of 1/2 and a high natural abundance, it provides sharp signals over a wide chemical shift range.[7]
Expected ¹⁹F NMR Data (Predicted)
For this compound, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift will be influenced by the electronic environment of the fluorine atom on the aromatic ring. This signal will likely be a multiplet due to coupling with the neighboring aromatic protons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~ 3100 - 3000 | Aromatic C-H | Stretching |
| ~ 2960 - 2850 | Aliphatic C-H (-OCH₃) | Stretching |
| ~ 1730 - 1715 | Ester C=O | Stretching |
| ~ 1600, 1475 | Aromatic C=C | Stretching |
| ~ 1550 - 1530 | Nitro N=O | Asymmetric Stretching |
| ~ 1350 - 1330 | Nitro N=O | Symmetric Stretching |
| ~ 1250 - 1000 | C-O and C-F | Stretching |
The presence of a strong absorption band for the carbonyl group of the ester and the characteristic strong absorptions for the nitro group are key diagnostic features in the IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound, the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight (199.14).
Expected Fragmentation Pattern
The fragmentation of the molecular ion will likely involve the loss of characteristic neutral fragments.
Caption: Predicted major fragmentation pathways for this compound.
Experimental Protocols
The acquisition of high-quality spectroscopic data is contingent on the use of appropriate experimental procedures.
Synthesis of this compound
A common method for the synthesis of this compound is the esterification of 2-Fluoro-3-nitrobenzoic acid.
Protocol:
-
Dissolve 2-Fluoro-3-nitrobenzoic acid in methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the reaction mixture at reflux for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the methanol under reduced pressure.
-
Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.
-
Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to yield pure this compound.[3]
Caption: General workflow for the synthesis of this compound.
Spectroscopic Sample Preparation and Analysis
NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts should be referenced to an internal standard (e.g., TMS).
IR Spectroscopy:
-
Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (for liquids or low-melting solids). Alternatively, use an ATR (Attenuated Total Reflectance) accessory.
-
Instrumentation: Record the spectrum on an FTIR spectrometer.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry:
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as electron ionization (EI) or electrospray ionization (ESI).
-
Instrumentation: Analyze the sample on a mass spectrometer (e.g., quadrupole, time-of-flight).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Conclusion
The comprehensive spectroscopic characterization of this compound is essential for its effective use in research and development. This guide has outlined the expected ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and mass spectral data, providing a framework for the structural verification of this important chemical intermediate. By understanding the principles behind these spectroscopic techniques and the expected data, researchers can confidently confirm the identity and purity of their material, ensuring the integrity of their subsequent scientific endeavors.
References
Introduction: Contextualizing the Importance of Solubility
An In-Depth Technical Guide to the Solubility of Methyl 2-Fluoro-3-nitrobenzoate
This compound is an aromatic organic compound utilized as an intermediate in various synthetic pathways within pharmaceutical and chemical research.[1][2][3] Its molecular structure, characterized by a substituted benzene ring, presents specific physicochemical challenges and opportunities. For researchers, particularly in drug development, understanding the solubility of such a compound is not a trivial pursuit; it is a critical parameter that dictates its behavior in biological and chemical systems. Solubility influences everything from reaction kinetics in a synthesis flask to bioavailability in a preclinical study.[4][5][6] Poor solubility can become a significant bottleneck, leading to inaccurate bioassay results, formulation difficulties, and ultimately, the failure of promising drug candidates.[6]
This guide provides a comprehensive overview of the solubility profile of this compound. We will delve into its core physicochemical properties, explore its solubility in common solvents, and provide detailed, field-proven protocols for its experimental determination. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively work with this compound.
Physicochemical Properties and Their Influence on Solubility
The solubility of a compound is intrinsically linked to its molecular structure and resulting physical properties. The key to predicting and understanding the behavior of this compound lies in analyzing these characteristics.
The presence of a methyl ester, a nitro group, and a fluorine atom on the benzene ring creates a molecule with distinct regions of polarity. The nitro and ester groups are strong electron-withdrawing groups and contain polar multiple bonds, contributing to the molecule's overall polarity and providing sites for dipole-dipole interactions. The five oxygen and nitrogen atoms act as hydrogen bond acceptors, while there are no hydrogen bond donors.[1] This imbalance is critical; the molecule can accept hydrogen bonds from protic solvents (like water or methanol) but cannot donate them, which limits its ability to integrate fully into hydrogen-bonded solvent networks.
The LogP value of approximately 2.04 indicates a moderate degree of lipophilicity.[1] This suggests that the compound will favor partitioning into non-polar or moderately polar environments over highly aqueous systems.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₈H₆FNO₄ | [7][8] |
| Molecular Weight | 199.14 g/mol | [8] |
| Physical State | Solid, Off-White to Pale Yellow | [2][3][7] |
| Melting Point | 77 - 80 °C | [3] |
| Boiling Point | 310.8 °C (Predicted) | [1][3] |
| LogP (Octanol/Water) | 2.04 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Hydrogen Bond Acceptors | 5 | [1] |
Qualitative and Predicted Solubility Profile
Based on its physicochemical properties and available data, a qualitative solubility profile can be established.
-
Aqueous Solubility : The compound is expected to have very low solubility in water. A related isomer, methyl 4-fluoro-3-nitrobenzoate, is reported as insoluble in water.[9] The moderate lipophilicity (LogP > 2) and lack of hydrogen bond donors support this prediction, as the molecule cannot effectively disrupt the strong hydrogen-bonding network of water.
-
Organic Solvent Solubility :
-
Slightly Soluble : It is reported as slightly soluble in polar aprotic and polar protic organic solvents such as Chloroform and Methanol.[1][2][3][10] The polarity of these solvents can engage in dipole-dipole interactions with the nitro and ester groups of the molecule, facilitating dissolution.
-
Solubility in other solvents : While not explicitly documented, solubility is likely to be higher in other polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which are excellent at dissolving a wide range of organic compounds.
-
This profile highlights a common challenge in drug discovery: a compound that is "greasy" enough to interact with biological targets but not soluble enough for easy formulation in aqueous media.
Diagram 1: Structural Influences on Solubility
The following diagram illustrates how the functional groups of this compound dictate its solubility characteristics.
Caption: Key molecular features influencing the solubility of this compound.
Experimental Protocols for Solubility Determination
To move beyond qualitative descriptions, rigorous experimental measurement is necessary. The choice of method depends on the stage of research, with high-throughput kinetic assays favored in early discovery and more precise equilibrium assays used for lead optimization and pre-formulation.[5][6]
Diagram 2: General Workflow for Solubility Assessment
This workflow outlines the decision-making process and steps for determining compound solubility.
Caption: Decision workflow for selecting a solubility determination method.
Protocol 1: Thermodynamic Solubility via Shake-Flask Method
This method is considered the gold standard for determining the equilibrium (thermodynamic) solubility of a compound.[4] It measures the maximum concentration of a solute that can dissolve in a solvent at a specific temperature when the system is at equilibrium.
Causality: The core principle is to allow a suspension of the compound to reach a state of equilibrium where the rate of dissolution equals the rate of precipitation. This ensures the measured concentration represents the true thermodynamic limit of solubility, which is crucial for biopharmaceutical and formulation studies.[4][11]
Methodology:
-
Preparation:
-
Add an excess amount of solid this compound to a series of clear glass vials. "Excess" means enough solid is visible at the end of the experiment. A starting point of ~2-5 mg per mL of solvent is typical.
-
To each vial, add a precise volume (e.g., 2.0 mL) of the desired solvent (e.g., Phosphate-Buffered Saline pH 7.4, Water, Methanol).
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a shaker or rotator set to a constant temperature (e.g., 25°C or 37°C for physiological relevance).
-
Agitate the samples for a sufficient period to reach equilibrium. This is a critical step; 24 hours is a common starting point, but for some crystalline compounds, 48-72 hours may be necessary.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand for a short period to let larger particles settle.
-
Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles.
-
Separate the dissolved compound from the undissolved solid. This can be done by:
-
Filtration: Use a low-binding syringe filter (e.g., 0.22 µm PVDF). Discard the first fraction of the filtrate to saturate any potential binding sites on the filter material.
-
Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) and carefully sample the supernatant.
-
-
-
Quantification:
-
Prepare a standard curve of this compound of known concentrations in the chosen solvent.
-
Analyze the filtered or centrifuged supernatant using a suitable analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).[11]
-
Determine the concentration of the compound in the supernatant by comparing its response to the standard curve. This concentration is the thermodynamic solubility.
-
Protocol 2: High-Throughput Kinetic Solubility Assay
Kinetic solubility assays are designed for speed and are ideal for screening large numbers of compounds in early drug discovery.[5][6] They measure the concentration at which a compound, rapidly transitioning from a high-concentration organic stock solution (typically DMSO), precipitates in an aqueous buffer.[6]
Causality: This method does not measure true equilibrium solubility. Instead, it provides an estimate of how readily a compound will stay in solution under non-equilibrium conditions, which is relevant for many in vitro biological assays where compounds are introduced from DMSO stocks.[11]
Methodology (UV-Vis Plate Reader Method):
-
Preparation:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
In a 96-well UV-transparent microplate, add the desired aqueous buffer (e.g., PBS, pH 7.4) to the wells.
-
-
Compound Addition & Mixing:
-
Using a liquid handler or multichannel pipette, add a small volume of the DMSO stock solution to the buffer-containing wells to achieve a range of final concentrations (e.g., 1 to 200 µM). The final DMSO concentration should be kept low and consistent (typically ≤1%) to minimize its effect on solubility.
-
Mix the plate thoroughly for a set period (e.g., 1-2 hours) at a controlled temperature.
-
-
Precipitation Measurement:
-
Measure the absorbance of each well at a wavelength where the compound absorbs and at a non-absorbing wavelength (e.g., 600-700 nm) to detect light scattering from precipitated particles.
-
The concentration at which a significant increase in scattering is observed, or where the soluble absorbance deviates from linearity, is determined as the kinetic solubility.
-
Safety, Handling, and Storage
Proper handling of this compound is essential. According to its safety data, the compound presents several hazards.[7][8]
-
Hazards:
-
Personal Protective Equipment (PPE):
-
Wear protective gloves (inspected prior to use), protective clothing, and tightly fitting safety goggles.[7]
-
-
Handling:
-
Storage:
Conclusion
This compound is a compound of moderate lipophilicity with limited aqueous solubility, a profile that necessitates careful consideration during its use in research and development. Its solubility is primarily driven by its aromatic character and the polar, hydrogen-bond accepting nature of its nitro and ester functionalities. While it exhibits slight solubility in polar organic solvents like methanol and chloroform, its utility in aqueous systems requires strategies such as the use of co-solvents or advanced formulation techniques. The experimental protocols provided—the gold-standard shake-flask method for thermodynamic solubility and high-throughput kinetic assays for early screening—offer robust frameworks for quantifying this critical parameter. By combining a theoretical understanding of its physicochemical properties with rigorous experimental validation, researchers can effectively navigate the challenges posed by its solubility profile, enabling more reliable and successful scientific outcomes.
References
- 1. lookchem.com [lookchem.com]
- 2. This compound CAS#: 946126-94-9 [m.chemicalbook.com]
- 3. This compound CAS#: 946126-94-9 [amp.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Solubility Test | AxisPharm [axispharm.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. This compound | C8H6FNO4 | CID 13470961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Methyl 4-fluoro-3-nitrobenzoate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. This compound manufacturers and suppliers in india [chemicalbook.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
An In-Depth Technical Guide to the Safe Handling and Application of Methyl 2-Fluoro-3-nitrobenzoate
Introduction: Understanding the Molecular Landscape
Methyl 2-fluoro-3-nitrobenzoate is a highly functionalized aromatic compound that serves as a critical building block for researchers, particularly in the fields of medicinal chemistry and drug development. Its utility stems from the unique interplay of its three core functional groups: a methyl ester, a fluorine atom, and a nitro group. The electron-withdrawing nature of the nitro group and the fluorine atom significantly influences the reactivity of the aromatic ring, making it a versatile intermediate for the synthesis of complex molecules.[1][2] The fluorine atom, in particular, is a prized feature in modern drug design, often introduced to enhance metabolic stability, binding affinity, and bioavailability of the final drug candidate.[3][4][5]
This guide provides a comprehensive overview of the safety protocols and handling procedures for this compound, grounded in an understanding of its chemical properties and reactivity. It is designed for laboratory professionals who require not just a set of rules, but a deeper insight into the causality behind safe and effective experimental design.
Chapter 1: Hazard Profile and Toxicological Insights
The primary hazards associated with this compound are its potential to cause harm if swallowed, and to induce skin, eye, and respiratory irritation.[6][7] Understanding the basis of this toxicity is key to appreciating the importance of the handling protocols outlined in this guide.
GHS Hazard Classification
The Globally Harmonized System (GHS) provides a standardized framework for communicating the hazards of chemical products. For this compound, the key hazard statements are summarized below.
| Hazard Class | GHS Hazard Statement | Rationale |
| Acute Toxicity, Oral | H302: Harmful if swallowed[6] | The compound can cause adverse health effects if ingested. |
| Skin Corrosion/Irritation | H315: Causes skin irritation[6][7] | Direct contact can lead to inflammation and redness of the skin. |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation[6][7] | Contact with the eyes can result in significant irritation and potential damage. |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation[6][7] | Inhalation of dust or vapors can irritate the respiratory tract. |
This data is aggregated from multiple sources and represents a consensus on the primary hazards.
The "Why" Behind the Hazards: A Mechanistic Perspective
The irritant properties of this compound can be attributed to its electrophilic nature. The electron-withdrawing effects of the nitro and fluoro groups make the aromatic ring susceptible to nucleophilic attack.[8][9] When in contact with biological tissues, the compound can potentially react with nucleophilic functional groups present in proteins and other biomolecules, leading to cellular disruption and an inflammatory response.
Furthermore, nitroaromatic compounds can undergo metabolic reduction in the body to form reactive intermediates such as nitroso and hydroxylamine derivatives.[6][10][11][12] These intermediates are known to be capable of binding to cellular macromolecules and inducing oxidative stress, which is a plausible mechanism for the observed toxicity.[13] The presence of the fluorine atom can also influence the metabolic fate of the molecule, potentially leading to the formation of toxic metabolites.[14]
Chapter 2: Prudent Laboratory Practices and Personal Protective Equipment (PPE)
A proactive approach to safety is paramount when handling any chemical, and this compound is no exception. The following protocols are designed to minimize exposure and mitigate risk.
Engineering Controls: The First Line of Defense
All manipulations of this compound should be conducted in a well-ventilated laboratory.[7] For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.[15] The fume hood provides a physical barrier and actively removes airborne contaminants from the operator's breathing zone.
Caption: Decision workflow for selecting appropriate engineering controls.
Personal Protective Equipment (PPE): A Non-Negotiable Standard
The appropriate selection and consistent use of PPE are critical for preventing direct contact with this compound.
-
Eye and Face Protection: Chemical safety goggles that conform to EN166 (EU) or NIOSH (US) standards are mandatory.[3] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Skin Protection:
-
Gloves: Chemically resistant gloves, such as nitrile or neoprene, must be worn.[16] It is crucial to inspect gloves for any signs of degradation or perforation before each use. Proper glove removal technique (without touching the outer surface with bare hands) is essential to prevent cross-contamination.
-
Lab Coat: A flame-resistant lab coat should be worn at all times to protect skin and clothing.
-
-
Respiratory Protection: In instances where engineering controls are insufficient to maintain exposure below permissible limits, or during emergency situations, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[4]
Caption: Essential personal protective equipment for handling the compound.
Chapter 3: Handling, Storage, and Disposal Protocols
Adherence to established protocols for the handling, storage, and disposal of this compound is fundamental to maintaining a safe laboratory environment.
Safe Handling Procedures
-
Avoid all direct contact with the substance.[7]
-
Do not eat, drink, or smoke in the laboratory.[7]
-
Wash hands thoroughly after handling the compound, even if gloves were worn.[4]
-
Avoid the formation of dust and aerosols.[7] If the material is a solid, handle it in a way that minimizes dust generation.
-
Use non-sparking tools, as the compound is combustible.[7]
-
Ensure that an emergency eyewash station and safety shower are readily accessible.
Storage Requirements
Proper storage is crucial to maintain the integrity of the compound and prevent accidental release.
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[3][7]
-
Keep away from incompatible materials, particularly strong oxidizing agents.
-
The storage area should be secure and accessible only to authorized personnel.[7]
Disposal of Waste
All waste containing this compound must be treated as hazardous.
-
Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[7]
-
The recommended method of disposal is through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[4][7]
-
Do not dispose of this chemical down the drain.[7]
-
Contaminated packaging should be triple-rinsed (or equivalent) before being offered for recycling or reconditioning.[7]
Chapter 4: Emergency Procedures
In the event of an accidental exposure or spill, a swift and informed response is critical.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[3] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[3][4] |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][4] |
Accidental Release Measures
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, but avoid directing airflow in a way that spreads dust.
-
Contain: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains or waterways.[3]
-
Clean-up:
-
Wear the appropriate PPE as described in Chapter 2.
-
For solid spills, carefully sweep or vacuum the material into a suitable, labeled container for disposal. Avoid generating dust.
-
Use spark-proof tools and explosion-proof equipment.[3]
-
Absorb liquid spills with an inert material (e.g., vermiculite, sand, or earth) and place in a sealed container for disposal.
-
-
Decontaminate: Thoroughly clean the spill area with a suitable solvent, followed by washing with soap and water.
Caption: Step-by-step procedure for responding to a spill.
Chapter 5: Reactivity and Applications in Drug Discovery
This compound is a valuable intermediate due to its predictable reactivity, which allows for the strategic introduction of substituents onto the aromatic ring.
Key Chemical Transformations
-
Reduction of the Nitro Group: The nitro group is readily reduced to an amine (aniline derivative).[2][17] This transformation is a cornerstone of its use in synthesis, as the resulting amino group can be further functionalized through acylation, alkylation, or diazotization reactions to build more complex molecular scaffolds.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the aromatic ring, enhanced by the nitro and fluoro groups, makes it susceptible to nucleophilic aromatic substitution.[18] Depending on the reaction conditions and the nucleophile used, either the fluorine atom or other substituents can be displaced.
-
Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, providing another handle for further chemical modification, such as amide bond formation.
Role in Medicinal Chemistry
The structural motifs accessible from this compound are frequently found in biologically active compounds. The presence of a fluorine atom can significantly enhance the pharmacokinetic properties of a drug molecule by:
-
Increasing Metabolic Stability: The carbon-fluorine bond is very strong and less susceptible to metabolic cleavage, which can increase the drug's half-life.[4][19][20]
-
Improving Membrane Permeability: The lipophilicity introduced by the fluorine atom can enhance the ability of a drug to cross cell membranes.[3][19]
-
Modulating Acidity/Basicity: The strong electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, which can in turn affect the drug's solubility and binding to its target.[4][19]
By providing a reliable route to fluorinated and amino-substituted aromatic compounds, this compound is an enabling tool for the discovery and development of new therapeutics.[2][21]
Conclusion
This compound is a chemical of significant utility in research and development, but its safe and effective use demands a thorough understanding of its properties and a disciplined approach to laboratory practice. By integrating the principles of chemical reactivity with established safety protocols, researchers can confidently and responsibly leverage this versatile compound to advance scientific discovery. This guide serves as a foundational resource, and it is incumbent upon every user to supplement this information with institution-specific safety training and a continuous commitment to a culture of safety.
References
- 1. This compound [myskinrecipes.com]
- 2. nbinno.com [nbinno.com]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. [PDF] How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices | Semantic Scholar [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. scielo.br [scielo.br]
- 11. Biodegradation of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 16. solubilityofthings.com [solubilityofthings.com]
- 17. Nitro compound - Wikipedia [en.wikipedia.org]
- 18. benchchem.com [benchchem.com]
- 19. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 20. inhancetechnologies.com [inhancetechnologies.com]
- 21. nbinno.com [nbinno.com]
Discovery and history of fluorinated nitrobenzoates
An In-Depth Technical Guide to the Discovery and History of Fluorinated Nitrobenzoates
Authored by a Senior Application Scientist
Abstract
Fluorinated nitrobenzoates represent a cornerstone class of intermediates in modern medicinal and agrochemical research. Their unique trifunctional molecular architecture—an aromatic ring, a powerfully electron-withdrawing nitro group, and a strategically placed fluorine atom—provides a versatile platform for the synthesis of complex molecular targets. The strategic incorporation of fluorine can profoundly influence a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[1][2][3] This guide provides a comprehensive exploration of the discovery and historical development of these pivotal compounds. We will trace the origins from the initial isolation of elemental fluorine to the establishment of robust synthetic methodologies, detail key experimental protocols, and illuminate the causal logic behind the evolution of these techniques. This paper is intended for researchers, chemists, and professionals in drug development who seek a deeper understanding of the history and practical synthesis of fluorinated nitrobenzoates.
A Foundational Retrospective: The Genesis of Organofluorine Chemistry
The story of fluorinated nitrobenzoates is inextricably linked to the broader history of organofluorine chemistry, a field born from significant experimental challenges. For decades, the extreme reactivity of elemental fluorine thwarted attempts at its isolation. It was not until 1886 that French chemist Henri Moissan successfully isolated elemental fluorine via electrolysis, a landmark achievement that opened the door to a new realm of chemistry.[4][5]
Even before Moissan's success, the first organofluorine compound, benzoyl fluoride, was synthesized by Alexander Borodin in 1862 through a halogen exchange reaction, a method that remains fundamental to this day.[4][6] However, the field remained relatively niche until the early 20th century. The seminal work of Belgian chemist Frédéric Swarts on halogen exchange (Halex) reactions, using reagents like antimony trifluoride, laid the practical groundwork for the broader synthesis of fluorinated organic molecules and the eventual rise of the fluorochemical industry.[7] These early breakthroughs were the essential precursors to the development of the specific and controlled methods required to synthesize complex molecules like fluorinated nitrobenzoates.
Pillars of Synthesis: The Two Foundational Methodologies for Aryl Fluorides
The introduction of a fluorine atom onto an aromatic ring is not trivial. Two classical reactions form the bedrock of aryl fluoride synthesis and were instrumental in the initial preparation of fluorinated nitrobenzoates: the Balz-Schiemann reaction and Nucleophilic Aromatic Substitution (SNAr).
The Balz-Schiemann Reaction
First reported by Günther Balz and Günther Schiemann in 1927, this reaction provided the first reliable and broadly applicable method for synthesizing aryl fluorides.[8] The process involves the diazotization of a primary aromatic amine with nitrous acid in the presence of fluoroboric acid (HBF₄) to form a relatively stable diazonium tetrafluoroborate salt. This salt is then isolated and thermally decomposed to yield the corresponding aryl fluoride, with nitrogen gas and boron trifluoride as byproducts.[8][9][10]
The reaction is believed to proceed through a high-energy aryl cation intermediate, which is then trapped by the fluoride ion from the tetrafluoroborate counterion.[9] For many years, this was the go-to method for accessing these compounds. However, the need to isolate potentially explosive diazonium salts and the often harsh temperatures required for decomposition are significant drawbacks.[11][12]
References
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. History of fluorine - Wikipedia [en.wikipedia.org]
- 6. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. grokipedia.com [grokipedia.com]
- 9. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 10. Balz-Schiemann Reaction: Mechanism, Formula & Uses [allen.in]
- 11. scientificupdate.com [scientificupdate.com]
- 12. researchgate.net [researchgate.net]
The Strategic Advantage of Methyl 2-Fluoro-3-nitrobenzoate in Complex Synthesis: A Technical Guide
Abstract
In the landscape of modern medicinal and agrochemical research, the demand for sophisticated molecular building blocks that offer both versatility and precise control over reactivity is paramount. Methyl 2-Fluoro-3-nitrobenzoate (CAS No. 946126-94-9) has emerged as a cornerstone intermediate, providing a unique combination of functional groups that empower chemists to construct complex molecular architectures with high efficiency. This technical guide delves into the core features of this compound, elucidating the synergistic interplay of its fluoro, nitro, and methyl ester functionalities. We will explore its synthesis, key transformations, and the strategic rationale behind its application in drug discovery, supported by detailed protocols and mechanistic insights.
Introduction: The Architectural Logic of a Privileged Scaffold
This compound is more than a simple aromatic compound; it is a carefully orchestrated arrangement of functional groups, each contributing to its synthetic utility. The strategic placement of an ortho-fluoro, meta-nitro, and a methyl ester group on the benzene ring creates a highly versatile platform for a range of chemical transformations critical to the synthesis of bioactive molecules.[1][2]
The core value of this building block lies in the electronic dichotomy of its substituents:
-
Electron-Withdrawing Groups (EWG): The nitro (-NO₂) and methyl ester (-CO₂Me) groups are potent EWGs. Their presence significantly lowers the electron density of the aromatic ring, making it susceptible to nucleophilic attack.[3]
-
The Ortho Fluorine Atom: Fluorine, while highly electronegative, plays a dual role. Its inductive effect further activates the ring for nucleophilic aromatic substitution (SNAr). Crucially, in the context of SNAr, the fluoride ion is an excellent leaving group, a role it does not typically play in aliphatic systems.[3] Furthermore, the incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacokinetic properties such as metabolic stability, membrane permeability, and binding affinity.[4][5]
This unique electronic profile makes this compound an ideal substrate for sequential and regioselective modifications, primarily through nucleophilic aromatic substitution at the C2 position and reduction of the nitro group to a synthetically versatile amine.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective and safe implementation in any synthetic workflow.
| Property | Value | Source(s) |
| CAS Number | 946126-94-9 | [6] |
| Molecular Formula | C₈H₆FNO₄ | [6] |
| Molecular Weight | 199.14 g/mol | [6] |
| Appearance | Pale yellow solid | [7] |
| Melting Point | 77-80 °C | [8] |
| Boiling Point | 310.8 ± 27.0 °C (Predicted) | [8] |
| Solubility | Chloroform (Slightly), Methanol (Slightly) | [8] |
Safety Profile: this compound is a chemical that requires careful handling in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.
GHS Hazard Statements:
-
H302: Harmful if swallowed[6]
-
H315: Causes skin irritation[6]
-
H319: Causes serious eye irritation[6]
-
H332: Harmful if inhaled[6]
-
H335: May cause respiratory irritation[6]
Synthesis of the Building Block
The most common and efficient laboratory-scale synthesis of this compound is achieved through the Fischer esterification of its corresponding carboxylic acid, 2-Fluoro-3-nitrobenzoic acid.[8]
Protocol 3.1: Fischer Esterification of 2-Fluoro-3-nitrobenzoic Acid
Causality: This acid-catalyzed reaction proceeds by protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. Methanol, acting as a nucleophile, then attacks the carbonyl carbon. Subsequent proton transfers and elimination of water yield the methyl ester. Concentrated sulfuric acid serves as both the catalyst and a dehydrating agent, driving the equilibrium towards the product.
Workflow Diagram:
Caption: Workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
To a solution of 2-Fluoro-3-nitrobenzoic acid (1.0 eq.) in methanol (approx. 10 mL per gram of acid), add concentrated sulfuric acid (1.0 eq.) dropwise.[8]
-
Stir the resulting mixture at 50 °C for 16 hours.[8]
-
Cool the reaction to room temperature and remove the methanol under reduced pressure.
-
Dilute the residue with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate until the aqueous phase is neutral.[8]
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a pale yellow solid (typically >90% yield), which is often of sufficient purity for subsequent steps.[8]
Key Transformations and Synthetic Applications
The synthetic power of this compound is realized through two principal transformations: nucleophilic aromatic substitution (SNAr) of the fluoride and reduction of the nitro group. These reactions can be performed in either order, providing divergent pathways to a wide array of complex intermediates.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the aromatic ring, significantly enhanced by the meta-nitro group, makes the C-F bond highly susceptible to nucleophilic attack. This reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex before the fluoride is eliminated.
Mechanism Diagram:
Caption: General mechanism for SNAr on this compound.
This reaction is a cornerstone in the synthesis of kinase inhibitors and other pharmaceuticals. For instance, analogs of this compound are key starting materials in the synthesis of the anaplastic lymphoma kinase (ALK) inhibitor, Alectinib.
Reduction of the Nitro Group
The nitro group can be selectively reduced to an amine, which serves as a versatile functional handle for a multitude of subsequent reactions, including amide bond formation, diazotization, and the construction of heterocyclic rings. Catalytic hydrogenation is a clean and efficient method for this transformation.
Protocol 4.1: Catalytic Hydrogenation to Methyl 3-Amino-2-fluorobenzoate
Causality: In this heterogeneous catalysis, the nitro compound adsorbs onto the surface of the palladium catalyst. Hydrogen gas, also adsorbed on the catalyst surface, is added across the nitrogen-oxygen bonds, ultimately leading to the formation of the aniline and water as the only byproduct. This method is highly efficient and clean, avoiding the use of stoichiometric metal reductants. A patent for the synthesis of a related anticancer drug intermediate outlines a similar procedure.[9]
Step-by-Step Methodology (Adapted from[9]):
-
Charge an autoclave reactor with this compound (1.0 eq.), 10% Palladium on Carbon (Pd/C, ~5% w/w), and methanol as the solvent.[1]
-
Pressurize the reactor with hydrogen gas (typically 0.7-0.8 MPa).[1]
-
Maintain the reaction at a controlled temperature (e.g., 35-40 °C) with stirring for approximately 10 hours, or until hydrogen uptake ceases.[1]
-
Carefully vent the reactor and purge with an inert gas (e.g., nitrogen).
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure.
-
The resulting crude Methyl 3-amino-2-fluorobenzoate can be further purified by recrystallization or chromatography. A typical workup may involve dissolving the residue in ethyl acetate and adjusting the pH with a sodium carbonate solution.[1]
Strategic Application in Drug Discovery: The Case of Dabrafenib
The utility of this building block is exemplified in the synthesis of targeted cancer therapies. The derivative, Methyl 3-amino-2-fluorobenzoate, is a key intermediate in the synthesis of Dabrafenib, a potent BRAF kinase inhibitor used in the treatment of melanoma. The ortho-fluoro substituent in these molecules can be crucial for modulating binding affinity to the target protein and improving pharmacokinetic properties.[2][10]
Synthetic Logic Diagram:
Caption: Role of the building block in the synthesis of Dabrafenib.
Conclusion
This compound is a testament to the power of strategic functional group placement in molecular design. Its electronically activated aromatic core, coupled with two distinct and orthogonally reactive functional groups, provides a robust and flexible platform for the synthesis of complex, high-value molecules. The ability to perform selective nucleophilic aromatic substitution and nitro group reduction allows for divergent and efficient synthetic routes. As the demand for novel pharmaceuticals and agrochemicals continues to grow, the importance of such well-designed building blocks in accelerating research and development cannot be overstated.
References
- 1. organicintermediate.com [organicintermediate.com]
- 2. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. quora.com [quora.com]
- 7. aiinmr.com [aiinmr.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate - Eureka | Patsnap [eureka.patsnap.com]
- 10. encyclopedia.pub [encyclopedia.pub]
Chemical stability of Methyl 2-Fluoro-3-nitrobenzoate
An In-Depth Technical Guide to the Chemical Stability of Methyl 2-Fluoro-3-nitrobenzoate
Abstract
This compound (MF3NB) is a pivotal intermediate in the synthesis of complex pharmaceutical and agrochemical agents.[1] Its molecular architecture, featuring an ester, a fluoro group, and a nitro group on an aromatic ring, presents a unique combination of functionalities that dictate its reactivity and stability. This guide provides a comprehensive analysis of the chemical stability of MF3NB, intended for researchers, scientists, and drug development professionals. We will move beyond a simple recitation of properties to explore the mechanistic underpinnings of its thermal, hydrolytic, photochemical, and nucleophilic stability. By understanding the causality behind its degradation pathways, professionals can establish robust handling, storage, and reaction protocols, ensuring the integrity of this critical synthetic building block. This document details field-proven experimental workflows for stability assessment and offers insights grounded in the principles of physical organic chemistry.
Introduction: The Molecular Profile of a Versatile Intermediate
This compound (CAS No. 946126-94-9) is a pale-yellow crystalline solid that serves as a key building block in modern organic synthesis.[1] Its utility stems from the strategic placement of three distinct functional groups:
-
A Methyl Ester: Provides a handle for further modification, such as hydrolysis to the corresponding carboxylic acid or amidation.
-
A Nitro Group: A powerful electron-withdrawing group that significantly influences the molecule's electronic properties. It can also be reduced to an amine, opening up a vast landscape of subsequent chemical transformations.[2]
-
A Fluorine Atom: Its presence ortho to the nitro group creates a highly activated site for nucleophilic aromatic substitution (SNAr), a cornerstone reaction in the synthesis of many pharmaceutical agents. Furthermore, the incorporation of fluorine can enhance the pharmacokinetic properties of the final drug molecule, improving aspects like metabolic stability or membrane permeability.[2]
This guide dissects the inherent chemical stability of MF3NB by examining the interplay of these functional groups. Understanding its stability is not merely an academic exercise; it is critical for ensuring reaction reproducibility, minimizing impurity formation, and guaranteeing the quality of active pharmaceutical ingredients (APIs) derived from it.
| Property | Value | Source(s) |
| CAS Number | 946126-94-9 | [3][4][5] |
| Molecular Formula | C₈H₆FNO₄ | [3][4] |
| Molecular Weight | 199.14 g/mol | [3][4][6] |
| Physical Form | Pale-yellow to Yellow-brown Solid | |
| Melting Point | 77 - 80 °C | [5] |
| Primary Use | Organic synthesis and pharmaceutical intermediate | [1][4] |
Core Stability Profile: A Mechanistic Overview
The stability of MF3NB is not a single characteristic but a composite of its responses to various environmental and chemical stressors. The electronic nature of the substituted benzene ring is the central determinant of its reactivity.
The Electronic Landscape: Causality in Reactivity
The chemical behavior of MF3NB is dominated by the strong electron-withdrawing nature of the nitro group and, to a lesser extent, the fluorine atom.[7] This creates a significant electron deficiency on the aromatic ring, which has several consequences:
-
Activation of the Ester Carbonyl: The electron-withdrawing effect propagates to the ester group, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack, particularly by hydroxide ions during base-catalyzed hydrolysis.
-
Activation towards Nucleophilic Aromatic Substitution (SNAr): The nitro group, positioned ortho to the fluorine atom, powerfully stabilizes the negative charge of the Meisenheimer complex intermediate formed during SNAr. This dramatically lowers the activation energy for the displacement of the fluoride ion by a wide range of nucleophiles.
-
Deactivation towards Electrophilic Aromatic Substitution: The ring is strongly deactivated towards attack by electrophiles, making such reactions a minor concern for stability.
Thermal Stability and Decomposition Pathways
Nitroaromatic compounds are a class of energetic materials, and their thermal stability is a critical safety consideration.[8][9] While MF3NB is not explosive under normal conditions, it can undergo exothermic decomposition at elevated temperatures. The primary decomposition pathway for many nitroaromatics involves the homolytic cleavage of the C-NO₂ bond, which has a high bond-dissociation energy (approx. 297 kJ/mol).[9][10] Once initiated, such reactions can become self-accelerating (autocatalytic), leading to a thermal runaway.[9]
For MF3NB, a plausible initial decomposition step at high temperatures (>150-200°C, though this requires experimental verification) would be the cleavage of the C-NO₂ bond. The presence of ortho-substituents can also introduce alternative, lower-energy decomposition pathways.[10][11]
Caption: Plausible initial step in the thermal decomposition of MF3NB.
Hydrolytic Stability: Ester Cleavage
As an ester, MF3NB is susceptible to hydrolysis, yielding 2-fluoro-3-nitrobenzoic acid and methanol. This process can be catalyzed by both acid and base, though the base-catalyzed pathway is significantly faster and more relevant under typical processing and storage conditions where contamination with basic residues can occur.
Base-Catalyzed Hydrolysis: This occurs via a nucleophilic acyl substitution mechanism. A hydroxide ion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. The subsequent collapse of this intermediate expels the methoxide ion, which is then protonated. The electron-withdrawing substituents on the ring accelerate this process by stabilizing the negatively charged intermediate.
Caption: Key steps in the base-catalyzed hydrolysis of MF3NB.
Photochemical Sensitivity
Compounds containing a nitro group ortho to a benzylic hydrogen are well-known to be photolabile, a property exploited in photoremovable protecting groups.[12] While MF3NB lacks the benzylic hydrogen, the nitroaromatic chromophore is inherently capable of absorbing UV radiation (typically < 400 nm). This absorption can promote the molecule to an excited state, potentially leading to degradation through various pathways, including C-NO₂ bond cleavage or reactions with solvent. Therefore, prolonged exposure to direct sunlight or other sources of UV radiation should be avoided.
Reactivity towards Nucleophiles: A Dominant Degradation Pathway
Perhaps the most significant aspect of MF3NB's chemical "instability" is its high reactivity towards nucleophiles via SNAr. The ortho-nitro group strongly activates the C-F bond for displacement. This is not merely a side reaction but a primary pathway for degradation if the compound comes into contact with common laboratory nucleophiles such as amines, ammonia, alkoxides, or even water at elevated temperatures. This high reactivity is, of course, the very reason MF3NB is a valuable synthetic intermediate. However, from a stability perspective, it means that trace nucleophilic contaminants can lead to significant impurity formation over time.
Recommended Handling and Storage Protocols
Based on the stability profile, the following protocols are essential for maintaining the purity and integrity of this compound.
-
Storage Conditions: Store in a tightly sealed container in a refrigerator. The storage area should be dry, cool, and well-ventilated.[13][14] Protect from light by using an amber glass bottle or storing it inside a dark cabinet.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and nucleophiles.[6] Be mindful that even seemingly benign reagents like primary or secondary amines can readily react with MF3NB.
-
Handling: Handle in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust.[13][15] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety glasses with side shields, and a lab coat.[15] Avoid creating dust.[15] Wash hands thoroughly after handling.[13][16]
-
Disposal: Dispose of waste material through a licensed chemical waste disposal company in accordance with local, state, and federal regulations.[13][15] Do not allow the chemical to enter drains.[15]
Experimental Assessment of Chemical Stability
To ensure the reliability of processes using MF3NB, its stability should be experimentally verified under conditions relevant to its intended use. The following are self-validating protocols for assessing its key stability characteristics.
Protocol: Thermal Stability Assessment by Differential Scanning Calorimetry (DSC)
This experiment identifies the onset temperature of thermal decomposition.
-
Instrument Setup: Calibrate the DSC instrument for temperature and heat flow using an indium standard.
-
Sample Preparation: Accurately weigh 2-5 mg of MF3NB into a hermetically sealed aluminum pan. Prepare an empty, sealed aluminum pan as a reference.
-
Experimental Run: Place the sample and reference pans into the DSC cell. Heat the sample from ambient temperature (e.g., 30°C) to a high temperature (e.g., 350°C) at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Data Analysis: Record the heat flow as a function of temperature. A sharp exothermic peak indicates decomposition. The "onset temperature" of this exotherm is a critical measure of thermal stability.
Protocol: pH-Dependent Hydrolytic Stability Profiling by HPLC-UV
This workflow quantifies the rate of hydrolysis under acidic, neutral, and basic conditions.
Caption: Experimental workflow for assessing hydrolytic stability.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a concentrated stock solution of MF3NB (e.g., 1 mg/mL) in acetonitrile (ACN).
-
Prepare aqueous buffers at pH 2.0 (e.g., HCl/KCl), pH 7.0 (e.g., phosphate), and pH 9.0 (e.g., borate).
-
-
Reaction Initiation (t=0):
-
For each pH condition, add a small aliquot of the MF3NB stock solution to a known volume of the pre-warmed (40°C) buffer to achieve a final concentration of ~50 µg/mL. Mix well.
-
Immediately withdraw a sample, quench it by diluting it in an ACN/water mixture, and label it as the t=0 sample.
-
-
Incubation and Sampling:
-
Place the reaction vials in a 40°C incubator.
-
Withdraw samples at predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours). Quench each sample immediately as described above.
-
-
HPLC-UV Analysis:
-
Analyze all samples using a validated reverse-phase HPLC method with UV detection (e.g., at 254 nm).
-
The method should be capable of separating MF3NB from its primary degradant, 2-fluoro-3-nitrobenzoic acid.
-
-
Data Interpretation:
-
Calculate the percentage of MF3NB remaining at each time point relative to the t=0 sample.
-
Plot the natural logarithm of the concentration versus time to determine the pseudo-first-order rate constant (k) for degradation at each pH. A faster rate of degradation will be observed at pH 9.
-
Protocol: Photostability Assessment by Controlled UV Irradiation
This experiment evaluates the compound's lability to light.
-
Sample Preparation: Prepare a solution of MF3NB in a common solvent (e.g., 50:50 ACN/water) in a quartz cuvette or vial. Prepare an identical "dark control" sample wrapped completely in aluminum foil.
-
Exposure: Place both samples in a photostability chamber equipped with a lamp that provides controlled UV output (e.g., consistent with ICH Q1B guidelines, with an output near 365 nm).
-
Analysis: After a defined exposure period (e.g., 24 hours), analyze both the irradiated sample and the dark control by HPLC-UV as described in Protocol 4.2.
-
Interpretation: A significant decrease in the peak area of MF3NB in the irradiated sample compared to the dark control indicates photochemical instability.
Summary and Conclusion
The chemical stability of this compound is a multifaceted issue governed by its unique electronic structure. While stable under recommended storage conditions, it is susceptible to several key degradation pathways:
-
Thermal: Exothermic decomposition can occur at elevated temperatures.
-
Hydrolytic: Rapidly degrades under basic conditions via ester hydrolysis.
-
Photochemical: Potential for degradation upon exposure to UV light.
-
Nucleophilic: Highly reactive towards nucleophiles, leading to the displacement of the fluoride atom.
For drug development professionals, this profile underscores the need for stringent control over storage, handling, and reaction conditions. Incompatible reagents, pH excursions, high temperatures, and light exposure must be carefully managed to prevent the formation of impurities that could compromise the quality and safety of the final pharmaceutical product. The experimental protocols outlined in this guide provide a robust framework for quantifying these stability risks and establishing safe operating parameters.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C8H6FNO4 | CID 13470961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
- 5. This compound CAS#: 946126-94-9 [m.chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-Activity Relationship Analysis of the Thermal Stabilities of Nitroaromatic Compounds Following Different Decomposition Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemicalbook.com [chemicalbook.com]
- 14. fishersci.com [fishersci.com]
- 15. capotchem.cn [capotchem.cn]
- 16. aksci.com [aksci.com]
Methodological & Application
Application Note: Synthesis of Methyl 2-Fluoro-3-nitrobenzoate via Fischer Esterification
Abstract
This comprehensive application note provides a detailed protocol for the synthesis of methyl 2-fluoro-3-nitrobenzoate through the acid-catalyzed esterification of 2-fluoro-3-nitrobenzoic acid with methanol. This process, a classic example of the Fischer esterification, is a fundamental reaction in organic synthesis, yielding a valuable intermediate for the pharmaceutical and agrochemical industries.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the reaction mechanism, a step-by-step experimental protocol, safety considerations, and troubleshooting advice to ensure a successful and reproducible synthesis.
Introduction: The Significance of this compound
This compound is a key building block in the synthesis of a variety of complex organic molecules. The presence of the fluoro and nitro groups on the aromatic ring makes it a versatile precursor for introducing these functionalities into larger molecules. Specifically, these groups can be further modified; for instance, the nitro group can be reduced to an amine, opening up a wide range of subsequent chemical transformations. This intermediate is particularly valuable in medicinal chemistry for the development of fluorinated analogues of biologically active compounds, which can lead to enhanced metabolic stability and improved pharmacokinetic profiles.[2] It is also utilized in the synthesis of active ingredients in crop protection agents.[2]
The Underpinning Chemistry: Fischer Esterification Mechanism
The synthesis of this compound from 2-fluoro-3-nitrobenzoic acid and methanol is achieved through Fischer esterification. This is a reversible, acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[3][4] The use of an acid catalyst, typically concentrated sulfuric acid, is crucial for protonating the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[5][6]
The reaction equilibrium can be shifted towards the product side by either using a large excess of one of the reactants (in this case, methanol) or by removing water as it is formed.[3][4] The dual role of concentrated sulfuric acid is advantageous; it not only acts as a catalyst but also as a dehydrating agent, sequestering the water produced and driving the reaction to completion.[3][5]
Figure 1: Fischer Esterification Mechanism.
Detailed Experimental Protocol
This protocol is based on established methods for the synthesis of this compound.[7]
Reagents and Materials
| Reagent/Material | Formula | Molar Mass ( g/mol ) | CAS Number | Key Properties & Hazards |
| 2-Fluoro-3-nitrobenzoic acid | C₇H₄FNO₄ | 185.11 | 317-46-4 | Irritant to skin, eyes, and respiratory system.[8] |
| Methanol (anhydrous) | CH₃OH | 32.04 | 67-56-1 | Flammable, toxic if ingested, inhaled, or in contact with skin. |
| Sulfuric Acid (concentrated) | H₂SO₄ | 98.08 | 7664-93-9 | Corrosive, causes severe skin burns and eye damage. Strong dehydrating agent. |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | Flammable, eye and respiratory irritant. |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | Aqueous solution, generally non-hazardous. |
| Brine (Saturated NaCl solution) | NaCl | 58.44 | 7647-14-5 | Aqueous solution, generally non-hazardous. |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Hygroscopic, used as a drying agent. |
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel (250 mL)
-
Beakers and Erlenmeyer flasks
-
Graduated cylinders
-
Rotary evaporator
-
Suction filtration apparatus (Büchner funnel and flask)
-
pH paper
-
Standard laboratory glassware
Step-by-Step Procedure
Figure 2: Experimental Workflow Diagram.
-
Reaction Setup:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g (27.0 mmol) of 2-fluoro-3-nitrobenzoic acid in 50 mL of anhydrous methanol.[7]
-
Carefully and slowly add 1.4 mL (27.0 mmol) of concentrated sulfuric acid to the solution while stirring. Caution: This addition is exothermic.
-
Attach a reflux condenser to the flask and place it in a heating mantle.
-
Heat the reaction mixture to 50°C and stir for 16 hours.[7]
-
-
Work-up and Isolation:
-
After 16 hours, allow the reaction mixture to cool to room temperature.
-
Remove the solvent (methanol) using a rotary evaporator.[7]
-
Dilute the residue with 50 mL of ethyl acetate.[7]
-
Transfer the solution to a 250 mL separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate until the aqueous phase is neutral (check with pH paper).[7] This step is crucial to neutralize the remaining sulfuric acid and unreacted carboxylic acid.
-
Separate the organic layer and wash it sequentially with water (2 x 30 mL) and brine (30 mL).[7]
-
Dry the organic layer over anhydrous sodium sulfate.[7]
-
-
Purification and Characterization:
-
Filter the drying agent using gravity or suction filtration.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound as a pale yellow solid.[7] The reported yield for the crude product is approximately 93%.[7]
-
For higher purity, the crude product can be recrystallized from a suitable solvent such as methanol.[9][10]
-
Characterize the final product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its identity and purity.[9][11]
-
Summary of Experimental Parameters
| Parameter | Value | Rationale |
| Reactant Ratio (Acid:Methanol) | 1 : excess | Using methanol as the solvent provides a large excess, driving the equilibrium towards the product side.[3] |
| Catalyst | Concentrated H₂SO₄ | Acts as both a catalyst to speed up the reaction and a dehydrating agent to shift the equilibrium.[5] |
| Reaction Temperature | 50°C | Provides sufficient thermal energy for the reaction to proceed at a reasonable rate without significant side reactions.[7] |
| Reaction Time | 16 hours | Allows the reaction to proceed to completion or reach equilibrium.[7] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction. | - Ensure the reaction was stirred for the full 16 hours at 50°C.- Use anhydrous methanol to avoid introducing water, which would shift the equilibrium to the reactants.[9]- Ensure the correct amount of catalyst was added. |
| Loss of product during work-up. | - Be careful during extractions to avoid losing the organic layer.- Ensure complete neutralization with sodium bicarbonate to prevent the loss of the ester through hydrolysis during the work-up. | |
| Product is an oil or fails to solidify | Impurities present. | - Recrystallize the product from a minimal amount of hot methanol.[10][12]- Ensure all the solvent has been removed under reduced pressure. |
| Acidic final product | Incomplete neutralization. | - Repeat the washing with saturated sodium bicarbonate solution until the aqueous layer is neutral. |
Safety Precautions
-
2-Fluoro-3-nitrobenzoic acid: Causes skin, eye, and respiratory irritation.[8] Avoid inhalation of dust and contact with skin and eyes.[13]
-
Methanol: Highly flammable and toxic. Handle in a well-ventilated fume hood. Avoid contact with skin and eyes.
-
Concentrated Sulfuric Acid: Extremely corrosive. Causes severe burns. Always add acid to the solvent slowly and with stirring. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
General Precautions: Conduct the entire experiment in a well-ventilated fume hood. Wear appropriate PPE at all times. In case of skin or eye contact, rinse immediately with copious amounts of water and seek medical attention.[8][14]
References
- 1. nbinno.com [nbinno.com]
- 2. This compound [myskinrecipes.com]
- 3. Video: Esterification - Concept [jove.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. quora.com [quora.com]
- 6. youtube.com [youtube.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. chemlab.truman.edu [chemlab.truman.edu]
- 10. youtube.com [youtube.com]
- 11. 946126-94-9|this compound|BLD Pharm [bldpharm.com]
- 12. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]
- 13. capotchem.cn [capotchem.cn]
- 14. fishersci.com [fishersci.com]
Application Notes and Protocols for the Selective Reduction of Methyl 2-Fluoro-3-nitrobenzoate
Abstract
The selective reduction of the nitro group in methyl 2-fluoro-3-nitrobenzoate is a critical transformation in synthetic organic chemistry, yielding methyl 3-amino-2-fluorobenzoate, a key building block in the pharmaceutical industry.[1][2][3][4] This intermediate is integral to the synthesis of various bioactive molecules, including targeted cancer therapies.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective and selective reduction of this nitroaromatic compound. We will explore various methodologies, delving into the mechanistic rationale behind procedural choices, and provide detailed, field-tested protocols to ensure reliable and reproducible outcomes.
Introduction: Strategic Importance of Methyl 3-Amino-2-fluorobenzoate
Methyl 3-amino-2-fluorobenzoate is a highly valuable intermediate due to the strategic placement of its functional groups. The amino group serves as a versatile handle for subsequent chemical modifications, such as amide bond formation, while the fluorine atom can significantly enhance the pharmacokinetic properties of the final active pharmaceutical ingredient (API), improving metabolic stability and membrane permeability.[4][5] The primary challenge in the synthesis of this compound lies in the chemoselective reduction of the nitro group without affecting the ester functionality or the carbon-fluorine bond. This guide will address this challenge by presenting robust and selective reduction protocols.
Mechanistic Considerations for Chemoselective Nitro Reduction
The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates, including nitroso and hydroxylamine species.[6][7] The choice of reducing agent and reaction conditions is paramount to ensure the reaction proceeds to the desired amine without over-reduction or undesired side reactions.
Caption: Generalized mechanism for the reduction of an aromatic nitro group.
Comparative Analysis of Reduction Methodologies
Several methods are available for the reduction of aromatic nitro compounds.[8] The optimal choice depends on factors such as substrate compatibility, scalability, cost, and safety. Below is a comparative summary of the most effective methods for the reduction of this compound.
| Method | Reducing System | Advantages | Disadvantages | Typical Yield |
| Catalytic Hydrogenation | H₂ gas, Pd/C or Raney Ni | High efficiency, clean reaction, easy catalyst removal.[9][10] | Requires specialized pressure equipment, potential for dehalogenation with Pd/C, pyrophoric catalyst handling.[9][11][12] | >90%[13] |
| Transfer Hydrogenation | Formic acid or Ammonium formate, Pd/C or Raney Ni | Avoids handling of H₂ gas, rapid and selective.[14] | May require elevated temperatures. | 80-90%[14] |
| Metal/Acid Reduction | Fe/HCl or SnCl₂/HCl | Cost-effective, tolerant of many functional groups.[15][16] | Stoichiometric amounts of metal required, acidic conditions, often requires neutralization during workup leading to large volumes of waste.[17] | Variable, typically >80% |
| Metal Borohydride Reduction | NaBH₄/FeCl₂ | Mild conditions, high chemoselectivity for nitro group over esters.[18][19][20] | Requires careful control of reagent addition. | Up to 96%[18][19][20] |
Detailed Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This protocol is often the method of choice due to its high efficiency and the heterogeneous nature of the catalyst, which simplifies purification.[9][10]
Caption: Experimental workflow for catalytic hydrogenation.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH), anhydrous
-
Celite®
-
Hydrogen gas (H₂)
-
Nitrogen gas (N₂)
-
Three-neck round-bottom flask
-
Magnetic stirrer
-
Hydrogen balloon
-
Vacuum/Nitrogen manifold
Procedure:
-
To a three-neck round-bottom flask equipped with a magnetic stir bar, add 10% Pd/C (5-10 mol%).
-
Seal the flask and evacuate the atmosphere, then backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[12][21]
-
Under a positive flow of nitrogen, add anhydrous methanol to the flask to create a slurry of the catalyst.
-
Add this compound to the flask.
-
Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this cycle three times.[12]
-
Stir the reaction mixture vigorously at room temperature under a hydrogen balloon atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, evacuate the hydrogen atmosphere and backfill with nitrogen.[21]
-
Dilute the reaction mixture with additional methanol and filter through a pad of Celite® to remove the catalyst. Caution: Do not allow the filter cake to dry, as Pd/C can be pyrophoric.[10] Immediately wet the filter cake with water for safe disposal.[12]
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by column chromatography if necessary. A patent for a similar process describes obtaining a 93.6% yield after purification.[13]
Protocol 2: Reduction with Iron in Acidic Medium (Béchamp Reduction)
This classical method is robust, inexpensive, and often used in large-scale synthesis.[6][15]
Materials:
-
This compound
-
Iron powder (Fe)
-
Concentrated Hydrochloric acid (HCl)
-
Ethanol (EtOH)
-
Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
In a round-bottom flask, suspend this compound and iron powder in a mixture of ethanol and water.
-
Heat the mixture to reflux and add concentrated HCl dropwise.
-
Maintain the reaction at reflux and monitor its progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter to remove the iron salts.
-
Concentrate the filtrate to remove the ethanol.
-
Dilute the aqueous residue with water and basify with a saturated solution of NaHCO₃ or dilute NaOH until the pH is ~8.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the desired product.
Protocol 3: Reduction using Sodium Borohydride and Ferric Chloride (NaBH₄/FeCl₂)
This method offers high chemoselectivity for the nitro group in the presence of an ester.[18][19][22][20]
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Ferric chloride (FeCl₃)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Water
Procedure:
-
Dissolve this compound in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of ferric chloride in methanol.
-
Slowly add the ferric chloride solution to the substrate solution at 0 °C.
-
Add sodium borohydride portion-wise to the reaction mixture, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor by TLC.
-
Upon completion, quench the reaction by carefully adding water.
-
Concentrate the mixture to remove methanol.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to give the product. This method has been reported to give yields up to 96%.[19][20]
Safety and Handling Precautions
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air.[12] Palladium on carbon is pyrophoric, especially after use, and should be handled in an inert atmosphere and never allowed to dry.[10][12]
-
Metal/Acid Reductions: These reactions can be exothermic. The addition of acid should be controlled. Hydrogen gas may be evolved as a byproduct.
-
General Precautions: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
Conclusion
The reduction of this compound to methyl 3-amino-2-fluorobenzoate can be achieved through several effective methods. Catalytic hydrogenation with Pd/C offers a clean and efficient route, provided appropriate safety measures for handling hydrogen and the pyrophoric catalyst are followed. For scalability and cost-effectiveness, the Béchamp reduction using iron and HCl is a viable alternative. The NaBH₄/FeCl₂ system provides an excellent, mild, and highly chemoselective option. The choice of method will ultimately be guided by the specific requirements of the synthesis, including scale, available equipment, and cost considerations.
References
- 1. nbinno.com [nbinno.com]
- 2. methyl 3-amino-2-fluorobenzoate | 1195768-18-3 [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. chemimpex.com [chemimpex.com]
- 5. nbinno.com [nbinno.com]
- 6. orgosolver.com [orgosolver.com]
- 7. sarthaks.com [sarthaks.com]
- 8. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 9. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation - Wordpress [reagents.acsgcipr.org]
- 12. chem.uci.edu [chem.uci.edu]
- 13. organicintermediate.com [organicintermediate.com]
- 14. RaneyNi/Formic Acid Nitro Reduction - [www.rhodium.ws] [chemistry.mdma.ch]
- 15. Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE [vedantu.com]
- 16. Reduction of aromatic nitro compounds using Fe and HCl gives⦠[allen.in]
- 17. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 18. researchgate.net [researchgate.net]
- 19. [PDF] Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2 | Semantic Scholar [semanticscholar.org]
- 20. Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2 [ouci.dntb.gov.ua]
- 21. youtube.com [youtube.com]
- 22. thieme-connect.com [thieme-connect.com]
Application Notes & Protocols: The Strategic Use of Methyl 2-Fluoro-3-nitrobenzoate in Medicinal Chemistry
Introduction
In the landscape of modern drug discovery, the efficiency of synthesizing complex molecular architectures is paramount. Success often hinges on the strategic selection of starting materials that offer a convergence of reactivity and functionality. Methyl 2-fluoro-3-nitrobenzoate (CAS: 946126-94-9) has emerged as a quintessential building block for medicinal chemists.[1] Its structure is deceptively simple, yet it houses a powerful trifecta of functional groups: a highly activated fluorine atom primed for nucleophilic aromatic substitution (SNAr), a nitro group that serves as a masked amine, and a methyl ester that provides a handle for further elaboration.
This guide provides an in-depth exploration of this compound, moving beyond mere procedural steps to elucidate the chemical rationale behind its application. We will detail its physicochemical properties, dissect its reactivity profile, provide validated, step-by-step protocols for its core transformations, and culminate in a case study demonstrating its utility in constructing a relevant medicinal chemistry scaffold.
Compound Properties and Safe Handling
A thorough understanding of a reagent's properties and hazards is the foundation of sound experimental design. This compound is a stable, solid compound, but it requires careful handling due to its potential irritant and toxic properties.[2][3]
Physicochemical Data
| Property | Value | Reference(s) |
| CAS Number | 946126-94-9 | [3][4] |
| Molecular Formula | C₈H₆FNO₄ | [3][4] |
| Molecular Weight | 199.14 g/mol | [3][4] |
| Appearance | Pale-yellow to yellow-brown solid | |
| Purity | Typically ≥98% | |
| Storage | Store in a refrigerator, in a dry, cool, and well-ventilated place | [2] |
Safety and Hazard Information
All operations involving this compound should be performed in a certified chemical fume hood by personnel trained in handling hazardous materials. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[2]
| Hazard Class | GHS Statement | Precautionary Measures | Reference(s) |
| Acute Toxicity | H302: Harmful if swallowed | P264, P270, P301+P317 | [3] |
| Skin Irritation | H315: Causes skin irritation | P280, P302+P352, P332+P317 | [3] |
| Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338 | [3] |
| Acute Inhalation | H332: Harmful if inhaled | P261, P271, P304+P340 | [2][3] |
| Respiratory Irritation | H335: May cause respiratory irritation | P261, P271, P403+P233 | [3] |
The Chemistry of a Trifunctional Scaffold
The synthetic power of this compound lies in the orthogonal reactivity of its three key functional groups. The electronic interplay between the nitro, fluoro, and ester groups dictates the sequence and type of transformations that can be successfully executed.
The Activated Fluorine: A Gateway for Nucleophilic Aromatic Substitution (SNAr)
The cornerstone of this reagent's utility is the fluorine atom's susceptibility to nucleophilic attack. This is not inherent to aryl fluorides but is induced by the powerful electron-withdrawing effects of the ortho-nitro group and the para-ester group. These groups work in concert to delocalize the negative charge of the intermediate Meisenheimer complex, dramatically lowering the activation energy of the substitution reaction.[5] The fluorine atom is an excellent leaving group in this context, making SNAr reactions clean and efficient.
The Nitro Group: A Robust "Masked Amine"
During the SNAr reaction, the nitro group serves as a powerful, non-participating activating group. Once the desired substitution at the C2 position is complete, the nitro group's true purpose is revealed: it is a precursor to a primary aromatic amine. This transformation from a strongly electron-withdrawing group to a strongly electron-donating and nucleophilic amine is a pivotal step in many synthetic routes.[6][7] This "masking" strategy prevents the amine from interfering with the initial SNAr step and allows for its strategic unmasking for subsequent cyclization or coupling reactions.
The Methyl Ester: A Versatile Handle for Derivatization
The methyl ester at the C1 position provides a third point for modification. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then participate in amide bond formations. Alternatively, it can be reduced to a primary alcohol or engaged in transesterification reactions.[8] This functionality often plays a key role in the final steps of a synthesis, enabling the introduction of solubilizing groups or points of attachment for pharmacophores.
Caption: Reactivity map of this compound.
Core Synthetic Protocols
The following protocols are designed to be robust and reproducible, providing a solid foundation for the use of this compound. They include causality behind key steps and self-validating checkpoints.
Protocol 3.1: Nucleophilic Aromatic Substitution with a Primary Amine
This protocol describes a general procedure for the displacement of the fluoride with an amine nucleophile, a common first step in many synthetic sequences.
Rationale: The choice of a polar aprotic solvent like DMSO is crucial as it effectively solvates the cation of the base while leaving the amine nucleophile relatively "bare," enhancing its nucleophilicity. A non-nucleophilic base such as potassium carbonate is used to scavenge the HF generated during the reaction without competing with the primary amine nucleophile. The elevated temperature provides the necessary activation energy for the formation of the Meisenheimer complex.
-
Materials:
-
This compound (1.0 eq)
-
Primary amine (e.g., benzylamine) (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
-
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add this compound (e.g., 1.99 g, 10.0 mmol) and anhydrous potassium carbonate (2.76 g, 20.0 mmol).
-
Add anhydrous DMSO (20 mL) via syringe. Stir the suspension.
-
Add the primary amine (e.g., benzylamine, 1.18 g, 11.0 mmol) dropwise at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 4-12 hours.
-
Validation Checkpoint: Monitor the reaction progress by TLC or LC-MS. A complete reaction is indicated by the disappearance of the starting material.
-
Cool the mixture to room temperature and pour it slowly into ice-water (100 mL) with vigorous stirring.
-
A solid precipitate should form. Collect the solid by vacuum filtration and wash thoroughly with water to remove DMSO and salts.
-
Dry the solid under vacuum. The product, methyl 2-(benzylamino)-3-nitrobenzoate, can often be used without further purification. If necessary, recrystallize from ethanol or purify by column chromatography.
-
Protocol 3.2: Reduction of the Nitro Group to an Aniline
This protocol details the selective reduction of the nitro group using iron powder in the presence of an electrolyte, a cost-effective and scalable method.
Rationale: The reduction of an aromatic nitro group with metallic iron is a classic heterogeneous reaction.[7] Ammonium chloride provides a mild electrolyte that facilitates the reaction on the iron surface. The ethanol/water solvent system is effective at solubilizing the organic substrate while allowing for the aqueous-based redox chemistry to occur. The reaction is typically exothermic and proceeds to completion, which can be visually confirmed by a color change from yellow to a lighter shade and confirmed by TLC/LC-MS.
-
Materials:
-
Substituted nitrobenzoate from Protocol 3.1 (1.0 eq)
-
Iron powder (<325 mesh) (5.0 eq)
-
Ammonium Chloride (NH₄Cl) (4.0 eq)
-
Ethanol and Water
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend the nitro-compound (e.g., 2.86 g, 10.0 mmol) in a 2:1 mixture of ethanol and water (45 mL).
-
Add iron powder (2.79 g, 50.0 mmol) and ammonium chloride (2.14 g, 40.0 mmol).
-
Heat the mixture to reflux (approx. 85-90 °C) with vigorous stirring. The reaction is often exothermic, so initial heating may need to be controlled.
-
Maintain at reflux for 1-3 hours.
-
Validation Checkpoint: Monitor the reaction by TLC or LC-MS. The product aniline will have a significantly different Rf value and mass.
-
Once the reaction is complete, cool the mixture slightly and filter it hot through a pad of Celite® to remove the iron salts.
-
Wash the Celite pad thoroughly with hot ethanol.
-
Combine the filtrates and remove the ethanol under reduced pressure.
-
The remaining aqueous residue can be extracted with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the desired aniline, methyl 3-amino-2-(benzylamino)benzoate.
-
Caption: Two-step workflow for functionalizing the scaffold.
Application Case Study: Synthesis of a Dihydropyridinone Kinase Inhibitor Core
The 1,2-diaminobenzoate structure produced from the protocols above is a privileged scaffold for constructing heterocyclic cores relevant to medicinal chemistry, particularly for kinase inhibitors like those targeting the JAK family.[9][10] This case study outlines a plausible subsequent cyclization.
Rationale for Cyclization
The product from Protocol 3.2 contains a nucleophilic aniline (at C3) and an electrophilic ester group (at C1), ortho to a second amino group. This arrangement is ideal for intramolecular cyclization to form a lactam (an amide within a ring). Such a reaction can be promoted by heat or acid catalysis, leading to a rigid heterocyclic core that is often found in biologically active molecules.
Protocol 4.2: Thermal Intramolecular Cyclization
Rationale: High-boiling, polar aprotic solvents like diphenyl ether or Dowtherm A are often used for high-temperature cyclization/condensation reactions. They provide the thermal energy needed to overcome the activation barrier for lactam formation while effectively solvating the intermediates. The intramolecular nature of the reaction favors the formation of the six-membered ring.
-
Materials:
-
Methyl 3-amino-2-(benzylamino)benzoate from Protocol 3.2 (1.0 eq)
-
Diphenyl ether (or Dowtherm A)
-
-
Procedure:
-
To a flask equipped for high-temperature reaction with a condenser, add the aniline product (e.g., 2.56 g, 10.0 mmol).
-
Add diphenyl ether (20 mL).
-
Heat the solution to 220-240 °C under a nitrogen atmosphere. Methanol will be evolved as the reaction proceeds.
-
Maintain the temperature for 2-4 hours.
-
Validation Checkpoint: Monitor by LC-MS for the formation of the product, which will have a mass corresponding to the loss of methanol (M-32) from the starting material.
-
Cool the reaction mixture to room temperature. The product will likely precipitate.
-
Dilute the mixture with hexanes (50 mL) to further precipitate the product and wash away the high-boiling solvent.
-
Collect the solid by vacuum filtration, wash thoroughly with hexanes, and dry under vacuum to yield the dihydropyridinone core.
-
Caption: Overall pathway from starting material to a kinase core.
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for the efficient construction of molecular complexity. By understanding and leveraging the distinct reactivity of its three functional groups, medicinal chemists can rapidly access highly functionalized aromatic and heterocyclic scaffolds. The protocols and rationale presented herein provide a comprehensive framework for incorporating this versatile building block into drug discovery programs, enabling the streamlined synthesis of novel therapeutic candidates.
References
- 1. nbinno.com [nbinno.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. This compound | C8H6FNO4 | CID 13470961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. nbinno.com [nbinno.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. nbinno.com [nbinno.com]
- 9. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US9718834B2 - Processes and intermediates for making a JAK inhibitor - Google Patents [patents.google.com]
The Synthetic Chemist's Gateway: Harnessing Methyl 2-Fluoro-3-nitrobenzoate for Pharmaceutical Intermediate Synthesis
Introduction: A Building Block of Strategic Importance
In the landscape of modern pharmaceutical synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Methyl 2-fluoro-3-nitrobenzoate, a trifunctionalized benzene ring, has emerged as a pivotal intermediate, offering a versatile platform for the synthesis of a diverse array of pharmaceutical agents. Its unique arrangement of a methyl ester, a nitro group, and a fluorine atom provides a rich chemical handle for a variety of transformations, most notably nucleophilic aromatic substitution (SNAr) and nitro group reduction. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights, to empower researchers, scientists, and drug development professionals in their synthetic endeavors. This compound is instrumental in the medical field, serving as a key raw material for synthesizing drugs with anti-inflammatory and anti-tumor properties, thereby improving drug targeting and bioavailability.[1]
Physicochemical Properties and Safety Considerations
A thorough understanding of the physical and chemical properties of a reagent is fundamental to its safe and effective use.
| Property | Value | Source |
| CAS Number | 946126-94-9 | PubChem |
| Molecular Formula | C₈H₆FNO₄ | PubChem |
| Molecular Weight | 199.14 g/mol | PubChem |
| Appearance | Pale-yellow to Yellow-brown Solid | Sigma-Aldrich |
| Melting Point | 62 - 65 °C | Fisher Scientific |
| Solubility | Chloroform (Slightly), Methanol (Slightly) | LookChem |
Safety Precautions: this compound is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[2] It is crucial to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and protective clothing.[2] In case of contact with eyes, rinse cautiously with water for several minutes.[2] If inhaled, move the person to fresh air.[2]
Core Synthetic Transformations: A Tale of Two Functional Groups
The synthetic utility of this compound primarily revolves around two key transformations: the facile displacement of the fluorine atom via nucleophilic aromatic substitution and the reduction of the nitro group to an amine. These reactions, often performed sequentially, open a gateway to a vast chemical space of highly functionalized aromatic compounds.
Nucleophilic Aromatic Substitution (SNAr): Leveraging the Activating Power of the Nitro Group
The presence of the strongly electron-withdrawing nitro group ortho to the fluorine atom significantly activates the aromatic ring towards nucleophilic attack. This makes the fluorine atom an excellent leaving group in SNAr reactions, a cornerstone of modern medicinal chemistry for the formation of carbon-heteroatom bonds.
Mechanistic Insight: The SNAr reaction proceeds through a two-step addition-elimination mechanism. The nucleophile first attacks the carbon bearing the fluorine atom, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge of this complex is delocalized onto the electron-withdrawing nitro group, which is the driving force for the reaction. In the second step, the fluoride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product. The high electronegativity of fluorine further enhances the electrophilicity of the reaction site, making fluoro-substituted nitroaromatics particularly reactive SNAr substrates.
Workflow for Nucleophilic Aromatic Substitution
Caption: General workflow for the SNAr reaction of this compound.
Protocol 1: General Procedure for SNAr with Amines
This protocol provides a general method for the reaction of this compound with primary or secondary amines.
Materials:
-
This compound
-
Amine (e.g., piperidine, morpholine, aniline)
-
Anhydrous potassium carbonate (K₂CO₃) or triethylamine (Et₃N)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF or DMSO.
-
Add the amine nucleophile (1.1–1.5 eq) to the solution.
-
Add the base (K₂CO₃ or Et₃N, 2.0 eq).[3]
-
Stir the reaction mixture at a temperature ranging from room temperature to 100 °C, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the reaction mixture).[3]
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.[3]
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired product.
Causality Behind Experimental Choices:
-
Solvent: Aprotic polar solvents like DMF and DMSO are used because they can solvate the cationic counter-ion of the base and the intermediate Meisenheimer complex, thereby accelerating the reaction.
-
Base: A non-nucleophilic base is used to neutralize the HF that is formed during the reaction, driving the equilibrium towards the product.
-
Temperature: The reaction temperature is dependent on the nucleophilicity of the amine. Less reactive amines may require heating to achieve a reasonable reaction rate.
Reduction of the Nitro Group: Unveiling the Amino Functionality
The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis, as it converts a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing group. This opens up a plethora of possibilities for further functionalization of the aromatic ring.
Mechanistic Insight: The most common method for the reduction of aromatic nitro compounds is catalytic hydrogenation. This reaction involves the use of a metal catalyst, typically palladium on carbon (Pd/C), and a source of hydrogen, such as hydrogen gas (H₂) or a transfer hydrogenation reagent like ammonium formate. The nitro group is reduced in a stepwise manner, proceeding through nitroso and hydroxylamine intermediates, to finally yield the amine.
Workflow for Nitro Group Reduction
Caption: General workflow for the catalytic hydrogenation of a nitrobenzoate derivative.
Protocol 2: Catalytic Hydrogenation of Methyl 2-substituted-3-nitrobenzoate
This protocol describes a general procedure for the reduction of the nitro group of a Methyl 2-substituted-3-nitrobenzoate derivative obtained from an SNAr reaction.
Materials:
-
Methyl 2-substituted-3-nitrobenzoate
-
10% Palladium on carbon (Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂) balloon or a hydrogenator
-
Celite®
Procedure:
-
In a round-bottom flask, dissolve the Methyl 2-substituted-3-nitrobenzoate (1.0 eq) in methanol or ethanol.
-
Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Evacuate the flask and backfill with hydrogen gas (this should be done carefully behind a blast shield). Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is usually sufficient) at room temperature.
-
Monitor the reaction progress by TLC. The disappearance of the starting material and the appearance of a more polar product (the amine) is indicative of reaction completion.
-
Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
The resulting amine is often pure enough for the next step, but can be further purified by column chromatography if necessary.
Causality Behind Experimental Choices:
-
Catalyst: Pd/C is a highly efficient and widely used catalyst for the hydrogenation of nitro groups due to its high activity and selectivity.[4][5]
-
Solvent: Alcohols like methanol and ethanol are excellent solvents for both the substrate and the product, and they are compatible with the hydrogenation conditions.
-
Hydrogen Source: Hydrogen gas is a clean and efficient reducing agent. The reaction is typically run at atmospheric pressure for safety and convenience in a laboratory setting.
-
Celite® Filtration: Celite® is used to prevent the fine particles of the Pd/C catalyst from passing through the filter paper, ensuring a catalyst-free product solution.
Applications in the Synthesis of Bioactive Molecules
The sequential application of SNAr and nitro reduction on this compound provides a powerful strategy for the synthesis of a variety of important pharmaceutical intermediates.
Synthesis of Benzimidazole Scaffolds
Benzimidazoles are a privileged scaffold in medicinal chemistry, found in a wide range of drugs with diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties.[2] The ortho-phenylenediamine core, which is the precursor to the benzimidazole ring, can be readily synthesized from this compound.
Synthetic Strategy:
-
SNAr Reaction: An SNAr reaction of this compound with an amine introduces a nitrogen substituent at the 2-position.
-
Nitro Reduction: Subsequent reduction of the nitro group yields the corresponding ortho-phenylenediamine derivative.
-
Cyclization: This diamine can then be cyclized with a variety of reagents (e.g., formic acid, aldehydes, or carboxylic acids) to form the benzimidazole ring.
Synthetic Pathway to Benzimidazoles
Caption: A versatile route to benzimidazole derivatives starting from this compound.
Precursor to Kinase Inhibitors: The Case of Alectinib
This compound is a key starting material in the synthesis of Alectinib, a potent anaplastic lymphoma kinase (ALK) inhibitor used in the treatment of non-small cell lung cancer. While the exact industrial synthesis may vary, the core strategy often involves the use of a related fluoronitroaromatic compound. The principles demonstrated with this compound are directly applicable. The synthesis of a key intermediate for Alectinib involves the reaction of a β-ketoester with 4-fluoro-3-nitrobenzonitrile in an SNAr reaction, followed by reductive cyclization.[6] The high reactivity of the fluoro-nitroaromatic moiety is crucial for the efficiency of this key bond-forming step.
Conclusion: A Versatile Tool for the Synthetic Chemist
This compound is a powerful and versatile building block in the arsenal of the modern synthetic chemist. Its unique combination of functional groups allows for the efficient and controlled synthesis of a wide range of complex aromatic intermediates. By mastering the two key transformations of nucleophilic aromatic substitution and nitro group reduction, researchers can unlock a vast chemical space and accelerate the discovery and development of new pharmaceutical agents. The detailed protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for scientists working at the forefront of drug discovery.
References
- 1. Benzimidazole synthesis [organic-chemistry.org]
- 2. connectjournals.com [connectjournals.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Hydrogenation of nitrobenzene over Pd/C catalysts prepared from molecular carbonyl–phosphine palladium clusters | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. WO2019038779A1 - A novel process for the preparation of an intermediate of alectinib - Google Patents [patents.google.com]
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of Methyl 2-Fluoro-3-nitrobenzoate
Introduction: The Strategic Advantage of Methyl 2-Fluoro-3-nitrobenzoate in SNAr Chemistry
This compound is a highly valuable and versatile building block in modern organic synthesis, particularly in the realms of pharmaceutical and agrochemical development.[1][2] Its utility stems from its engineered reactivity towards nucleophilic aromatic substitution (SNAr), a powerful reaction for the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals, providing in-depth mechanistic insights and detailed experimental protocols for the application of this compound in SNAr reactions.
The reactivity of this substrate is dictated by a synergistic interplay of its substituents. The nitro group (-NO2) at the 3-position and the methyl ester group (-COOCH3) at the 1-position are potent electron-withdrawing groups. Their combined inductive and resonance effects render the aromatic ring electron-deficient and, consequently, highly susceptible to attack by nucleophiles. The fluorine atom at the 2-position serves as an excellent leaving group in the context of SNAr reactions. This is a key feature, as the rate-determining step in these reactions is typically the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine that polarizes the C-F bond.[3]
Mechanistic Overview: The Addition-Elimination Pathway
The nucleophilic aromatic substitution of this compound proceeds via a well-established two-step addition-elimination mechanism.
-
Nucleophilic Addition and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the fluorine atom. This leads to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The stability of this complex is crucial for the reaction to proceed and is significantly enhanced by the delocalization of the negative charge onto the electron-withdrawing nitro group.
-
Elimination of the Leaving Group and Re-aromatization: In the second step, the fluoride ion is eliminated from the Meisenheimer complex, and the aromaticity of the ring is restored, yielding the final substituted product.
Experimental Protocols
The following protocols are provided as representative examples for the reaction of this compound with common classes of nucleophiles. These procedures are intended as a starting point and may require optimization based on the specific nucleophile and desired scale.
Protocol 1: Reaction with Amine Nucleophiles (N-Arylation)
This protocol details a general procedure for the synthesis of N-substituted 2-amino-3-nitrobenzoates, which are valuable precursors for a variety of heterocyclic compounds.
Materials:
-
This compound
-
Amine (e.g., aniline, piperidine)
-
Potassium carbonate (K2CO3) or Triethylamine (Et3N)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a solution of the amine (1.2 equivalents) in DMF (0.5 M), add potassium carbonate (2.0 equivalents).
-
Stir the mixture at room temperature for 10 minutes.
-
Add this compound (1.0 equivalent) to the reaction mixture.
-
Heat the reaction to 80-100 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Reaction with Phenol Nucleophiles (O-Arylation)
This protocol describes the synthesis of 2-phenoxy-3-nitrobenzoate derivatives.
Materials:
-
This compound
-
Phenol (e.g., phenol, 4-methoxyphenol)
-
Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
In a round-bottom flask, dissolve the phenol (1.2 equivalents) in DMF (0.5 M).
-
Add potassium carbonate (2.0 equivalents) to the solution.
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.0 equivalent) to the flask.
-
Heat the reaction mixture to 100-120 °C and monitor by TLC.
-
After the reaction is complete, cool to room temperature and add water to quench the reaction.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography.
Protocol 3: Reaction with Thiol Nucleophiles (S-Arylation)
This protocol outlines the synthesis of 2-(arylthio)-3-nitrobenzoate derivatives.
Materials:
-
This compound
-
Thiol (e.g., thiophenol, benzyl mercaptan)
-
Potassium carbonate (K2CO3)
-
Acetonitrile (CH3CN) or Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a stirred suspension of potassium carbonate (2.0 equivalents) in acetonitrile (0.5 M), add the thiol (1.1 equivalents).
-
Stir the mixture at room temperature for 20 minutes.
-
Add a solution of this compound (1.0 equivalent) in acetonitrile.
-
Heat the reaction to 60-80 °C and monitor by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Data Presentation
The following tables summarize representative reaction conditions and expected outcomes for the SNAr of this compound with various nucleophiles. Please note that these are illustrative examples, and actual results may vary.
Table 1: SNAr with Amine Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | K2CO3 | DMF | 100 | 6 | 85 |
| Piperidine | Et3N | DMSO | 80 | 4 | 92 |
| N-Methylaniline | K2CO3 | DMF | 110 | 8 | 78 |
Table 2: SNAr with Phenol Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenol | K2CO3 | DMF | 120 | 12 | 75 |
| 4-Methoxyphenol | Cs2CO3 | DMF | 100 | 8 | 88 |
| 4-Nitrophenol | K2CO3 | DMF | 130 | 10 | 65 |
Table 3: SNAr with Thiol Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Thiophenol | K2CO3 | CH3CN | 80 | 3 | 95 |
| Benzyl mercaptan | K2CO3 | DMF | 60 | 5 | 90 |
| Ethanethiol | Et3N | CH3CN | 70 | 4 | 85 |
Visualizations
General SNAr Mechanism
Caption: The two-step addition-elimination mechanism of SNAr.
Experimental Workflow
Caption: A generalized workflow for SNAr reactions.
Logical Relationship of Reaction Components
Caption: Key components in the SNAr reaction.
References
Application Notes and Protocols: Methyl 2-Fluoro-3-nitrobenzoate as a Versatile Precursor for Heterocyclic Compound Synthesis
Introduction: The Strategic Importance of Fluorinated Nitroaromatics in Medicinal Chemistry
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms and nitro groups into aromatic scaffolds has proven to be a powerful approach for modulating the physicochemical and pharmacokinetic properties of bioactive molecules.[1][2] Methyl 2-fluoro-3-nitrobenzoate, a readily accessible chemical intermediate, has emerged as a particularly valuable building block for the synthesis of a diverse array of heterocyclic compounds.[1][3] Its unique trifunctional nature—an activated fluoro group, a reducible nitro group, and a synthetically versatile ester—provides a rich platform for constructing complex molecular architectures.
This comprehensive guide delves into the reactivity and synthetic utility of this compound, offering detailed application notes and step-by-step protocols for its conversion into medicinally relevant heterocyclic cores, including benzimidazoles, quinolones, and phenothiazines. These protocols are designed to be self-validating, with explanations grounded in established chemical principles to empower researchers in their synthetic endeavors.
Core Reactivity and Synthetic Strategy
The synthetic utility of this compound is primarily dictated by two key transformations:
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the 2-position is activated towards nucleophilic displacement by the strongly electron-withdrawing nitro group at the 3-position. This allows for the facile introduction of a wide range of nitrogen, oxygen, and sulfur nucleophiles, forming the initial carbon-heteroatom bond crucial for subsequent cyclization.
-
Reductive Cyclization: The nitro group can be selectively reduced to an amino group under various conditions. This newly formed amine is strategically positioned to undergo intramolecular condensation with the ester group or a neighboring substituent, leading to the formation of a heterocyclic ring.[4][5]
The strategic combination of these two reaction types forms the basis of the synthetic protocols detailed below.
Application Note 1: Synthesis of Substituted Benzimidazoles
Benzimidazoles are a prominent class of heterocyclic compounds with a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[6][7][8][9][10] The following two-step protocol outlines a general and efficient method for the synthesis of 4-substituted-1H-benzimidazole-7-carboxylates from this compound.
Workflow for Benzimidazole Synthesis
Caption: Workflow for the two-step synthesis of benzimidazoles.
Protocol 1.1: Step 1 - Synthesis of Methyl 2-(alkylamino)-3-nitrobenzoate
This procedure details the nucleophilic aromatic substitution of the fluorine atom with a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine, propylamine)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add the primary amine (1.1 eq) and potassium carbonate (2.0 eq).
-
Stir the reaction mixture at 80 °C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired Methyl 2-(alkylamino)-3-nitrobenzoate.
Protocol 1.2: Step 2 - Synthesis of 4-Substituted-1H-benzimidazole-7-carboxylate
This protocol describes the reduction of the nitro group followed by acid-catalyzed cyclization.
Materials:
-
Methyl 2-(alkylamino)-3-nitrobenzoate
-
10% Palladium on carbon (Pd/C)
-
Methanol
-
Glacial acetic acid
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the Methyl 2-(alkylamino)-3-nitrobenzoate (1.0 eq) in methanol.
-
Add 10% Pd/C (10 mol%) to the solution.
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 6-8 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude Methyl 3-amino-2-(alkylamino)benzoate.
-
To the crude product, add glacial acetic acid and heat the mixture at 100 °C for 2-3 hours to effect cyclization.
-
Cool the reaction mixture and pour it into ice-cold water.
-
Neutralize with a saturated solution of sodium bicarbonate.
-
The resulting precipitate is the desired 4-substituted-1H-benzimidazole-7-carboxylate, which can be collected by filtration and recrystallized.
| Amine (R-NH₂) | Product (Step 1) | Final Product (Step 2) |
| Benzylamine | Methyl 2-(benzylamino)-3-nitrobenzoate | 4-Benzyl-1H-benzimidazole-7-carboxylate |
| Propylamine | Methyl 3-nitro-2-(propylamino)benzoate | 4-Propyl-1H-benzimidazole-7-carboxylate |
| Aniline | Methyl 2-(phenylamino)-3-nitrobenzoate | 4-Phenyl-1H-benzimidazole-7-carboxylate |
Application Note 2: Synthesis of Quinolone Scaffolds
Quinolones are a major class of antibacterial agents, and their synthesis remains an area of active research.[11][12][13][14] this compound can serve as a starting material for the construction of quinolone cores through a multi-step sequence involving the introduction of a two-carbon unit followed by reductive cyclization.
Synthetic Pathway to a Quinolone Core
Caption: A plausible synthetic route to a quinolone core.
Protocol 2.1: Multi-step Synthesis of a 4-Hydroxy-8-nitroquinolin-2(1H)-one Derivative
Materials:
-
This compound
-
Ethyl acetoacetate
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
Iron powder (Fe)
-
Glacial acetic acid
Procedure:
-
Step 1: Condensation with Ethyl Acetoacetate. To a suspension of sodium hydride (1.2 eq) in anhydrous THF, add ethyl acetoacetate (1.1 eq) dropwise at 0 °C. Stir for 30 minutes.
-
Add a solution of this compound (1.0 eq) in THF to the reaction mixture and allow it to warm to room temperature. Stir for 12 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate to give the crude intermediate adduct.
-
Step 2: Reductive Cyclization. Dissolve the crude intermediate in a mixture of glacial acetic acid and water.
-
Add iron powder (5.0 eq) and heat the mixture to 90 °C for 4-6 hours.
-
Cool the reaction, filter through Celite, and neutralize the filtrate with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the 4-hydroxy-8-nitroquinolin-2(1H)-one derivative.
Application Note 3: Synthesis of Phenothiazine Derivatives
Phenothiazines are a class of tricyclic heterocyclic compounds with applications as antipsychotic drugs and in materials science.[15][16][17][18][19] The synthesis of phenothiazines can be achieved through a sequence involving nucleophilic aromatic substitution with a thiol, followed by an intramolecular cyclization, often via an Ullmann-type condensation.[20][21][22][23][24]
Pathway for Phenothiazine Synthesis
Caption: Synthetic pathway towards phenothiazine derivatives.
Protocol 3.1: Synthesis of a Phenothiazine-1-carboxylate Derivative
Materials:
-
This compound
-
2-Aminothiophenol
-
Potassium carbonate (K₂CO₃)
-
Copper(I) iodide (CuI)
-
L-proline
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Step 1: Thioether Formation. To a solution of this compound (1.0 eq) in DMSO, add 2-aminothiophenol (1.1 eq) and potassium carbonate (2.0 eq).
-
Stir the mixture at 90 °C for 8-10 hours.
-
Cool the reaction and pour it into water. Extract with ethyl acetate.
-
Wash the organic layer with brine, dry, and concentrate to obtain the crude thioether intermediate.
-
Step 2: Reductive Cyclization and Ullmann Condensation. The nitro group in the thioether intermediate can be reduced to an amine using standard procedures (e.g., SnCl₂·2H₂O in ethanol).
-
The resulting amino-thioether is then subjected to Ullmann-type cyclization. To a solution of the amino-thioether in DMSO, add CuI (10 mol%), L-proline (20 mol%), and potassium carbonate (2.0 eq).
-
Heat the reaction mixture at 120 °C for 12-16 hours.
-
Cool the reaction, dilute with water, and extract with ethyl acetate.
-
Purify the crude product by column chromatography to afford the desired phenothiazine-1-carboxylate derivative.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound [myskinrecipes.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 8. benthamdirect.com [benthamdirect.com]
- 9. eurekaselect.com [eurekaselect.com]
- 10. impactfactor.org [impactfactor.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. soc.chim.it [soc.chim.it]
- 14. researchgate.net [researchgate.net]
- 15. pubs.aip.org [pubs.aip.org]
- 16. jocpr.com [jocpr.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Three-component selective synthesis of phenothiazines and bis-phenothiazines under metal-free conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 21. SATHEE: Chemistry Ullmann Reaction [satheejee.iitk.ac.in]
- 22. Ullmann reaction | PPTX [slideshare.net]
- 23. byjus.com [byjus.com]
- 24. mdpi.com [mdpi.com]
Application Notes and Protocols: Regioselective Nitration of Methyl 2-Fluorobenzoate
Introduction
The nitration of aromatic compounds is a cornerstone of organic synthesis, providing essential intermediates for the development of pharmaceuticals, agrochemicals, and dyes.[1][2] Specifically, the introduction of a nitro group onto a substituted benzene ring, such as in methyl 2-fluorobenzoate, is a critical step in constructing complex, biologically active molecules.[2] This application note provides a detailed experimental procedure for the nitration of methyl 2-fluorobenzoate, focusing on the underlying mechanistic principles, regioselectivity, and crucial safety protocols. This guide is intended for researchers, scientists, and professionals in drug development who require a robust and reproducible method for this transformation.
The reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism, a fundamental process in aromatic chemistry.[3][4] The key electrophile, the nitronium ion (NO₂⁺), is generated in situ from the reaction of concentrated nitric acid and sulfuric acid.[5][6][7] The sulfuric acid acts as a catalyst by protonating nitric acid, facilitating the loss of a water molecule to form the highly reactive nitronium ion.[6][7][8]
Mechanistic Insights and Regioselectivity
The directing effects of the substituents on the aromatic ring—the fluorine atom and the methyl ester group—play a crucial role in determining the position of the incoming nitro group. The fluorine atom is an ortho-, para-director, while the methyl ester group is a meta-director.[3][9] Both are deactivating groups, meaning they slow down the rate of reaction compared to benzene.[3][7] The interplay of these electronic effects, along with steric hindrance, dictates the regiochemical outcome of the nitration. The primary products expected are methyl 2-fluoro-5-nitrobenzoate and methyl 2-fluoro-3-nitrobenzoate.[1][10] Understanding and controlling the reaction conditions is therefore paramount to achieving the desired isomer in high yield.
Materials and Methods
Reagents and Equipment
A comprehensive list of reagents with their essential properties is provided in Table 1. All reagents should be of analytical grade or higher and used as received unless otherwise specified.
| Reagent | Formula | MW ( g/mol ) | Concentration | Hazards |
| Methyl 2-fluorobenzoate | C₈H₇FO₂ | 154.14 | 97% | Irritant |
| Concentrated Nitric Acid | HNO₃ | 63.01 | 70% | Oxidizer, Corrosive, Toxic |
| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 98% | Corrosive, Severe Burns |
| Methanol | CH₃OH | 32.04 | Anhydrous | Flammable, Toxic |
| Ice | H₂O | 18.02 | - | - |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | Saturated Sol. | Irritant |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Granular | - |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous | Highly Flammable |
Table 1: Reagents and their properties.
Standard laboratory glassware, including a round-bottom flask, dropping funnel, magnetic stirrer, and equipment for vacuum filtration and recrystallization, are required. All procedures involving corrosive or volatile substances must be performed in a certified chemical fume hood.[11][12][13]
Experimental Workflow
The overall experimental workflow is depicted in the following diagram:
Caption: Experimental workflow for the nitration of methyl 2-fluorobenzoate.
Step-by-Step Protocol
1. Preparation of the Reaction Mixture: a. In a 100 mL round-bottom flask equipped with a magnetic stir bar, carefully add 20 mL of concentrated sulfuric acid. b. Cool the flask in an ice-water bath to approximately 0-5 °C.[14] c. While stirring, slowly add 5.0 g (32.4 mmol) of methyl 2-fluorobenzoate to the cold sulfuric acid.[15] Maintain the temperature below 10 °C during the addition.
2. Preparation of the Nitrating Mixture: a. In a separate beaker, carefully and slowly add 3.5 mL of concentrated nitric acid to 3.5 mL of concentrated sulfuric acid. This mixture is highly corrosive and the process is exothermic.[14] b. Cool this nitrating mixture in an ice-water bath.
3. Nitration Reaction: a. Using a dropping funnel, add the cold nitrating mixture dropwise to the stirring solution of methyl 2-fluorobenzoate in sulfuric acid over a period of 20-30 minutes.[14] b. It is critical to maintain the internal temperature of the reaction mixture below 10 °C throughout the addition to minimize the formation of byproducts.[9] c. After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 30 minutes.[16]
4. Work-up and Isolation of the Crude Product: a. Carefully pour the reaction mixture onto approximately 100 g of crushed ice in a large beaker with vigorous stirring.[14][17] A precipitate will form. b. Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Büchner funnel.[17] c. Wash the crude product on the filter with several portions of cold water until the washings are neutral to pH paper.[18] d. Subsequently, wash the product with a small amount of cold 10% sodium bicarbonate solution to neutralize any remaining acid, followed by another wash with cold water.[16]
5. Purification: a. The crude product, a mixture of isomers, can be purified by recrystallization from methanol.[17][19] b. Dissolve the crude solid in a minimum amount of hot methanol. c. Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization. d. Collect the purified crystals by vacuum filtration and wash with a small amount of ice-cold methanol. e. Dry the final product in a desiccator or under vacuum.
Safety Precautions
The nitration of aromatic compounds is a potentially hazardous procedure due to the use of highly corrosive and reactive acids.[11][20][21]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[11][12]
-
Fume Hood: All steps involving concentrated acids and organic solvents must be performed in a well-ventilated chemical fume hood.[11]
-
Temperature Control: The reaction is highly exothermic. Strict temperature control is essential to prevent runaway reactions.[20]
-
Acid Handling: Always add acid slowly to other liquids, especially when preparing the nitrating mixture and adding it to the reaction. Never add water to concentrated acid.[12][13]
-
Quenching: The quenching of the reaction mixture on ice should be done slowly and with vigorous stirring to dissipate heat.
-
Waste Disposal: Acidic waste must be neutralized before disposal according to institutional guidelines.[13]
Expected Results and Characterization
The nitration of methyl 2-fluorobenzoate is expected to yield a mixture of isomeric products, primarily methyl 2-fluoro-5-nitrobenzoate and this compound.[1][10] The relative ratio of these products can be influenced by the reaction conditions. The purified product should be a crystalline solid.
The identity and purity of the product should be confirmed by standard analytical techniques:
-
Melting Point: Determination of the melting point can help in identifying the major isomer and assessing its purity. For example, methyl 3-fluoro-4-nitrobenzoate has a melting point of 53 °C.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of the product and confirming the position of the nitro group on the aromatic ring.[8]
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the nitro group (typically around 1530 and 1350 cm⁻¹), the ester carbonyl group (around 1720 cm⁻¹), and the C-F bond.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | Incomplete reaction; loss of product during work-up. | Ensure dropwise addition of nitrating mixture with adequate stirring. Increase reaction time. Be careful during transfers and washes. |
| Oily product that does not solidify | Presence of impurities; incomplete reaction. | Ensure thorough washing to remove residual acids. Purify by column chromatography if recrystallization fails. |
| Dark-colored product | Overheating during the reaction, leading to side reactions. | Maintain strict temperature control (below 10 °C) during the addition of the nitrating mixture. |
| Poor regioselectivity | Suboptimal reaction temperature. | Conduct the reaction at lower temperatures (e.g., 0 °C) to potentially favor one isomer over another.[9] |
Conclusion
This application note provides a detailed and reliable protocol for the nitration of methyl 2-fluorobenzoate. By carefully controlling the reaction conditions, particularly the temperature, and adhering to the prescribed safety measures, researchers can successfully synthesize nitrated fluorobenzoate derivatives. The mechanistic insights provided should aid in understanding the factors that govern the regioselectivity of this important electrophilic aromatic substitution reaction.
References
- 1. chembk.com [chembk.com]
- 2. chemimpex.com [chemimpex.com]
- 3. sga.profnit.org.br [sga.profnit.org.br]
- 4. youtube.com [youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 8. aiinmr.com [aiinmr.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. This compound | C8H6FNO4 | CID 13470961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. ehs.washington.edu [ehs.washington.edu]
- 13. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]
- 14. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 15. web.mnstate.edu [web.mnstate.edu]
- 16. cerritos.edu [cerritos.edu]
- 17. westfield.ma.edu [westfield.ma.edu]
- 18. uobabylon.edu.iq [uobabylon.edu.iq]
- 19. m.youtube.com [m.youtube.com]
- 20. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 21. ehs.com [ehs.com]
Application Note: A Robust and Scalable Synthesis of Methyl 2-Fluoro-3-nitrobenzoate
Abstract
This document provides a detailed, scalable, and validated protocol for the synthesis of Methyl 2-Fluoro-3-nitrobenzoate, a key intermediate in the pharmaceutical and agrochemical industries.[1] The procedure focuses on the controlled nitration of Methyl 2-fluorobenzoate using a mixed acid system (H₂SO₄/HNO₃). Emphasis is placed on the scientific rationale, process safety, and operational parameters critical for achieving high yield and purity on a scale-up basis. This guide is intended for researchers, chemists, and process engineers in drug development and fine chemical manufacturing.
Introduction: The Utility of a Key Building Block
This compound (CAS No. 946126-94-9) is a vital molecular scaffold in modern organic synthesis.[2] Its unique substitution pattern, featuring an electron-withdrawing nitro group and a synthetically versatile ester, ortho to a fluorine atom, makes it an invaluable precursor for complex molecules. The fluorine atom can enhance the pharmacokinetic properties of drug molecules, such as improving metabolic stability, while the nitro group can be readily reduced to an amine, opening pathways to a diverse range of heterocyclic compounds and other functional groups.[3] Consequently, this intermediate is instrumental in the synthesis of therapeutics with anti-inflammatory and anti-tumor properties.[1]
The protocol detailed herein is optimized for scalability, addressing the common challenges of exothermic control, regioselectivity, and purification encountered during the nitration of substituted aromatics.
The Optimized Scale-Up Protocol
This protocol describes the synthesis of this compound on a 100-gram scale. All operations involving concentrated acids must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).
Materials and Equipment
-
Reagents: Methyl 2-fluorobenzoate (≥99%), Concentrated Sulfuric Acid (~98%), Fuming Nitric Acid (~70%), Ethyl Acetate, Saturated Sodium Bicarbonate Solution, Brine, Anhydrous Sodium Sulfate, Crushed Ice.
-
Equipment: 2L three-neck round-bottom flask, overhead mechanical stirrer, thermocouple, addition funnel, ice-water bath, Büchner funnel, vacuum flask, rotary evaporator.
Tabulated Reaction Parameters
| Parameter | Value | Rationale / Notes |
| Starting Material | Methyl 2-fluorobenzoate (100.0 g) | Ensure high purity to minimize side reactions. |
| Nitrating Agent | 1:1 (v/v) mixture of H₂SO₄ and HNO₃ | Pre-mixed and cooled to ensure controlled reactivity. |
| Reaction Temperature | 0 - 5 °C | Critical for controlling the exothermic reaction and preventing over-nitration.[4] |
| Addition Time | 60 - 90 minutes | Slow, dropwise addition is key to maintaining temperature control. |
| Reaction Time | 15 minutes post-addition | Allows the reaction to proceed to completion.[5] |
| Quenching | Slow pouring onto crushed ice | Safely neutralizes the strong acids and precipitates the product.[6] |
| Expected Yield | 85 - 92% | Based on optimized laboratory runs. |
| Expected Purity | >98% (post-recrystallization) | High purity is achievable via crystallization from methanol or ethanol. |
Step-by-Step Synthesis Procedure
-
Reactor Setup: Equip a 2L three-neck flask with an overhead stirrer, a thermocouple, and an addition funnel. Place the flask in an ice-water bath.
-
Acid Charge: Carefully charge the flask with concentrated sulfuric acid (250 mL). Begin stirring and cool the acid to 0-5 °C.
-
Substrate Addition: Slowly add Methyl 2-fluorobenzoate (100.0 g) to the cold sulfuric acid over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Nitrating Mixture Preparation: In a separate beaker, cautiously prepare the nitrating mixture by adding fuming nitric acid (120 mL) to concentrated sulfuric acid (120 mL). Cool this mixture in a separate ice bath.
-
Nitration: Transfer the cold nitrating mixture to the addition funnel. Add the mixture dropwise to the stirred solution of the substrate in sulfuric acid. The rate of addition must be carefully controlled to maintain the internal temperature between 0 and 5 °C. This addition should take approximately 60-90 minutes.
-
Reaction Completion: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 15 minutes.[5]
-
Quenching: In a separate large beaker (≥4L), prepare a slurry of crushed ice and water (approx. 2 kg). While stirring vigorously, slowly pour the reaction mixture onto the ice. A pale-yellow solid should precipitate.[6]
-
Isolation: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold water until the filtrate is neutral (check with pH paper).
-
Purification (Recrystallization): Transfer the crude solid to a suitable flask. Add a minimal amount of hot methanol to dissolve the solid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum.
Mechanism & Scientific Rationale
The core of this synthesis is the electrophilic aromatic substitution (EAS) reaction, specifically, nitration.[7] The process can be broken down into two primary stages: the generation of the electrophile and its subsequent reaction with the aromatic ring.
-
Generation of the Nitronium Ion: Concentrated sulfuric acid, being a stronger acid than nitric acid, protonates the hydroxyl group of nitric acid.[8][9] This protonated intermediate readily loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the nitration reaction.[7][10]
HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
-
Electrophilic Attack and Regioselectivity: The electron-rich π-system of the Methyl 2-fluorobenzoate ring attacks the nitronium ion.[9] The regiochemical outcome (substitution at the 3-position) is dictated by the directing effects of the existing substituents:
-
-COOCH₃ (Methyl Ester): This is a deactivating, meta-directing group due to its electron-withdrawing resonance and inductive effects.
-
-F (Fluoro): This is a deactivating, ortho, para-directing group. It is deactivating due to its strong inductive effect but directs ortho and para due to resonance donation from its lone pairs.
The substitution occurs at the 3-position, which is meta to the ester group and ortho to the fluorine atom. This outcome represents a balance between the directing effects, where the position is activated by the fluorine's resonance and is the least deactivated position relative to the powerful meta-directing ester group.
-
// Invisible edges to enforce rank PrepAcids -> Nitration [style=invis]; } enddot Caption: Experimental workflow for the scale-up synthesis.
Process Safety & Hazard Analysis
The nitration of aromatic compounds is a high-energy, exothermic process that demands strict adherence to safety protocols to mitigate risks.[11]
-
Corrosivity and Toxicity: Concentrated sulfuric and nitric acids are extremely corrosive and can cause severe chemical burns upon contact.[5][11] Their vapors are toxic and irritating to the respiratory system.[11][12] All handling must be done within a fume hood, and appropriate PPE, including acid-resistant gloves, safety goggles, a face shield, and a lab coat, is mandatory.[12][13]
-
Thermal Runaway: The reaction is highly exothermic. The primary control measure is maintaining a low temperature (0-5 °C) through an efficient cooling bath and, most importantly, a slow, controlled rate of addition of the nitrating mixture. A sudden increase in temperature can lead to a runaway reaction, rapid gas evolution (NOx), and a potential increase in pressure.
-
Spill Management: An acid spill kit containing a neutralizer like sodium bicarbonate (baking soda) must be readily available.[14] For small spills, carefully neutralize with sodium bicarbonate before wiping up.[15] For large spills, evacuate the area and follow established emergency procedures.[12]
-
Quenching: The quenching process must be performed by adding the acid mixture to ice, never the other way around. Adding water or ice to the concentrated acid can cause localized boiling and dangerous splashing.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Chemistry 210 Experiment 10 [home.miracosta.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Video: Electrophilic Aromatic Substitution: Nitration of Benzene [jove.com]
- 9. youtube.com [youtube.com]
- 10. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 11. m.youtube.com [m.youtube.com]
- 12. ehs.ucr.edu [ehs.ucr.edu]
- 13. reddit.com [reddit.com]
- 14. m.youtube.com [m.youtube.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
Analytical Characterization of Methyl 2-Fluoro-3-nitrobenzoate: A Guide to HPLC and NMR Methodologies
An Application Note from the Office of the Senior Application Scientist
Abstract Methyl 2-Fluoro-3-nitrobenzoate (CAS No. 946126-94-9, Molecular Formula: C₈H₆FNO₄) is a pivotal intermediate in the synthesis of complex pharmaceutical and agrochemical compounds.[1][2] Its chemical structure, featuring a substituted aromatic ring, necessitates precise and robust analytical methods to ensure identity, purity, and quality throughout the development and manufacturing lifecycle. This guide provides detailed, field-proven protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) for quantitative purity assessment and Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural confirmation. The methodologies are designed for researchers, quality control analysts, and drug development professionals, emphasizing the scientific rationale behind procedural choices to ensure trustworthy and reproducible results.
Part 1: Quantitative Purity Analysis by Reverse-Phase HPLC
The determination of purity is a critical step in qualifying intermediates for use in further synthetic stages. A well-validated HPLC method provides the accuracy and precision required to quantify the analyte and separate it from potential process-related impurities or degradation products. The following reverse-phase HPLC method is designed for stability-indicating purity analysis.
Principle and Method Rationale
This method employs a C18 stationary phase, which is ideal for retaining moderately polar to non-polar analytes like this compound. The mobile phase consists of an acetonitrile/water mixture. Phosphoric acid is added to the aqueous component to maintain a low pH (~2.5-3.0). This is a critical choice: by keeping the mobile phase acidic, we suppress the potential ionization of any acidic functional groups on the analyte or impurities, ensuring sharp, symmetrical peaks and consistent, reproducible retention times.[3] Detection is performed using a UV detector at a wavelength where the nitroaromatic chromophore exhibits strong absorbance, providing high sensitivity.
Experimental Protocol: HPLC Purity Determination
A. Instrumentation and Materials
-
HPLC System equipped with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Diode Array Detector.
-
C18 Analytical Column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Analytical Balance (4-decimal place).
-
Solvent Filtration Apparatus with 0.45 µm membrane filters.
-
Syringe Filters (0.45 µm, nylon or PTFE).
-
Volumetric flasks, pipettes, and HPLC vials.
-
Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Phosphoric Acid (ACS grade), this compound reference standard.
B. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water with 0.1% Phosphoric Acid (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
| Detection | UV at 230 nm |
| Run Time | 15 minutes |
Rationale for Conditions: A 50:50 isocratic mobile phase provides a good balance of resolution and run time for this compound. The 230 nm wavelength is selected to maximize the signal-to-noise ratio for the nitrobenzoate structure.[3]
C. Step-by-Step Procedure
-
Mobile Phase Preparation:
-
Prepare the aqueous component by adding 1.0 mL of phosphoric acid to 1000 mL of HPLC-grade water and mix thoroughly.
-
Filter the aqueous component and acetonitrile separately through a 0.45 µm membrane filter to remove particulates and degas the solvents.
-
Combine the filtered solvents in a 50:50 (v/v) ratio.
-
-
Standard Solution Preparation (Target Concentration: 100 µg/mL):
-
Accurately weigh approximately 10 mg of the this compound reference standard.
-
Transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase. Mix thoroughly. This is the standard stock solution.
-
-
Sample Solution Preparation (Target Concentration: 100 µg/mL):
-
Accurately weigh approximately 10 mg of the this compound sample to be tested.
-
Transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase. Mix thoroughly.
-
-
System Suitability and Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Make five replicate injections of the Standard Solution.
-
Verify system suitability parameters. The acceptance criteria, based on ICH guidelines, should be:
-
Relative Standard Deviation (RSD) of peak area: ≤ 2.0%
-
Tailing Factor (T): 0.8 – 1.5
-
Theoretical Plates (N): ≥ 2000
-
-
Once system suitability is confirmed, inject a blank (mobile phase), followed by the Sample Solution in duplicate.
-
D. Data Analysis and Calculation The purity of the sample is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
HPLC Workflow Diagram
Caption: HPLC workflow for purity analysis.
Part 2: Structural Confirmation by NMR Spectroscopy
NMR spectroscopy is an unparalleled technique for the unambiguous identification and structural elucidation of organic molecules. Both ¹H (proton) and ¹³C (carbon) NMR provide a detailed fingerprint of the molecular structure.
Principle and Method Rationale
¹H NMR provides information on the number, environment, and connectivity of protons in the molecule. ¹³C NMR provides information on the different carbon environments. For this compound, the key diagnostic features will be the signals from the three aromatic protons, the methyl ester protons, and the distinct aromatic carbons. The chemical shifts are heavily influenced by the electron-withdrawing nitro group and the electronegative fluorine atom, while coupling patterns (both H-H and H-F) reveal the substitution pattern on the aromatic ring. Chloroform-d (CDCl₃) is chosen as the solvent due to its excellent dissolving power for this compound and its well-separated solvent residual peak.[4]
Experimental Protocol: ¹H and ¹³C NMR
A. Instrumentation and Materials
-
NMR Spectrometer (e.g., 400 MHz or higher).
-
5 mm NMR tubes.
-
Pasteur pipettes.
-
Reagents: Chloroform-d (CDCl₃, with 0.03% TMS), this compound sample.
B. Step-by-Step Procedure
-
Sample Preparation:
-
Weigh 10-15 mg of the this compound sample directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of CDCl₃ to the tube.
-
Cap the tube and gently agitate until the sample is fully dissolved.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum. Typical parameters include a 30-degree pulse, a 1-2 second relaxation delay, and 16-32 scans.
-
Acquire the ¹³C NMR spectrum using a standard proton-decoupled pulse program. A sufficient number of scans (e.g., 1024 or more) may be required to achieve a good signal-to-noise ratio.
-
Expected Spectral Data
The following table summarizes the predicted chemical shifts (δ) and coupling constants (J) for this compound. These predictions are based on established principles of substituent effects in NMR.
Caption: Structure of this compound with atom numbering.
Table 2: Predicted NMR Spectral Data (400 MHz, CDCl₃)
| Assignment | ¹H NMR | ¹³C NMR |
| δ (ppm), Multiplicity, J (Hz) | δ (ppm) | |
| H4 | ~8.15 (ddd, J ≈ 8.0, 2.0, 1.0 Hz) | ~125.4 |
| H5 | ~7.40 (t, J ≈ 8.0 Hz) | ~130.2 |
| H6 | ~8.05 (ddd, J ≈ 8.0, 5.0, 2.0 Hz) | ~135.8 |
| -OCH₃ | ~3.95 (s, 3H) | ~53.1 |
| C1 | - | ~120.0 (d, J(C-F) ≈ 4 Hz) |
| C2 | - | ~158.0 (d, J(C-F) ≈ 260 Hz) |
| C3 | - | ~140.0 (d, J(C-F) ≈ 6 Hz) |
| C=O | - | ~163.5 |
Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent, concentration, and spectrometer field strength. The aromatic proton multiplicities are complex due to H-H and H-F couplings.
Trustworthiness and Method Validation
For use in a regulated environment, both the HPLC and NMR methods described must be validated to demonstrate their suitability for their intended purpose.[5][6] Analytical method validation is a documented process that provides evidence that a method is reliable and produces consistent results.[7] Key validation parameters to be assessed according to ICH Q2(R2) guidelines include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: Demonstrating that the results are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results (evaluated at repeatability and intermediate precision levels).
-
Range: The interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound CAS#: 946126-94-9 [m.chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. rsc.org [rsc.org]
- 5. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 6. particle.dk [particle.dk]
- 7. altabrisagroup.com [altabrisagroup.com]
Application Notes and Protocols for Methyl 2-Fluoro-3-nitrobenzoate in Agrochemical Research
Introduction: The Strategic Role of Fluorinated Building Blocks in Modern Agrochemicals
In the relentless pursuit of novel agrochemicals with enhanced efficacy, improved safety profiles, and novel modes of action, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern discovery programs. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability and enhanced binding affinity, make fluorinated building blocks highly valuable. Methyl 2-fluoro-3-nitrobenzoate is one such versatile intermediate. Its trifunctional nature—a reactive ester, an electron-withdrawing nitro group, and a strategically positioned fluorine atom—offers a wealth of synthetic possibilities for accessing novel chemical space in the agrochemical domain.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in the synthesis and evaluation of potential new herbicidal and fungicidal candidates. The protocols and insights provided herein are grounded in established chemical principles and best practices in agrochemical research, designed to be a self-validating system for your experimental workflows.
Physicochemical Properties of this compound
A thorough understanding of the starting material is paramount for successful downstream applications. The key properties of this compound (CAS: 946126-94-9) are summarized below.[1][2]
| Property | Value | Source |
| Molecular Formula | C₈H₆FNO₄ | PubChem[2] |
| Molecular Weight | 199.14 g/mol | PubChem[2] |
| Appearance | Pale yellow solid | ChemicalBook[1] |
| IUPAC Name | This compound | PubChem[2] |
| SMILES | COC(=O)C1=C(C(=CC=C1)--INVALID-LINK--[O-])F | PubChem[2] |
Synthetic Utility in Agrochemical Discovery: A Hypothetical Pathway to a Novel Herbicide Candidate
While direct commercial agrochemicals derived from this compound are not extensively documented, its structure is highly amenable to the synthesis of compounds analogous to known herbicidal classes, such as those containing a substituted aniline core. The following section outlines a hypothetical, yet scientifically robust, synthetic pathway to a novel N-aryl-oxadiazolone herbicide candidate, designated AG-F3NO-1 .
The rationale for this synthetic direction is based on the following key transformations:
-
Reduction of the Nitro Group: The nitro group is a versatile handle that can be readily reduced to an amine, a crucial step for introducing further diversity and building the core structure of many bioactive molecules.[3]
-
Amide Bond Formation: The resulting aniline can be acylated to introduce a side chain that is critical for biological activity.
-
Cyclization to a Heterocycle: The formation of a heterocyclic ring system, in this case, an oxadiazolone, is a common strategy in agrochemical design to constrain the molecule's conformation and enhance its interaction with the target protein.
Synthetic Workflow Diagram
Caption: Synthetic pathway from this compound to a hypothetical herbicide.
Detailed Synthetic Protocol
Step 1: Reduction of this compound to Methyl 3-amino-2-fluorobenzoate
-
Rationale: Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups to anilines. Palladium on carbon (Pd/C) is a commonly used and effective catalyst for this transformation.
-
Protocol:
-
To a solution of this compound (1.0 eq) in methanol (0.5 M), add 10% Pd/C (0.05 eq).
-
The reaction mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to yield Methyl 3-amino-2-fluorobenzoate, which can often be used in the next step without further purification.
-
Step 2: Acylation of Methyl 3-amino-2-fluorobenzoate
-
Rationale: The formation of an amide bond with a reactive acylating agent like chloroacetyl chloride introduces a key fragment for subsequent cyclization. A mild base is used to neutralize the HCl generated during the reaction.
-
Protocol:
-
Dissolve Methyl 3-amino-2-fluorobenzoate (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or ethyl acetate (0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add a non-nucleophilic base, such as triethylamine (1.2 eq), to the solution.
-
Slowly add chloroacetyl chloride (1.1 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.
-
Step 3: Cyclization to the N-aryl-oxadiazolone (AG-F3NO-1)
-
Rationale: The intramolecular cyclization to form the oxadiazolone ring can be achieved using a phosgene equivalent, such as triphosgene, in the presence of a base. This is a standard method for the synthesis of this class of heterocycles.
-
Protocol:
-
Dissolve the intermediate amide (1.0 eq) in anhydrous toluene (0.3 M).
-
Add triphosgene (0.4 eq) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir for several hours, monitoring for the consumption of the starting material.
-
Cool the reaction mixture to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final compound, AG-F3NO-1 .
-
Biological Evaluation of AG-F3NO-1: A Protocol for Herbicidal Screening
Once synthesized, the novel compound must be evaluated for its biological activity. The following is a generalized protocol for the primary screening of a potential herbicide.
Experimental Workflow for Herbicidal Screening
Caption: Workflow for primary herbicidal activity screening.
Detailed Protocol for Primary Herbicidal Screening
-
Objective: To determine the effect of AG-F3NO-1 on the germination and early growth of representative monocot and dicot weed species.
-
Materials:
-
AG-F3NO-1
-
Control herbicide (e.g., a commercial standard)
-
Seeds of a monocot weed (e.g., Echinochloa crus-galli) and a dicot weed (e.g., Amaranthus retroflexus)
-
Petri dishes or multi-well plates
-
Filter paper
-
Growth medium (e.g., 0.5% agar in water)
-
Growth chamber with controlled light and temperature
-
-
Procedure:
-
Preparation of Test Solutions: Prepare a stock solution of AG-F3NO-1 in a suitable solvent (e.g., DMSO). From this stock, prepare a series of dilutions in the growth medium to achieve the desired final concentrations (e.g., 1, 10, 100, 1000 µM). Include a solvent control (growth medium with the same concentration of DMSO as the highest test concentration) and a positive control (a known herbicide).
-
Assay Setup: Place a sterile filter paper in each petri dish or well of a multi-well plate. Add a defined volume of the appropriate test or control solution to saturate the filter paper.
-
Seed Plating: Place a set number of seeds (e.g., 10-20) of the chosen weed species onto the saturated filter paper in each dish/well.
-
Incubation: Seal the petri dishes or cover the plates and place them in a growth chamber with controlled conditions (e.g., 25°C, 16h light/8h dark cycle) for a period of 7-14 days.
-
Data Collection: After the incubation period, measure the germination rate, root length, and shoot length for each treatment. The fresh or dry weight of the seedlings can also be determined as a measure of biomass.
-
Data Analysis: Calculate the percent inhibition of growth for each concentration relative to the solvent control. Use these data to determine the Growth Rate 50 (GR₅₀), which is the concentration of the compound required to inhibit growth by 50%.
-
Conclusion and Future Directions
This compound represents a valuable and versatile starting material for the exploration of novel agrochemical entities. The synthetic and screening protocols outlined in this document provide a solid framework for its application in a research and development setting. While the presented synthetic pathway to AG-F3NO-1 is hypothetical, it is based on well-established chemical transformations and a rational design approach common in the agrochemical industry. Further derivatization of the aniline intermediate or the final heterocyclic product can lead to the generation of a library of compounds for structure-activity relationship (SAR) studies, a critical step in optimizing the biological activity and selectivity of a new agrochemical lead. The strategic use of such fluorinated building blocks will undoubtedly continue to play a pivotal role in the development of the next generation of crop protection solutions.
References
Role of fluorine in the bioactivity of Methyl 2-Fluoro-3-nitrobenzoate derivatives
Application Notes & Protocols
Topic: The Strategic Role of Fluorine in Enhancing the Bioactivity of Methyl 2-Fluoro-3-nitrobenzoate Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to refine the pharmacological profile of bioactive compounds.[1][2][3] this compound is a versatile chemical intermediate that serves as an excellent starting point for the synthesis of novel therapeutics.[4][5][6] The presence of the fluorine atom, ortho to the ester and meta to the nitro group, provides a unique electronic and steric environment that can be exploited to enhance bioactivity. This guide provides an in-depth exploration of the role of this fluorine atom, detailing its influence on metabolic stability, target engagement, and overall pharmacological efficacy. We present validated protocols for the synthesis of derivatives, assessment of metabolic stability, confirmation of target engagement via Cellular Thermal Shift Assay (CETSA), and evaluation of enzyme inhibition, providing researchers with a comprehensive framework for leveraging this valuable fluorinated scaffold in drug discovery programs.
The Foundational Impact of Fluorine in Medicinal Chemistry
The substitution of hydrogen with fluorine, the most electronegative element, induces profound changes in a molecule's physicochemical properties without a significant steric penalty, given their comparable van der Waals radii (F: 1.47 Å vs. H: 1.20 Å).[2][7] These alterations are highly context-dependent but can be rationally deployed to overcome common challenges in drug development.
Enhancement of Metabolic Stability
A primary driver for incorporating fluorine is to block metabolic "soft spots."[8] The carbon-fluorine (C-F) bond is significantly stronger (bond energy ~105-116 kcal/mol) than a carbon-hydrogen (C-H) bond, making it resistant to cleavage by metabolic enzymes like the cytochrome P450 (CYP450) superfamily.[9][10] Placing a fluorine atom at a site susceptible to oxidative metabolism can prevent hydroxylation, thereby increasing the compound's half-life and bioavailability.[2][9]
Modulation of Physicochemical Properties
The strong electron-withdrawing nature of fluorine can significantly alter the properties of neighboring functional groups.[7]
-
pKa Modification: Fluorine's inductive effect can lower the pKa of nearby amines, reducing their basicity. This can lead to improved cell membrane permeability and oral absorption, as a greater fraction of the molecule exists in a neutral state at physiological pH.[2]
-
Lipophilicity: Fluorination generally increases a molecule's lipophilicity (logP), which can enhance membrane penetration and binding to hydrophobic pockets in target proteins.[1][11][12] However, excessive lipophilicity must be managed to avoid issues with solubility and off-target effects.[1]
Altering Conformation and Binding Affinity
The polarized C-F bond can engage in favorable electrostatic and dipole-dipole interactions with protein targets.[7][13] It can also influence the conformational preferences of a molecule, potentially "locking" it into a bioactive conformation that enhances binding affinity and selectivity for its intended target.[1][2]
Table 1: Impact of Fluorine Substitution on Key Drug Properties
| Property | Effect of Fluorination | Rationale & Implication |
| Metabolic Stability | Generally Increased | Strong C-F bond blocks CYP450-mediated oxidation, leading to longer half-life.[9][10] |
| Lipophilicity (logP) | Generally Increased | Enhances membrane permeability and hydrophobic interactions with targets.[1][12] |
| Acidity/Basicity (pKa) | Lowers pKa of proximal amines | Reduces basicity, improving absorption and reducing lysosomal trapping.[2][7] |
| Binding Affinity | Often Enhanced | Can form favorable electrostatic interactions and stabilize bioactive conformations.[2][3] |
| Membrane Permeability | Generally Increased | A consequence of increased lipophilicity, but can be complex.[1][6] |
Synthetic Utility of this compound
This compound is not typically the final active molecule but rather a key building block.[4][5] Its utility stems from the orthogonal reactivity of its functional groups, allowing for sequential and controlled modifications. The most common and pivotal transformation is the reduction of the nitro group to a primary amine, which opens up a vast chemical space for derivatization.
Caption: Synthetic pathways from this compound.
Protocol 2.1: Synthesis of Methyl 3-Amino-2-fluorobenzoate Intermediate
This protocol details the reduction of the nitro group, a critical step in creating a library of derivatives.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂)
-
Ethanol (EtOH), absolute
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol (approx. 0.2 M), add Tin(II) chloride dihydrate (4.0-5.0 eq) in a single portion.
-
Heat the reaction mixture to reflux (approx. 80 °C) and stir vigorously for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Cool the reaction mixture to room temperature and carefully concentrate it under reduced pressure to remove the ethanol.
-
Dilute the residue with ethyl acetate and cool the mixture in an ice bath.
-
Slowly add saturated NaHCO₃ solution with vigorous stirring to neutralize the acidic mixture and precipitate tin salts. Caution: Initial gas evolution (CO₂) may occur. Continue addition until the pH of the aqueous layer is ~8.
-
Filter the resulting suspension through a pad of celite to remove the inorganic salts, washing the pad thoroughly with ethyl acetate.
-
Transfer the filtrate to a separatory funnel, wash with water, then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Methyl 3-amino-2-fluorobenzoate, which can often be used in the next step without further purification.
Protocols for Bioactivity Assessment
Once a library of derivatives is synthesized, a systematic evaluation of their biological activity is required. The following protocols provide a framework for this assessment, from initial screening to specific mechanism-of-action studies.
Protocol 3.1: In Vitro Metabolic Stability Assay
This assay quantifies the susceptibility of a compound to metabolism by liver enzymes, providing a direct measure of the stability conferred by the fluorine atom.[9]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in human liver microsomes (HLM).
Materials:
-
Test compounds and non-fluorinated analogs (10 mM stock in DMSO)
-
Pooled Human Liver Microsomes (HLM), 20 mg/mL
-
NADPH regenerating system (e.g., Promega NADPH-Glo™)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN) with an internal standard (e.g., 100 nM Verapamil)
-
96-well incubation plate and a collection plate
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Thaw HLM on ice. Prepare a 1 mg/mL HLM working solution in phosphate buffer. Prepare a 1 µM working solution of the test compound by diluting the DMSO stock in buffer.
-
Incubation: In the 96-well plate, combine 98 µL of the HLM working solution with 1 µL of the test compound working solution (final concentration: 1 µM compound, 0.5 mg/mL HLM). Pre-incubate at 37 °C for 5 minutes.
-
Initiate Reaction: Add 1 µL of the NADPH regenerating system to initiate the metabolic reaction. This is the T=0 time point for the reaction, but the sample is quenched later.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by transferring 25 µL of the incubation mixture into a collection plate containing 100 µL of ice-cold ACN with the internal standard. The T=0 sample is prepared by adding the quenching solution before the NADPH system.
-
Sample Processing: Seal the collection plate, vortex for 5 minutes, and centrifuge at 4,000 rpm for 15 minutes to precipitate proteins.
-
Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis. Quantify the remaining parent compound at each time point relative to the T=0 sample.
-
Data Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of the line (k) is used to calculate the half-life: t½ = 0.693 / k . Intrinsic clearance is calculated as: CLint (µL/min/mg) = (0.693 / t½) x (incubation volume / mg microsomal protein) .
Caption: Workflow for the in vitro microsomal stability assay.
Protocol 3.2: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful method to verify target engagement in a physiological context (i.e., within intact cells or cell lysates).[14][15] The principle is that a ligand binding to its target protein stabilizes the protein, increasing its melting temperature (Tm).[14][16]
Objective: To determine if a test compound stabilizes its putative protein target in intact cells, confirming a direct binding interaction.
Materials:
-
Cell line expressing the target protein
-
Test compound (10 mM stock in DMSO)
-
Vehicle control (DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Western Blotting equipment and reagents (SDS-PAGE gels, transfer system, primary antibody against the target protein, secondary HRP-conjugated antibody, ECL substrate)
Procedure:
-
Cell Treatment: Culture cells to ~80% confluency. Treat cells with the test compound at the desired concentration (e.g., 10 µM) or with vehicle (DMSO) for 1-2 hours in the incubator.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing the compound/vehicle to maintain the treatment condition.
-
Heating: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes.[14]
-
Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath) or by adding lysis buffer and incubating on ice.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Analysis: Carefully collect the supernatant (soluble protein fraction) from each sample. Normalize protein concentration using a BCA assay. Analyze the samples by Western Blot, probing for the target protein.
-
Data Interpretation: Quantify the band intensity for the target protein at each temperature for both the vehicle- and compound-treated samples. Plot the percentage of soluble protein remaining versus temperature. A shift of the melting curve to the right for the compound-treated sample indicates thermal stabilization and confirms target engagement.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Data Interpretation: A Hypothetical Case Study
Objective: Develop a selective kinase inhibitor derived from this compound. The fluorine is hypothesized to improve metabolic stability and enhance binding affinity.
Hypothetical Data:
Table 2: Metabolic Stability of Fluorinated vs. Non-Fluorinated Analogs
| Compound | Description | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |
| Lead-H | Non-fluorinated analog | 8.5 | 81.5 |
| Lead-F | Fluorinated derivative | 45.2 | 15.3 |
-
Interpretation: The introduction of fluorine (Lead-F ) resulted in a >5-fold increase in metabolic half-life and a corresponding decrease in clearance compared to its hydrogen-containing counterpart (Lead-H ). This supports the hypothesis that the fluorine atom successfully blocks a site of metabolic attack.[9]
Table 3: Bioactivity and Target Engagement Data
| Compound | Target Kinase IC₅₀ (nM) | CETSA Thermal Shift (ΔTm, °C) |
| Lead-H | 125 | +1.8 |
| Lead-F | 15 | +5.5 |
-
Interpretation: Lead-F is significantly more potent in the enzyme inhibition assay (IC₅₀ = 15 nM). The larger thermal shift in the CETSA experiment (+5.5°C) confirms that this increased potency is due to stronger, more stable binding to the target kinase inside the cell.[14][16] The fluorine atom likely contributes to a more favorable binding interaction within the kinase's active site.
Conclusion
This compound is a highly valuable scaffold for modern drug discovery, providing a reliable entry point for synthesizing derivatives with enhanced pharmacological properties. The strategically positioned fluorine atom is not merely a passive substituent; it is an active design element that can be used to rationally tune a molecule's bioactivity. By improving metabolic stability, modulating physicochemical properties, and enhancing target binding affinity, this single atom can be the deciding factor in transforming a promising lead compound into a viable drug candidate.[1][2][10] The protocols outlined in this guide provide a robust framework for synthesizing, testing, and validating the bioactivity of derivatives, enabling researchers to fully exploit the power of fluorine in their quest for novel therapeutics.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. tandfonline.com [tandfonline.com]
- 3. chemxyne.com [chemxyne.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound [myskinrecipes.com]
- 6. nbinno.com [nbinno.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 12. nbinno.com [nbinno.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. news-medical.net [news-medical.net]
- 16. CETSA [cetsa.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Methyl 2-Fluoro-3-nitrobenzoate
Welcome to the technical support center for the synthesis of Methyl 2-Fluoro-3-nitrobenzoate (CAS No. 946126-94-9)[1][2]. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this important pharmaceutical and agrochemical intermediate[3]. Here, we will delve into the common challenges encountered during its synthesis, providing troubleshooting advice and frequently asked questions in a practical, question-and-answer format. Our focus is on explaining the "why" behind the experimental choices to empower you with a deeper understanding of the reaction.
Overview of Synthesis Routes
This compound is typically synthesized via two primary routes:
-
Esterification of 2-Fluoro-3-nitrobenzoic acid: This is a common and direct method where 2-Fluoro-3-nitrobenzoic acid is reacted with methanol in the presence of an acid catalyst, such as sulfuric acid[1][4].
-
Nitration of a precursor: This involves the nitration of a suitable fluorinated benzoic acid derivative[4][5].
This guide will primarily focus on the optimization of the esterification route, as it is a widely used method.
Troubleshooting Guide: Common Issues and Solutions
Low Conversion of Starting Material
Q1: I'm observing a significant amount of unreacted 2-Fluoro-3-nitrobenzoic acid in my reaction mixture. What are the likely causes and how can I improve the conversion?
A1: Low conversion in Fischer esterification is a frequent issue, often stemming from equilibrium limitations or insufficient reaction conditions. Here’s a breakdown of potential causes and actionable solutions:
-
Insufficient Catalyst: The acid catalyst (e.g., concentrated H₂SO₄) is crucial for protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity.
-
Troubleshooting: Ensure the catalytic amount is appropriate. For a typical reaction, 1.4 mL of concentrated H₂SO₄ for 5 g of the carboxylic acid has been reported to be effective[1]. If conversion is still low, a slight increase in the catalyst loading can be attempted, but be mindful of potential side reactions at higher concentrations.
-
-
Reaction Temperature and Time: Esterification is a reversible reaction, and reaching equilibrium can be slow at lower temperatures.
-
Troubleshooting: A common protocol involves stirring the reaction at 50°C for 16 hours[1]. If conversion remains low, consider incrementally increasing the temperature to 60-65°C (refluxing methanol) to accelerate the reaction towards equilibrium. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
-
Water Content: The presence of water in the reaction mixture can shift the equilibrium back towards the reactants, hydrolyzing the ester product.
-
Troubleshooting: Use anhydrous methanol and ensure all glassware is thoroughly dried. While not always necessary for this specific synthesis, for particularly stubborn reactions, the use of a Dean-Stark apparatus to remove the water formed during the reaction can be beneficial.
-
-
Alternative Esterification Methods: If the Fischer esterification continues to provide low yields, consider alternative methods.
-
Oxalyl Chloride/Thionyl Chloride: Converting the carboxylic acid to the more reactive acid chloride using oxalyl chloride or thionyl chloride, followed by the addition of methanol, can lead to higher yields and faster reaction times[1][4]. This method avoids the equilibrium limitations of Fischer esterification.
-
Formation of Impurities and Side Reactions
Q2: My final product is a pale yellow solid, but I'm concerned about impurities. What are the common side products in this synthesis, and how can I minimize their formation?
A2: The formation of a pale yellow solid is expected for crude this compound[1]. However, several impurities can arise. Understanding their origin is key to minimizing them.
-
Over-nitration/Positional Isomers (if starting from a nitration route): When synthesizing via nitration of a fluorobenzoate precursor, there is a risk of di-nitration or the formation of other positional isomers[6][7]. The electron-withdrawing nature of the carboxyl and nitro groups deactivates the aromatic ring, making a second nitration more difficult but not impossible under harsh conditions[8].
-
Troubleshooting: Carefully control the reaction temperature, typically keeping it low (e.g., 0-10°C) during the addition of the nitrating agent[9]. Use a precise stoichiometry of the nitrating mixture (concentrated nitric and sulfuric acids).
-
-
Hydrolysis of the Ester: During the workup, especially if a basic wash is prolonged or too concentrated, the ester can be hydrolyzed back to the carboxylic acid.
-
Troubleshooting: Use a saturated aqueous solution of sodium bicarbonate (NaHCO₃) for the neutralization step and perform the washes efficiently[1]. Avoid strong bases like sodium hydroxide. Ensure the aqueous phase pH does not become strongly basic.
-
-
Impurities from Starting Materials: The purity of the starting 2-Fluoro-3-nitrobenzoic acid is critical.
-
Troubleshooting: Use high-purity starting materials. If necessary, recrystallize the starting carboxylic acid before use.
-
Product Isolation and Purification Challenges
Q3: I'm having difficulty isolating a pure product. What is the recommended workup and purification procedure?
A3: A robust workup and purification protocol is essential for obtaining high-purity this compound.
Standard Workup Procedure:
-
Solvent Removal: After the reaction is complete, remove the methanol under reduced pressure[1].
-
Extraction: Dilute the residue with an organic solvent like ethyl acetate (EtOAc). Wash the organic layer with a saturated aqueous NaHCO₃ solution until the aqueous phase is neutral. This step removes the acid catalyst and any unreacted carboxylic acid[1].
-
Washing: Further wash the organic layer with water and then brine to remove any remaining water-soluble impurities[1].
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product[1].
Purification:
-
Recrystallization: For many applications, the crude product obtained from the above workup is of sufficient purity (often >93%)[1]. If further purification is needed, recrystallization is a common method. A suitable solvent system can be determined empirically, but solvents like methanol or ethanol are often good starting points for esters[9][10].
-
Column Chromatography: If recrystallization is ineffective at removing certain impurities, silica gel column chromatography can be employed. The appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) would need to be determined by TLC analysis.
Frequently Asked Questions (FAQs)
Q4: What is the role of the fluorine atom in this molecule and its synthesis?
A4: The fluorine atom plays a significant role in both the reactivity during synthesis and the properties of the final molecule. In the context of drug development, the presence of fluorine can enhance pharmacokinetic properties such as metabolic stability and membrane permeability[4]. During synthesis, particularly in nucleophilic aromatic substitution (SNAr) reactions where the fluorine might act as a leaving group in subsequent transformations, its high electronegativity activates the aromatic ring towards nucleophilic attack[11][12].
Q5: Can I monitor the reaction progress without LC-MS?
A5: Yes, Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. Spot the reaction mixture alongside the starting material (2-Fluoro-3-nitrobenzoic acid) on a silica gel TLC plate. The product, being an ester, will be less polar than the carboxylic acid starting material and will therefore have a higher Rf value. A stain (like potassium permanganate) may be needed for visualization if the compounds are not UV-active.
Q6: What safety precautions should I take during this synthesis?
A6: Standard laboratory safety protocols should be followed. Concentrated sulfuric and nitric acids are highly corrosive and strong oxidizing agents; always handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The organic solvents used are flammable. Refer to the Safety Data Sheets (SDS) for all chemicals before starting the experiment.
Q7: My yield is consistently around 85-90%. Is this considered a good yield for this reaction?
A7: Yes, yields in the range of 85-95% are commonly reported for the esterification of 2-Fluoro-3-nitrobenzoic acid under optimized conditions and are considered good to excellent for this type of reaction[1][13][14].
Visualizing the Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of this compound.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. This compound | C8H6FNO4 | CID 13470961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate - Eureka | Patsnap [eureka.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. m.youtube.com [m.youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. prepchem.com [prepchem.com]
Technical Support Center: Synthesis of Methyl 2-Fluoro-3-nitrobenzoate
Welcome to the technical support center for the synthesis of Methyl 2-Fluoro-3-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during this multi-step synthesis. Here, we provide in-depth, field-proven insights to help you troubleshoot potential issues, understand the underlying chemical principles, and successfully synthesize your target compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most prevalent and straightforward synthesis involves a two-step process:
-
Nitration: Electrophilic aromatic substitution on 2-fluorobenzoic acid to produce 2-fluoro-3-nitrobenzoic acid.
-
Esterification: Fischer esterification of 2-fluoro-3-nitrobenzoic acid with methanol, catalyzed by a strong acid like sulfuric acid.
Q2: Why is the nitration of 2-fluorobenzoic acid a critical step for potential impurities?
The regioselectivity of the nitration is governed by the directing effects of the two substituents on the benzene ring: the fluorine atom and the carboxylic acid group.
-
The -COOH group is a deactivating, meta-directing group due to its electron-withdrawing nature.[1]
-
The -F atom is a deactivating, ortho, para-directing group.[1]
These competing directing effects mean that while the desired 3-nitro isomer is a major product, other isomers are inevitably formed as side products. The primary isomeric impurities are typically 2-fluoro-5-nitrobenzoic acid and 2-fluoro-6-nitrobenzoic acid.
Q3: Can I perform the esterification before the nitration?
While it is possible to nitrate methyl 2-fluorobenzoate, it is often preferable to nitrate the benzoic acid first. The strongly deactivating nitro group can make the subsequent esterification of 2-fluoro-3-nitrobenzoic acid more challenging than the esterification of the un-nitrated precursor. However, performing the nitration on the ester can alter the isomer distribution and may be a viable alternative depending on the desired outcome and purification strategy.
Q4: What are the key safety precautions for this synthesis?
The nitrating mixture (concentrated nitric and sulfuric acids) is extremely corrosive and a strong oxidizing agent. All steps involving the nitrating mixture must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. The reaction is also highly exothermic and requires careful temperature control, typically with an ice bath, to prevent runaway reactions and the formation of dinitrated byproducts.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low yield of the desired 2-fluoro-3-nitrobenzoic acid after nitration.
Possible Causes & Solutions:
-
Incomplete Reaction:
-
Insight: The deactivating nature of both the fluoro and carboxyl groups slows down the electrophilic substitution.
-
Solution: Ensure the reaction is stirred for a sufficient amount of time. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has stalled, a slight increase in temperature (while carefully monitoring) or a longer reaction time may be necessary.
-
-
Suboptimal Temperature Control:
-
Insight: While higher temperatures can increase the reaction rate, they can also lead to the formation of unwanted side products and decomposition.
-
Solution: Maintain the reaction temperature between 0-10°C during the addition of the nitrating mixture.
-
-
Formation of Multiple Isomers:
-
Insight: As discussed in the FAQs, the formation of 2-fluoro-5-nitro and 2-fluoro-6-nitro isomers is expected.
-
Solution: While you cannot completely prevent the formation of these isomers, careful control of reaction conditions can influence the product ratios. Purification will be necessary to isolate the desired 3-nitro isomer.
-
Problem 2: Difficulty in separating the isomeric nitrobenzoic acids.
Possible Causes & Solutions:
-
Similar Physical Properties:
-
Insight: The isomers of 2-fluoro-nitrobenzoic acid have similar polarities, making them challenging to separate by standard column chromatography.
-
Solution: Fractional crystallization is often the most effective method for separating these isomers on a larger scale. Utilize differences in solubility in various solvent systems. For smaller scales, careful column chromatography with a shallow solvent gradient may be effective.
-
Problem 3: The final product, this compound, is an oil or a low-melting solid.
Possible Causes & Solutions:
-
Presence of Impurities:
-
Insight: The presence of isomeric side products or unreacted starting material will depress the melting point of the final product. The desired this compound should be a pale yellow solid with a melting point of approximately 77-80°C.[2]
-
Solution: Purify the crude product by recrystallization, typically from a solvent system like ethanol/water or methanol. If the product remains oily, it is likely contaminated with a significant amount of isomeric impurities. Refer to the data in Table 1 for comparison.
-
-
Incomplete Esterification:
-
Insight: The Fischer esterification is an equilibrium reaction.[3] The presence of water will drive the equilibrium back towards the starting materials. The starting carboxylic acid is a solid with a different melting point and will act as an impurity.
-
Solution: Use a large excess of methanol to drive the equilibrium towards the product. Ensure that the 2-fluoro-3-nitrobenzoic acid starting material is completely dry. The use of a Dean-Stark apparatus to remove water azeotropically can also improve the yield.
-
Problem 4: The reaction mixture turns dark brown or black during nitration.
Possible Causes & Solutions:
-
Overheating:
-
Insight: A significant exotherm can lead to oxidative side reactions and decomposition of the aromatic ring, resulting in charring.
-
Solution: Add the nitrating mixture slowly and ensure efficient cooling with an ice bath. Monitor the internal temperature of the reaction flask.
-
-
Presence of Oxidizable Impurities:
-
Insight: Impurities in the starting 2-fluorobenzoic acid can be susceptible to oxidation by the nitrating mixture.
-
Solution: Use high-purity starting materials.
-
Side Product Characterization
The following table summarizes the key characteristics of the desired product and its most common side products to aid in their identification.
| Compound | Structure | Expected 1H NMR (CDCl3, δ ppm) | Melting Point (°C) |
| This compound | Aromatic protons (~7.4-8.2 ppm), Methyl singlet (~3.9 ppm) | 77-80[2] | |
| Methyl 2-Fluoro-5-nitrobenzoate | Aromatic protons (~7.2-8.6 ppm), Methyl singlet (~3.9 ppm) | ~58-61 | |
| Methyl 2-Fluoro-6-nitrobenzoate | Aromatic protons (~7.5-8.0 ppm), Methyl singlet (~3.9 ppm) | ~38-41 | |
| 2-Fluoro-3-nitrobenzoic acid | Aromatic protons (~7.4-8.2 ppm), Carboxylic acid proton (>10 ppm) | ~145-148 | |
| Dimethyl ether | Singlet (~3.4 ppm) | Gas |
Experimental Protocols
Step 1: Nitration of 2-Fluorobenzoic Acid
-
In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, add 2-fluorobenzoic acid.
-
Slowly add concentrated sulfuric acid while stirring, ensuring the temperature remains below 10°C.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Add the cold nitrating mixture dropwise to the stirred solution of 2-fluorobenzoic acid, maintaining the reaction temperature below 10°C.
-
After the addition is complete, continue to stir the reaction mixture in the ice bath for 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.
-
The crude product, a mixture of isomeric 2-fluoro-nitrobenzoic acids, can be purified by fractional crystallization or used directly in the next step.
Step 2: Fischer Esterification of 2-Fluoro-3-nitrobenzoic Acid
-
To a solution of crude 2-fluoro-3-nitrobenzoic acid in a large excess of methanol, slowly add a catalytic amount of concentrated sulfuric acid.[2]
-
Heat the reaction mixture to reflux and stir for 12-16 hours.[2]
-
Monitor the reaction by TLC until the starting carboxylic acid is consumed.
-
Allow the mixture to cool to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate until the aqueous layer is neutral or slightly basic.[2]
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., methanol or ethanol/water).
Reaction Pathways and Side Reactions
The following diagrams illustrate the main synthetic pathway and the formation of key side products.
Caption: Main reaction and side product pathways.
Caption: Mechanism of Fischer Esterification.
References
Technical Support Center: Purification of Methyl 2-Fluoro-3-nitrobenzoate
Welcome to the technical support center for the purification of Methyl 2-Fluoro-3-nitrobenzoate (CAS 946126-94-9).[1][2] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the removal of impurities from this critical pharmaceutical intermediate.[3] This resource aims to deliver expert insights and practical, validated protocols to ensure the highest purity of your final compound.
Section 1: Understanding the Impurity Profile
Effective purification begins with a thorough understanding of the potential impurities. The synthesis of this compound typically involves the esterification of 2-Fluoro-3-nitrobenzoic acid with methanol in the presence of an acid catalyst like sulfuric acid.[1][4]
Common Impurities to Consider:
-
Unreacted Starting Materials:
-
2-Fluoro-3-nitrobenzoic acid
-
Methanol
-
-
Byproducts:
-
Reagents and Catalysts:
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Residual acid catalyst (e.g., H₂SO₄)
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Salts formed during neutralization (e.g., Na₂SO₄)[1]
-
Visualizing the Synthesis and Potential Impurities
Caption: Synthetic route and common impurities.
Section 2: Troubleshooting and Purification Protocols
This section provides a question-and-answer format to address specific issues you might encounter during the purification of this compound.
FAQ 1: My crude product is an oil/dark-colored solid. What is the likely cause and how do I proceed?
Answer: A dark or oily crude product often indicates the presence of nitrophenolic compounds or other colored byproducts, which can arise if the reaction temperature during nitration (in the synthesis of the starting material) was not properly controlled.[8]
Recommended Protocol: Liquid-Liquid Extraction
This is the first line of defense to remove acidic and water-soluble impurities.
Causality: The principle of liquid-liquid extraction relies on the differential solubility of the components in two immiscible liquid phases.[9] The desired ester is soluble in an organic solvent, while acidic impurities can be converted to their water-soluble salts.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).[1][10]
-
Aqueous Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize and extract any unreacted 2-Fluoro-3-nitrobenzoic acid and the residual acid catalyst into the aqueous layer.[1][11]
-
Brine Wash: Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water and inorganic salts.[1]
-
Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1]
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the partially purified product.[10]
FAQ 2: After extraction, I still see multiple spots on my TLC. How do I remove isomeric and other non-polar impurities?
Answer: If thin-layer chromatography (TLC) indicates the presence of impurities with similar polarity to your product, such as isomeric byproducts, column chromatography is the most effective purification method.[12][13]
Recommended Protocol: Silica Gel Column Chromatography
Causality: Column chromatography separates compounds based on their differential adsorption to a stationary phase (silica gel) and their solubility in a mobile phase (eluent).[12] Less polar compounds travel faster down the column, while more polar compounds are retained longer.
Step-by-Step Protocol:
-
TLC Optimization: First, determine the optimal eluent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. The goal is to achieve a retention factor (Rf) of 0.2-0.4 for the desired product.
-
Column Packing: Prepare a slurry of silica gel (100-200 mesh) in the chosen eluent and pack a glass column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a stronger solvent like DCM) and adsorb it onto a small amount of silica gel. Dry this mixture to a free-flowing powder and carefully add it to the top of the packed column.
-
Elution: Begin eluting with the determined solvent system. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the eluent).
-
Fraction Collection: Collect the eluting solvent in fractions and monitor the composition of each fraction by TLC.
-
Pooling and Concentration: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.
Table 1: Example Eluent Systems for Column Chromatography
| Eluent System (Hexane:Ethyl Acetate) | Target Compound Rf | Potential Impurities Separated |
| 9:1 | ~0.3 | Highly non-polar impurities |
| 4:1 | ~0.5 | Isomeric byproducts |
| 1:1 | >0.7 | More polar byproducts |
FAQ 3: My final product has a slight yellow tint. Is recrystallization a suitable final polishing step?
Answer: Yes, recrystallization is an excellent final step to remove minor impurities and obtain a highly pure, crystalline product. A pale yellow solid is a common appearance for the crude product.[1]
Recommended Protocol: Recrystallization
Causality: Recrystallization works on the principle that the desired compound is highly soluble in a hot solvent but poorly soluble in the same solvent when it's cold. Impurities are either insoluble in the hot solvent or remain dissolved in the cold solvent.
Step-by-Step Protocol:
-
Solvent Selection: Choose a suitable solvent. Ethanol or a mixture of ethanol and water is often effective for nitroaromatic compounds.[14] The ideal solvent should dissolve the compound when hot but not when cold.
-
Dissolution: Dissolve the impure solid in a minimal amount of the hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven.
Visualizing the Purification Workflow
Caption: A typical purification workflow.
Section 3: Purity Assessment
After purification, it is crucial to assess the purity of your this compound.
-
Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. A single spot on the TLC plate in multiple solvent systems is a good indication of purity.
-
Melting Point: A sharp melting point range close to the literature value indicates high purity.
-
Spectroscopic Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A sensitive technique for detecting and identifying volatile impurities.[15]
-
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. This compound | C8H6FNO4 | CID 13470961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. chemscene.com [chemscene.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. coachbenner.weebly.com [coachbenner.weebly.com]
- 12. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 13. ukessays.com [ukessays.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
Technical Support Center: Synthesis of Methyl 2-Fluoro-3-nitrobenzoate
Welcome to the dedicated technical support guide for the synthesis and workup of Methyl 2-Fluoro-3-nitrobenzoate. This resource is designed for researchers, scientists, and professionals in drug development, providing expert insights and practical solutions to common challenges encountered during this specific synthesis. Our goal is to equip you with the knowledge to troubleshoot effectively, ensuring the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common workup procedure for the synthesis of this compound?
A typical workup involves quenching the reaction mixture by pouring it onto crushed ice, followed by extraction with an organic solvent like ethyl acetate. The organic layer is then washed with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid, followed by washes with water and brine. Finally, the organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.[1]
Q2: My final product is an oil or a gel, not the expected pale yellow solid. What could be the issue?
The formation of an oil or gel instead of a crystalline solid can be due to several factors. One common reason is the presence of impurities, which can inhibit crystallization. Another possibility is the hydrolysis of the methyl ester back to the carboxylic acid, especially if the workup conditions were too harsh (e.g., prolonged exposure to strong base or acid).[2] It is also possible that residual solvent is plasticizing your product.
Q3: I'm observing a lower than expected yield. What are the potential causes?
Low yields can stem from incomplete reaction, product loss during the workup, or side reactions. Incomplete nitration is a primary suspect. During the workup, significant product loss can occur through emulsion formation during extraction or by performing an insufficient number of extractions. It is also possible that some of the product was hydrolyzed back to the more water-soluble carboxylic acid and was lost to the aqueous phase.
Q4: What are the key safety precautions when working with nitrating mixtures?
Nitrating mixtures, typically a combination of concentrated nitric and sulfuric acids, are extremely corrosive and potent oxidizing agents.[3] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The addition of the nitrating mixture should be done slowly and at a controlled temperature (usually in an ice bath) to manage the exothermic nature of the reaction.[3]
In-Depth Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues during the workup of this compound synthesis.
Problem 1: Persistent Emulsion During Extraction
Symptoms:
-
A stable, milky layer forms between the aqueous and organic phases that does not separate upon standing.
Causality: Emulsions are often caused by the presence of fine particulate matter or amphiphilic byproducts that stabilize the interface between the two immiscible liquids. In this specific synthesis, residual starting materials or partially hydrolyzed products could act as surfactants.
Step-by-Step Troubleshooting:
-
Patience and Gentle Agitation: Avoid vigorous shaking during the extraction. Instead, gently invert the separatory funnel multiple times.
-
Brine Wash: Add a saturated solution of sodium chloride (brine). The increased ionic strength of the aqueous phase can help to break the emulsion.
-
Filtration: Filter the entire mixture through a pad of Celite® or glass wool. This can remove particulate matter that may be stabilizing the emulsion.
-
Solvent Addition: Add a small amount of the organic solvent used for extraction to decrease the viscosity of the organic phase.
Problem 2: Product Appears as a Stubborn Oil or Gel
Symptoms:
-
After solvent removal, the product is a viscous oil or a semi-solid gel instead of a crystalline solid.[2]
Causality: This is often indicative of impurities that disrupt the crystal lattice formation. The primary suspects are regioisomers (e.g., Methyl 2-Fluoro-5-nitrobenzoate), unreacted starting material, or the hydrolyzed product, 2-Fluoro-3-nitrobenzoic acid.
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting an oily or gummy product.
Experimental Protocols:
-
Column Chromatography:
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). The optimal solvent system should be determined by TLC analysis.
-
-
Recrystallization:
-
Solvent System: Methanol or an ethanol/water mixture are good starting points.[3][4]
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If using a mixed solvent system, dissolve in the better solvent and add the poorer solvent dropwise until turbidity is observed. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration.
-
Problem 3: Suspected Ester Hydrolysis
Symptoms:
-
Low yield of the desired ester product.
-
The presence of a significant amount of a more polar spot on TLC that is UV active.
-
The aqueous layer from the basic wash (NaHCO₃) yields a precipitate upon acidification.
Causality: The ester can be hydrolyzed back to the carboxylic acid under either acidic or basic conditions, although basic hydrolysis is generally faster.[5] During the workup, a prolonged or overly concentrated basic wash can promote this side reaction.
Preventative Measures and Solutions:
-
Minimize Contact with Base: Perform the sodium bicarbonate wash quickly and use a saturated, not overly concentrated, solution. Ensure the temperature is kept low during the wash.
-
pH Monitoring: When neutralizing the reaction mixture, aim for a pH of 7-8 in the aqueous phase.[1] Over-basification should be avoided.
-
Recovery of the Carboxylic Acid: If significant hydrolysis has occurred, the 2-Fluoro-3-nitrobenzoic acid can be recovered. Acidify the basic aqueous washings to a pH of ~2 with concentrated HCl. The carboxylic acid should precipitate out and can be collected by filtration. This recovered starting material can be re-esterified.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| This compound | C₈H₆FNO₄ | 199.14 | Pale yellow solid |
| 2-Fluoro-3-nitrobenzoic acid | C₇H₄FNO₄ | 185.11 | Solid |
Data sourced from PubChem CID 13470961 and other chemical suppliers.[1][6]
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. reddit.com [reddit.com]
- 3. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 4. westfield.ma.edu [westfield.ma.edu]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C8H6FNO4 | CID 13470961 - PubChem [pubchem.ncbi.nlm.nih.gov]
How to avoid hydrolysis of Methyl 2-Fluoro-3-nitrobenzoate
Answering the user's request to create a technical support center with troubleshooting guides and FAQs on how to avoid the hydrolysis of Methyl 2-Fluoro-3-nitrobenzoate.
Technical Support Center: this compound
A Guide for Researchers on Preventing Hydrolysis and Ensuring Compound Integrity
Welcome to the dedicated technical support guide for this compound (CAS 946126-94-9). This resource is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile intermediate in their synthetic workflows.[1] The unique electronic properties of this molecule, while beneficial for subsequent transformations, also render its ester functional group susceptible to hydrolysis. This guide provides in-depth, field-proven insights and troubleshooting protocols to help you maintain the integrity of your material throughout your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the stability and handling of this compound.
Q1: Why is this compound particularly prone to hydrolysis?
The susceptibility of the methyl ester group in this compound is a direct consequence of the powerful electron-withdrawing effects of the substituents on the aromatic ring. Both the ortho-fluoro and meta-nitro groups pull electron density away from the carbonyl carbon of the ester. This creates a more pronounced partial positive charge on the carbonyl carbon, making it a highly attractive target for nucleophilic attack by water or hydroxide ions.[2] This electronic activation significantly lowers the energy barrier for the formation of the tetrahedral intermediate, which is a key step in the hydrolysis mechanism.[3]
Q2: Under what pH conditions is hydrolysis most likely to occur?
Like most esters, this compound is susceptible to hydrolysis under both acidic and basic conditions.[4]
-
Basic (Alkaline) Conditions: Hydrolysis, often termed saponification, is typically much faster under basic conditions. The hydroxide ion (OH⁻) is a potent nucleophile that directly attacks the electrophilic carbonyl carbon. This process is generally irreversible because the final step involves the deprotonation of the resulting carboxylic acid to form a carboxylate salt.[4][5]
-
Acidic Conditions: Acid-catalyzed hydrolysis is also a significant concern. The acid protonates the carbonyl oxygen, which further increases the electrophilicity of the carbonyl carbon, allowing even a weak nucleophile like water to initiate the attack.[4][6]
-
Neutral Conditions: While the rate of hydrolysis is slowest at or near neutral pH, it is not non-existent, especially at elevated temperatures or during prolonged exposure to aqueous media. For sensitive substrates, maintaining a pH range of 6-8 during aqueous manipulations is a recommended strategy to minimize hydrolysis.[7]
Q3: Can I store this compound in a standard laboratory freezer?
Yes, but with critical precautions. The compound itself is a solid with a melting point of 77-80°C.[8] For long-term storage, it should be kept in a tightly sealed container in a dry environment, such as a desiccator, at room temperature or refrigerated.[9] If storing in a freezer, ensure the container is exceptionally well-sealed to prevent condensation (moisture) from forming inside the vial upon removal and warming to room temperature. Always allow the container to equilibrate to ambient temperature before opening it to avoid introducing atmospheric moisture to the cold solid.
Q4: What are the primary degradation products of hydrolysis?
The hydrolysis of this compound yields 2-Fluoro-3-nitrobenzoic acid and methanol .[10][11] The formation of the carboxylic acid can often be detected by TLC (as a more polar spot) or by changes in solubility and acidity of the sample.
Part 2: Troubleshooting Guide for Experimental Workflows
This section provides solutions to specific problems you might encounter during common experimental procedures.
Problem 1: Significant product loss or appearance of a polar impurity (acid byproduct) after an aqueous work-up.
Aqueous work-ups are the most common source of unintended hydrolysis. The key is to minimize the compound's contact time with water, especially if the pH is not strictly controlled.
Causality: During extraction, washing with basic solutions (e.g., NaHCO₃, Na₂CO₃) to remove acidic impurities will rapidly saponify the ester. Similarly, washing with acidic solutions (e.g., dilute HCl) can accelerate acid-catalyzed hydrolysis.
Solutions & Protocols:
-
Prioritize Anhydrous Conditions: If possible, avoid an aqueous work-up altogether. Quench the reaction with a non-aqueous reagent and filter off any solids.
-
Execute a Controlled Aqueous Work-up: If an aqueous wash is unavoidable, adhere to the following protocol.
-
Cooling: Before work-up, cool the reaction mixture to 0-5°C to reduce the rate of hydrolysis.
-
Quenching: Quench the reaction by slowly adding it to a chilled, saturated aqueous solution of a mild salt, such as ammonium chloride (NH₄Cl) or sodium chloride (brine). Avoid strong acids or bases.
-
Extraction: Immediately extract the product into a non-polar organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Perform the extraction swiftly.
-
Washing: Wash the combined organic layers quickly with cold brine. Brine reduces the solubility of organic compounds in the aqueous layer and helps to break up emulsions. If a basic wash is absolutely necessary to remove a significant acidic impurity, use a cold, saturated solution of sodium bicarbonate (NaHCO₃) and keep the contact time to a minimum (e.g., < 1 minute).[10] Immediately follow with a brine wash.
-
Drying: Thoroughly dry the organic layer over a robust drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Ensure the solvent is clear and free of suspended water droplets.
-
Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure.
Problem 2: Hydrolysis occurs during a reaction, even when using anhydrous solvents.
If you observe hydrolysis even before the work-up, the source of water is likely one of your reagents or a procedural oversight.
Causality: Many reagents are hygroscopic or are supplied as hydrates. Solvents, even those labeled "anhydrous," can absorb atmospheric moisture if not handled correctly.
Solutions & Protocols:
-
Solvent & Reagent Audit:
-
Use freshly opened bottles of anhydrous solvents or solvents dispensed from a solvent purification system.
-
Dry reagents that are known to be hygroscopic. For example, if using a base like potassium carbonate, it can be flame-dried under vacuum before use.
-
Be mindful of reagents that can generate water in situ.
-
-
Implement a Strict Anhydrous Reaction Setup:
Caption: Fig 1. Workflow for setting up a strict anhydrous reaction.
Problem 3: The ester is being consumed during an amide coupling reaction.
When converting the ester to an amide via hydrolysis to the carboxylic acid followed by coupling, you are intentionally hydrolyzing the compound. However, if you are attempting a different transformation on the ring and the ester is a bystander, certain coupling reagents or conditions can inadvertently promote hydrolysis or other side reactions.
Causality: Some reaction conditions, particularly those involving strong nucleophiles or aqueous components, can attack the ester.
Solutions:
-
Re-evaluate Your Synthetic Route: It is often more efficient to perform transformations on the corresponding 2-Fluoro-3-nitrobenzoic acid and then perform the esterification as a final step. Standard Fischer esterification conditions (MeOH, cat. H₂SO₄) are effective for this.[10][12]
-
Choose Compatible Reagents: If you must perform a reaction on the ester, select reagents that are non-nucleophilic towards the ester and that operate under strictly anhydrous conditions. For example, if you are performing a coupling reaction with the corresponding acid, modern coupling reagents are designed for anhydrous environments and are highly efficient.
| Reagent Class | Examples | Byproducts | Conditions | Suitability for Sensitive Esters |
| Carbodiimides | DCC, DIC, EDC | Ureas (can be insoluble) | Anhydrous, often with additives (HOBt, Oxyma) | Good, but requires additives to avoid side reactions.[13] |
| Aminium/Uronium | HATU, HBTU, HCTU | Water-soluble ureas | Anhydrous, requires non-nucleophilic base (e.g., DIPEA) | Excellent; high reactivity and clean reactions.[13] |
| Phosphonium | PyBOP, BOP | Phosphine oxides | Anhydrous, requires non-nucleophilic base | Excellent; avoids guanidinylation side reactions.[14] |
Part 3: Mechanistic Insight & Prevention Strategy
Understanding the mechanism of hydrolysis is key to preventing it. The diagram below illustrates the base-promoted hydrolysis (saponification) pathway.
Caption: Fig 2. Base-promoted hydrolysis (saponification) pathway.
The key to preventing this cascade is to block Step 1 . This is achieved by rigorously excluding strong nucleophiles, particularly hydroxide and water, from your reaction system.
References
- 1. nbinno.com [nbinno.com]
- 2. quora.com [quora.com]
- 3. mdpi.com [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. CN110407704B - Synthetic method of 3-formyl-2-nitrobenzoic acid methyl ester - Google Patents [patents.google.com]
- 8. This compound CAS#: 946126-94-9 [amp.chemicalbook.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. This compound CAS#: 946126-94-9 [m.chemicalbook.com]
- 11. nbinno.com [nbinno.com]
- 12. This compound synthesis - chemicalbook [chemicalbook.com]
- 13. bachem.com [bachem.com]
- 14. peptide.com [peptide.com]
Column chromatography conditions for Methyl 2-Fluoro-3-nitrobenzoate purification
Welcome to the technical support guide for the column chromatography purification of Methyl 2-Fluoro-3-nitrobenzoate. This center is designed for researchers, scientists, and drug development professionals to provide practical, in-depth answers to common questions and troubleshooting scenarios. Our goal is to move beyond simple instructions and explain the underlying chemical principles, empowering you to make informed decisions during your purification process.
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying this compound?
Answer: For routine purification of this compound, standard silica gel (SiO₂) with a mesh size of 60-120 or 230-400 is the most appropriate and cost-effective choice.[1]
-
Expertise & Rationale: this compound is a moderately polar molecule. The electron-withdrawing nitro (-NO₂) and methyl ester (-COOCH₃) groups, along with the electronegative fluorine (-F) atom, create a significant dipole moment. The polar silanol groups (Si-OH) on the surface of silica gel will interact with these polar functional groups, primarily through hydrogen bonding and dipole-dipole interactions, allowing for effective separation from less polar impurities.[2][3][4] This interaction is the fundamental principle of normal-phase chromatography.[3]
-
Trustworthiness: Using silica gel is a well-established, standard practice for a vast range of organic compounds with similar polarity profiles.[5] If your compound is sensitive to the slightly acidic nature of silica gel, neutral alumina could be considered as an alternative, though this is less common for this class of compound.[5][6]
Q2: How do I select the right mobile phase (solvent system) to start with?
Answer: The ideal starting point is a binary mixture of a non-polar solvent and a moderately polar solvent. A system of Hexane/Ethyl Acetate is highly recommended.
-
Expertise & Rationale: The key is to find a solvent system where your target compound, this compound, has a Retention Factor (Rf) between 0.25 and 0.35 on a Thin Layer Chromatography (TLC) plate.[7][8] This Rf range provides the optimal balance, ensuring the compound moves through the column at a reasonable speed without eluting too quickly, which would result in poor separation from impurities.[9]
-
Hexane (or petroleum ether) acts as the non-polar component, driving the compound to adsorb to the polar silica.
-
Ethyl Acetate is the polar modifier; increasing its concentration will increase the polarity of the mobile phase, causing the compound to spend more time in the mobile phase and move faster up the TLC plate (and down the column).[10]
-
-
Trustworthiness & Protocol: Before packing your column, you must perform TLC analysis to determine the optimal solvent ratio.
Protocol: TLC Method Development
-
Prepare several developing chambers with different ratios of Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3).
-
Dissolve a small amount of your crude reaction mixture in a suitable solvent (like dichloromethane or ethyl acetate).
-
Using a capillary tube, spot the mixture onto the baseline of a silica gel TLC plate.
-
Place the plate in a developing chamber and allow the solvent to run up the plate until it is ~1 cm from the top.
-
Remove the plate, mark the solvent front, and visualize the spots under a UV lamp (254 nm).
-
Calculate the Rf value for your product spot in each solvent system. Choose the system that gives an Rf of ~0.3.[8] For example, a study on the purification of the related compound methyl 3-nitrobenzoate found an Rf of 0.35 using an 8:2 hexane/ethyl acetate mixture.[11]
-
Q3: How much silica gel should I use and what size column is appropriate?
Answer: The amount of silica gel depends on the difficulty of the separation and the mass of your crude sample. A general rule of thumb is to use a silica-to-crude-product weight ratio of 30:1 to 100:1 .[12]
-
Expertise & Rationale:
-
Trustworthiness & Data Table: The column diameter is chosen based on the amount of silica, and the height is determined by the difficulty of the separation. A longer column provides more theoretical plates and better resolution.
| Mass of Crude Sample | Silica Gel Mass (Approx.) | Recommended Column Diameter |
| 100 mg | 5 - 10 g | 1 cm |
| 500 mg | 20 - 40 g | 2 cm |
| 1.0 g | 40 - 80 g | 3 cm |
| 5.0 g | 150 - 300 g | 5 cm |
| (Data synthesized from common laboratory practices and guidelines)[13][14] |
Troubleshooting Guide
Q4: My compound won't come off the column. What should I do?
Answer: This common issue usually stems from the mobile phase being too non-polar, or potential decomposition of the compound on the silica.
-
Issue 1: Insufficient Mobile Phase Polarity
-
Expertise & Rationale: If the solvent system is not polar enough, the compound's affinity for the stationary phase (silica) is far greater than its solubility in the mobile phase.[2] It will remain strongly adsorbed at the top of the column.
-
Solution: Gradually increase the polarity of your mobile phase. If you are running 9:1 Hexane:Ethyl Acetate, switch to 8:2, then 7:3, and so on. This is known as a gradient elution .[15] This increases the mobile phase's ability to compete for the polar sites on the silica, eventually eluting your compound.
-
-
Issue 2: Compound Decomposition
-
Expertise & Rationale: While less common for this specific molecule, some compounds can degrade on the acidic surface of silica gel.[6]
-
Solution: To test for this, dissolve a small amount of your crude material, spot it on a TLC plate, and then add a small amount of silica gel directly on top of the spot. Let it sit for 30-60 minutes, then elute the plate as normal. If you see new spots or significant streaking that wasn't there before, your compound may be unstable on silica.[6] In this case, consider using a less acidic stationary phase like neutral alumina or deactivating the silica by pre-flushing the column with your eluent containing a small amount (~1%) of triethylamine.[15]
-
Q5: My purified fractions are still impure and contain a co-eluting compound. How can I improve the separation?
Answer: Poor separation (co-elution) indicates that the selectivity of your system is insufficient. This can be addressed by optimizing the mobile phase, adjusting the column parameters, or changing the loading technique.
-
Issue 1: Sub-optimal Solvent System
-
Expertise & Rationale: Even if the Rf is in the right range, the specific solvent system may not be providing enough selectivity (i.e., the difference in Rf values, ΔRf, is too small).
-
Solution: Try a different solvent system. The goal is to maximize ΔRf. Instead of Hexane/Ethyl Acetate, you could try Hexane/Dichloromethane or Toluene/Ethyl Acetate . Different solvents interact with your compounds in unique ways, potentially enhancing the separation between two closely eluting spots.[6][10]
-
-
Issue 2: Column Overloading or Poor Packing
-
Expertise & Rationale: Loading too much crude material onto the column will cause the initial band to be too wide, preventing proper separation.[14] Similarly, a poorly packed column with cracks or channels will lead to uneven solvent flow and band broadening, ruining the separation.[16]
-
Solution:
-
Reduce the Load: Use less crude material for the amount of silica you are using (increase the silica:sample ratio).[14]
-
Repack the Column: Ensure you are packing a uniform, dense bed of silica. The "slurry method," where silica is mixed with the initial eluent before being added to the column, is highly recommended to avoid air bubbles and channels.[12]
-
-
-
Issue 3: Improper Sample Loading
-
Expertise & Rationale: If you dissolve your sample in too much solvent or a solvent that is much more polar than your mobile phase, it will disrupt the top of the column and cause band broadening.[17][18]
Protocol: Dry Loading
-
Dissolve your crude sample in a minimal amount of a low-boiling solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (2-3 times the weight of your crude sample) to this solution.[12]
-
Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.
-
Carefully add this powder to the top of your packed column.
-
Gently add a thin layer of sand on top to prevent disturbance when adding the eluent.[12] This technique ensures your sample is introduced to the column as a very narrow, concentrated band, which is critical for achieving a good separation.[20]
-
Workflow & Troubleshooting Diagrams
To visualize the entire process and the logic of troubleshooting, the following diagrams are provided.
Caption: Standard workflow for column chromatography purification.
Caption: Troubleshooting flowchart for poor separation issues.
References
- 1. youtube.com [youtube.com]
- 2. web.uvic.ca [web.uvic.ca]
- 3. columbia.edu [columbia.edu]
- 4. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 5. How to choose a stationary phase, optimize selectivity and get better resolution in chromatography | Buchi.com [buchi.com]
- 6. Chromatography [chem.rochester.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. southalabama.edu [southalabama.edu]
- 12. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. How to set up and run a flash chromatography column. [reachdevices.com]
- 15. Purification [chem.rochester.edu]
- 16. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 17. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 18. teledynelabs.com [teledynelabs.com]
- 19. reddit.com [reddit.com]
- 20. biotage.com [biotage.com]
Troubleshooting low conversion in 2-Fluoro-3-nitrobenzoic acid esterification
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the esterification of 2-Fluoro-3-nitrobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low conversion rates, during this specific synthesis. We will move beyond simple procedural lists to explore the underlying chemical principles, helping you to diagnose issues and optimize your reaction conditions effectively.
Troubleshooting Guide: Diagnosing Low Conversion
This section addresses the most common and critical issue encountered during the esterification of 2-Fluoro-3-nitrobenzoic acid: low yield or incomplete conversion. We have structured this as a series of investigative questions to help you systematically identify the root cause of the problem.
Question: My Fischer esterification of 2-Fluoro-3-nitrobenzoic acid is resulting in consistently low yields. What are the primary factors I should investigate?
Low conversion in a Fischer esterification is almost always tied to the reversible nature of the reaction.[1][2][3] The reaction between a carboxylic acid and an alcohol produces an ester and water, establishing an equilibrium that can favor the starting materials if not properly managed. The primary factors to investigate are the presence of water, catalyst efficacy, reaction temperature, and the inherent reactivity of your specific substrate.
Here is a logical workflow to diagnose the issue:
Caption: Troubleshooting workflow for low esterification conversion.
Question: How does water specifically inhibit the reaction, and what is the most effective way to remove it?
Causality: The Fischer esterification is a classic equilibrium-driven reaction. According to Le Châtelier's principle, the presence of a product (water) will shift the equilibrium back towards the reactants (carboxylic acid and alcohol), thus lowering the potential yield of the ester.[4] It is critical that your starting materials, especially the alcohol and solvents, are anhydrous and that the water generated during the reaction is continuously removed.[5]
Solution: The most robust and widely used method for water removal in a laboratory setting is azeotropic distillation using a Dean-Stark apparatus .[6][7][8]
-
Principle: The reaction is run in a solvent that forms a low-boiling azeotrope with water, such as toluene or benzene.[4][8] This azeotrope boils out of the reaction mixture, condenses, and collects in the graduated arm of the Dean-Stark trap. Since water is denser than toluene, it settles to the bottom of the arm, while the toluene overflows and returns to the reaction flask.[6] This physically sequesters the water, driving the reaction to completion.[4]
-
Alternative: Using a large excess of the alcohol (e.g., using it as the solvent) can also shift the equilibrium towards the product side.[2] This is a practical approach for simple, inexpensive alcohols like methanol or ethanol.[9]
Question: My reaction has stalled, and TLC analysis shows significant starting material remains. Could my catalyst be the problem?
Causality: The acid catalyst is essential for activating the carboxylic acid. It protonates the carbonyl oxygen, making the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.[1][3][10] If the catalyst is weak, insufficient in quantity, or has been deactivated (e.g., by moisture), the reaction rate will be impractically slow.
Solution:
-
Catalyst Choice: Strong protic acids are the standard for Fischer esterification. Sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are the most common and effective choices.[8][11] For substrates sensitive to the harsh, oxidizing nature of H₂SO₄, p-TsOH is a milder, solid alternative that is easier to handle.
-
Catalyst Loading: Insufficient catalyst loading is a common error. While it is a catalyst, a certain concentration is required to ensure a practical reaction rate. Typical loadings range from 1 to 5 mol% relative to the limiting reagent.
-
Anhydrous Conditions: Ensure your acid catalyst is as anhydrous as possible. Concentrated sulfuric acid is an excellent dehydrating agent, but p-TsOH can exist as a monohydrate; use the anhydrous form if possible or account for the water of hydration.
| Catalyst | Typical Loading (mol%) | Advantages | Disadvantages |
| Sulfuric Acid (H₂SO₄) | 1 - 5% | Inexpensive, highly effective, dehydrating agent.[12] | Can cause charring or side reactions (sulfonation) with sensitive substrates.[13] |
| p-Toluenesulfonic Acid (p-TsOH) | 1 - 5% | Solid, easier to handle, less oxidizing than H₂SO₄.[8] | Can be hygroscopic; may require drying. |
| Boron Trifluoride (BF₃) | Stoichiometric or catalytic | Effective Lewis acid catalyst.[8] | Gaseous, requires special handling (often used as BF₃·OEt₂ etherate). |
| Solid Acid Catalysts | 10 - 20 wt% | Reusable, easy to separate from the reaction mixture.[14] Examples include Amberlyst-15, modified clays.[11][14] | May have lower activity, requiring higher temperatures or longer reaction times. |
Frequently Asked Questions (FAQs)
Q1: How do the fluoro and nitro groups on the aromatic ring affect the esterification of 2-Fluoro-3-nitrobenzoic acid?
The electronic effects of substituents on the aromatic ring play a crucial role. Both the fluoro and nitro groups are strongly electron-withdrawing groups (EWGs).
-
Electronic Effect: In theory, EWGs increase the partial positive charge (electrophilicity) on the carboxylic acid's carbonyl carbon. This should make the acid more reactive toward nucleophilic attack by the alcohol.[15]
-
Steric Hindrance: However, the fluorine atom is in the ortho position relative to the carboxylic acid. This proximity can cause steric hindrance, physically impeding the approach of the alcohol nucleophile to the carbonyl carbon. This steric effect often dominates and can significantly slow down the reaction rate compared to an unsubstituted or meta/para-substituted benzoic acid. Therefore, you may require more forcing conditions (higher temperature, longer reaction time) than for simpler benzoic acids.
Q2: How can I monitor the reaction's progress effectively?
The most convenient method for monitoring the reaction is Thin-Layer Chromatography (TLC) .[16][17] This allows you to qualitatively observe the consumption of the starting material and the formation of the product over time.
A standard TLC analysis involves spotting three lanes on a silica plate:
-
SM Lane: A reference spot of your starting material, 2-Fluoro-3-nitrobenzoic acid.
-
Reaction Lane: A spot of the current reaction mixture.
-
Co-spot Lane: A spot where both the starting material and reaction mixture are applied.[16]
As the reaction progresses, you should see the spot corresponding to the starting acid (which is quite polar and will have a low Rf value) diminish in intensity, while a new, less polar spot corresponding to the ester product (higher Rf value) appears and intensifies.[18] The reaction is generally considered complete when the starting material spot is no longer visible in the reaction lane.[16]
Q3: Are there alternative esterification methods if the Fischer method fails?
Yes. If low conversion persists despite optimizing the Fischer conditions, the steric hindrance of the substrate may be too significant. In such cases, a two-step approach involving activation of the carboxylic acid is often successful.
-
Formation of an Acyl Chloride: Convert the carboxylic acid to its more reactive acyl chloride derivative using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.[9]
-
Reaction with Alcohol: The isolated acyl chloride is then reacted with the desired alcohol, often in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct. This reaction is typically fast and irreversible, leading to high yields.
Caption: Two-step esterification via an acyl chloride intermediate.
Detailed Experimental Protocols
Protocol 1: Fischer Esterification using a Dean-Stark Trap
This protocol describes a standard setup for the esterification of 2-Fluoro-3-nitrobenzoic acid with an alcohol (e.g., ethanol) using toluene as an azeotropic solvent.
Materials:
-
2-Fluoro-3-nitrobenzoic acid (1.0 eq)
-
Ethanol (3.0 - 5.0 eq)
-
p-Toluenesulfonic acid (p-TsOH) (0.05 eq)
-
Toluene (sufficient to cover reactants)
-
Round-bottom flask, Dean-Stark trap, reflux condenser, heating mantle, magnetic stirrer.
Procedure:
-
Setup: Assemble the reflux apparatus in a fume hood. Place a magnetic stir bar in the round-bottom flask.
-
Reagents: To the flask, add 2-Fluoro-3-nitrobenzoic acid, ethanol, and toluene.
-
Catalyst: Add the p-TsOH catalyst to the mixture.
-
Reflux: Heat the mixture to a gentle reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap.
-
Monitor: Continue refluxing until the theoretical amount of water has been collected in the trap, or until TLC analysis indicates the complete consumption of the starting material. This can take several hours (4-24 h).[8]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with a saturated sodium bicarbonate (NaHCO₃) solution (to remove unreacted acid and catalyst), water, and brine.[19]
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[19]
-
Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude ester.
-
-
Purification: Purify the crude product by recrystallization or column chromatography as needed.
Protocol 2: Monitoring Reaction Progress by TLC
Materials:
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing chamber
-
Eluent (e.g., a 4:1 mixture of Hexanes:Ethyl Acetate - adjust polarity as needed)
-
Capillary spotters
-
UV lamp (254 nm)
Procedure:
-
Prepare Chamber: Pour the eluent into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Cover with the lid.
-
Prepare Plate: Using a pencil, gently draw a starting line about 1 cm from the bottom of the TLC plate. Mark three positions for your spots (SM, Co, Rxn).
-
Spotting:
-
SM: Dissolve a tiny amount of pure 2-Fluoro-3-nitrobenzoic acid in a solvent (e.g., ethyl acetate) and spot it on the 'SM' mark.
-
Rxn: Using a capillary spotter, take a tiny aliquot from the reaction mixture and spot it on the 'Rxn' mark.[16]
-
Co: Spot the starting material first, then carefully spot the reaction mixture directly on top of it at the 'Co' mark.
-
-
Development: Place the spotted TLC plate into the prepared chamber, ensuring the eluent level is below the starting line.[20] Cover the chamber and allow the solvent front to rise until it is about 1 cm from the top of the plate.
-
Visualization: Remove the plate, immediately mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp and circle them with a pencil.[20]
-
Interpretation: Compare the 'Rxn' lane to the 'SM' lane. The appearance of a new spot with a higher Rf and the disappearance of the starting material spot indicate that the reaction is proceeding.
References
- 1. ocw.mit.edu [ocw.mit.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. Video: Dean-Stark Trap: Principle, Use in Chemical Reactions [jove.com]
- 5. chemlab.truman.edu [chemlab.truman.edu]
- 6. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 7. Types of Organic Reactions- Esterification Using a Dean-Stark Trap – UW-Madison Demonstration Lab – UW–Madison [demolab.chem.wisc.edu]
- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 9. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 10. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. community.wvu.edu [community.wvu.edu]
- 13. EP0394985A1 - Process for preparing nitro benzoic acid alkyl esters - Google Patents [patents.google.com]
- 14. ijstr.org [ijstr.org]
- 15. forums.studentdoctor.net [forums.studentdoctor.net]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 18. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 19. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 20. coconote.app [coconote.app]
Technical Support Center: Managing Exothermic Reactions in the Nitration of Fluorobenzoates
Introduction
Welcome to the Technical Support Center for managing exothermic reactions during the nitration of fluorobenzoates. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges associated with this potentially hazardous reaction. The presence of both an electron-withdrawing fluorine atom and a deactivating carboxylate group on the aromatic ring influences the reactivity and regioselectivity of the nitration, while the reaction's inherent exothermicity demands careful control to prevent thermal runaway. This guide will equip you with the knowledge to safely and efficiently manage these reactions.
I. Understanding the Hazard: Thermal Runaway
A primary concern during the nitration of any aromatic compound, including fluorobenzoates, is the risk of a thermal runaway.
Frequently Asked Questions (FAQs) about Thermal Runaway
Q1: What is a thermal runaway in the context of a nitration reaction?
A1: A thermal runaway is a dangerous situation where an exothermic reaction becomes uncontrollable. The rate of reaction increases with temperature, which in turn releases heat more rapidly than the system can dissipate it. This creates a positive feedback loop, leading to a rapid spike in temperature and pressure that can result in equipment failure, fire, or an explosion.
Q2: What are the primary causes of thermal runaway during the nitration of fluorobenzoates?
A2: The key causes include:
-
Inadequate Cooling: Insufficient heat removal is a primary trigger for thermal runaway.
-
Poor Agitation: This can lead to localized "hot spots" where reactant concentrations are high, initiating a runaway.
-
Incorrect Reagent Addition Rate: Adding the nitrating agent too quickly can generate heat faster than the cooling system can manage.
-
Reactant Accumulation: If the reaction temperature is too low, the nitrating agent can accumulate without reacting. A subsequent small temperature increase can then trigger a rapid, delayed exotherm.
-
Contamination: Impurities can sometimes lower the decomposition temperature of the nitro compounds, increasing the risk.
Q3: What are the initial warning signs of an impending thermal runaway?
A3: Early warning signs include a sudden, unexpected increase in reaction temperature, a rise in pressure, changes in the color of the reaction mixture (e.g., turning dark brown or black), and the evolution of brown-yellow fumes (nitrogen dioxide gas). Continuous monitoring of temperature and pressure is critical for early detection.
Workflow for Responding to a Thermal Runaway Event
Caption: Emergency response workflow for a temperature excursion.
II. Troubleshooting Guide for Nitration of Fluorobenzoates
This section addresses specific issues that may arise during your experiments in a question-and-answer format.
Issue 1: The reaction temperature is rising unexpectedly and is not responding to cooling adjustments.
-
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the addition of the nitrating agent. This is the most critical first step.
-
Enhance Cooling: Maximize the flow of coolant to the reactor jacket and activate any emergency cooling systems if available.
-
Maintain Agitation: Ensure the agitator is still running to promote heat transfer. Crucially, if the agitator has failed, do not attempt to restart it , as this could suddenly mix accumulated reactants and cause a violent reaction.
-
Prepare for Quenching: If the temperature continues to rise, be prepared to quench the reaction by transferring the contents to a vessel containing a large volume of cold water or ice. This should be a last resort and performed with extreme caution, as the dilution of sulfuric acid is also highly exothermic.
-
-
Potential Causes & Preventative Measures:
-
Inadequate Cooling: Your cooling bath may lack the capacity to handle the heat generated. Ensure you are using an appropriate cooling medium (e.g., an ice-salt bath for lower temperatures).
-
Rapid Addition of Nitrating Agent: The nitrating agent may have been added too quickly. A slow, dropwise addition with continuous monitoring of the internal temperature is essential.
-
Poor Agitation: Inefficient stirring can lead to localized "hot spots." Ensure vigorous and consistent agitation throughout the reaction.
-
Issue 2: Brown/yellow gas (NO₂) is evolving from the reactor.
-
Explanation: The evolution of nitrogen dioxide indicates that a decomposition reaction is occurring. This is highly exothermic and a strong precursor to thermal runaway.
-
Immediate Actions:
-
Do not approach without respiratory protection. Nitrogen dioxide is highly toxic.
-
Follow all the steps outlined in Issue 1 for a temperature excursion. This is a critical situation.
-
Issue 3: Low yield of the desired nitrated fluorobenzoate.
-
Potential Causes & Solutions:
-
Inappropriate Reaction Temperature: While low temperatures are crucial for safety, a temperature that is too low can slow the reaction rate, leading to the accumulation of unreacted nitrating agent. A slight, controlled increase in temperature after the addition is complete may be necessary to drive the reaction to completion.
-
Incorrect Nitrating Mixture Ratio: The ratio of nitric acid to sulfuric acid is critical for generating the active electrophile, the nitronium ion (NO₂⁺). An improper ratio can lead to an incomplete reaction.
-
Substrate Deactivation: The fluorine and carboxylate groups are deactivating, making the ring less reactive than benzene. Ensure sufficient reaction time and appropriate temperature to overcome this.
-
Product Loss During Work-up: The standard work-up involves quenching the reaction in ice water. If your product has some solubility in the acidic aqueous layer, it may be lost. In such cases, a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) after quenching is recommended.
-
Issue 4: Formation of multiple isomers and difficulty in purification.
-
Explanation: The directing effects of the fluorine (ortho, para-directing) and the carboxylate group (meta-directing) can lead to a mixture of isomers. The final regioselectivity will depend on the specific fluorobenzoate isomer used as the starting material.
-
Solutions:
-
Temperature Control: Lower reaction temperatures can sometimes improve regioselectivity by favoring the kinetically controlled product.
-
Choice of Nitrating Agent: While mixed acid (HNO₃/H₂SO₄) is common, other nitrating systems could be explored for improved selectivity, though this requires careful safety evaluation.
-
Purification Strategy: If an inseparable mixture of isomers is obtained, column chromatography is often the most effective purification method. Recrystallization may also be effective if the isomers have significantly different solubilities in a particular solvent system.
-
III. Experimental Protocols and Data
General Protocol for the Nitration of a Fluorobenzoate
This protocol is a general guideline and should be adapted and optimized for your specific substrate and scale.
-
Preparation of the Substrate Solution:
-
In a round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve the fluorobenzoate in a suitable amount of concentrated sulfuric acid.
-
Cool the mixture in an ice-salt bath to the desired reaction temperature (e.g., 0 to -10 °C).
-
-
Preparation of the Nitrating Mixture:
-
In a separate flask, carefully and slowly add the required amount of concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath. It is crucial to add the nitric acid to the sulfuric acid.
-
Pre-cool this mixture before addition.
-
-
Nitration Reaction:
-
Slowly, dropwise, add the pre-cooled nitrating mixture to the stirred solution of the fluorobenzoate.
-
CRITICAL: Continuously monitor the internal temperature of the reaction and maintain it within the desired range throughout the addition. The rate of addition should be adjusted to control the exotherm.
-
After the addition is complete, continue to stir the reaction mixture at the same temperature for a specified time, monitoring the reaction's progress by a suitable analytical method (e.g., TLC or HPLC).
-
-
Work-up:
-
Once the reaction is complete, slowly and carefully pour the reaction mixture onto a stirred mixture of crushed ice and water. A precipitate of the crude product may form.
-
Isolate the product by filtration or liquid-liquid extraction as determined to be appropriate for your compound.
-
Wash the isolated product to remove residual acid. A wash with a dilute sodium bicarbonate solution followed by water is common.
-
Dry the crude product and purify by recrystallization or column chromatography.
-
Heat Management in Batch Reactors
The efficiency of heat removal is critical for safety and is dependent on the reactor setup.
| Heat Transfer Method | Advantages | Disadvantages | Best Suited For |
| Jacketed Vessel | Provides even heat distribution; no internal components to interfere with mixing. | Limited surface area, especially as reactor volume increases. | Small to medium-scale reactions with moderate exotherms. |
| Internal Coils | Provides a larger surface area for heat transfer compared to a jacket alone. | Can interfere with mixing patterns; can be difficult to clean. | Highly exothermic reactions where a jacket alone is insufficient. |
| External Heat Exchanger | Offers the largest surface area for heat transfer; independent of reactor size. | More complex setup; requires pumping the reaction mass. | Large-scale and highly exothermic reactions. |
Logical Flow for Nitration Protocol
Caption: Step-by-step experimental workflow for the nitration of fluorobenzoates.
IV. References
-
Benchchem. (n.d.). Technical Support Center: Managing Thermal Runaway in Nitration Reactions. Retrieved from 1
-
Industrial Professionals - Cheresources.com Community. (2019, May 6). Heat Transfer Methods In Batch Reactor. Retrieved from 2
-
Journal of the Chemical Society B. (n.d.). *Electrophilic aromatic substitution. Part IX. The kinetics of nit
References
Degradation pathways for Methyl 2-Fluoro-3-nitrobenzoate under reaction conditions
Welcome to the comprehensive technical support guide for Methyl 2-Fluoro-3-nitrobenzoate. This resource is designed for researchers, chemists, and professionals in drug development who utilize this versatile intermediate in their experimental workflows. Here, we address common challenges and questions regarding its stability and potential degradation pathways under various reaction conditions. Our goal is to provide you with the expertise and practical insights necessary to anticipate and troubleshoot issues, ensuring the integrity and success of your reactions.
Frequently Asked Questions (FAQs)
Q1: My reaction is showing unexpected byproducts. What are the most likely degradation pathways for this compound?
This compound possesses three key functional groups that can be susceptible to degradation under specific conditions: the methyl ester, the aromatic nitro group, and the fluorine substituent. The primary degradation pathways to consider are:
-
Hydrolysis of the methyl ester: This can occur under both acidic and basic conditions, yielding 2-Fluoro-3-nitrobenzoic acid and methanol.
-
Reduction of the nitro group: The nitro group is readily reduced to an amino group under various reducing conditions, forming Methyl 2-fluoro-3-aminobenzoate.
-
Nucleophilic Aromatic Substitution (SNAr) of the fluoride: The fluorine atom is activated by the ortho-nitro group and can be displaced by nucleophiles.
-
Thermal Decomposition: At elevated temperatures, the molecule may undergo decomposition.
It is crucial to analyze your reaction conditions (pH, temperature, presence of nucleophiles or reducing agents) to identify the most probable degradation route.
Troubleshooting Guide: Degradation Pathways
This section provides a detailed analysis of the potential degradation pathways, common issues encountered, and preventative measures.
Ester Hydrolysis: Formation of 2-Fluoro-3-nitrobenzoic Acid
Issue: You observe the formation of a more polar byproduct, identified as 2-Fluoro-3-nitrobenzoic acid, and a decrease in the yield of your desired product.
Causality: The ester linkage in this compound is susceptible to hydrolysis, particularly in the presence of strong acids or bases, or even water at elevated temperatures. Basic conditions promote saponification, which is typically faster than acid-catalyzed hydrolysis.
Troubleshooting and Prevention:
| Experimental Parameter | Problem | Solution |
| pH | Reaction conditions are either strongly acidic or basic. | Maintain a neutral pH if possible. If acidic or basic conditions are required for your transformation, consider using milder reagents or minimizing reaction time and temperature. |
| Water Content | Presence of water in solvents or reagents. | Use anhydrous solvents and reagents. Dry your reaction apparatus thoroughly before use. |
| Temperature | High reaction temperatures can accelerate hydrolysis. | Conduct the reaction at the lowest effective temperature. |
| Reaction Time | Prolonged reaction times increase the likelihood of hydrolysis. | Monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench the reaction as soon as the starting material is consumed. |
Experimental Protocol: Monitoring for Hydrolysis by Thin Layer Chromatography (TLC)
-
Sample Preparation: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., ethyl acetate).
-
Standard Preparation: Prepare separate solutions of your starting material (this compound) and a standard of 2-Fluoro-3-nitrobenzoic acid in the same solvent.
-
TLC Development: Spot the crude mixture and the two standards on a silica gel TLC plate. Develop the plate using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Visualization: Visualize the plate under UV light. The presence of a spot in the crude mixture lane that corresponds to the Rf value of the 2-Fluoro-3-nitrobenzoic acid standard confirms hydrolysis.
Visualization of Hydrolysis Pathway
Caption: Acid or base-catalyzed hydrolysis of the ester.
Nitro Group Reduction: Formation of Methyl 2-fluoro-3-aminobenzoate
Issue: Your product analysis reveals a compound with a mass corresponding to the amine derivative, and you notice a change in the color of your reaction mixture.
Causality: The nitro group is a strong electron-withdrawing group and is susceptible to reduction under various conditions. Common laboratory reagents can inadvertently lead to this transformation. The reduction of nitro compounds is a well-established reaction in organic synthesis.[1]
Common Reducing Conditions and Their Prevention:
| Reducing Agent/Condition | Common Sources in the Lab | Preventative Measures |
| Catalytic Hydrogenation | Palladium on carbon (Pd/C), Platinum oxide (PtO2), Raney Nickel with a hydrogen source (H2 gas, transfer hydrogenation reagents like ammonium formate). | Avoid these reagents if reduction of the nitro group is not desired. Ensure reaction vessels are free from residual hydrogenation catalysts. |
| Metals in Acidic Media | Iron (Fe), Zinc (Zn), or Tin (Sn) in the presence of an acid like HCl or acetic acid. | Be mindful of the materials of your reactor. While less common for glassware, metallic spatulas or stir bars left in acidic mixtures for prolonged periods could potentially contribute to trace metal-catalyzed reduction. |
| Other Reducing Agents | Sodium dithionite (Na2S2O4), Sodium borohydride (NaBH4) in the presence of certain catalysts. | Carefully review all reagents in your reaction to ensure they do not have reducing properties towards nitro groups. |
Experimental Protocol: A General Procedure for the Intentional Reduction of the Nitro Group
This protocol is provided for instances where the formation of Methyl 2-fluoro-3-aminobenzoate is the desired outcome.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as methanol or ethanol.
-
Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (typically 5-10 mol%).
-
Hydrogenation: Purge the flask with nitrogen, then introduce hydrogen gas (via a balloon or a hydrogenation apparatus) and stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude product.
Visualization of Nitro Reduction Pathway
Caption: Reduction of the nitro group to an amine.
Nucleophilic Aromatic Substitution (SNAr) of the Fluorine Atom
Issue: You detect a byproduct where the fluorine atom has been replaced by another group from your reaction mixture (e.g., a methoxy group if using methanol as a solvent at high temperatures, or a hydroxyl group in the presence of a strong base).
Causality: The electron-withdrawing nitro group ortho to the fluorine atom makes the ipso-carbon electron-deficient and highly susceptible to attack by nucleophiles. This is a classic example of Nucleophilic Aromatic Substitution (SNAr). The reaction proceeds through a Meisenheimer complex intermediate. The rate of this reaction is dependent on the strength of the nucleophile and the reaction temperature.
Troubleshooting Guide for Unwanted SNAr:
| Parameter | Problem | Solution |
| Nucleophiles | Presence of strong nucleophiles in the reaction mixture (e.g., alkoxides, amines, hydroxides). | If possible, use weaker, non-nucleophilic bases or reagents. Protect functional groups that could act as nucleophiles. |
| Solvent | Nucleophilic solvents (e.g., methanol, ethanol) at elevated temperatures. | Opt for non-nucleophilic solvents like THF, dioxane, toluene, or DMF (use with caution as it can decompose to generate nucleophilic species). |
| Temperature | High temperatures accelerate the rate of SNAr. | Run the reaction at the lowest possible temperature that allows for the desired transformation to proceed at a reasonable rate. |
Visualization of SNAr Pathway
Caption: Nucleophilic aromatic substitution of fluoride.
Decarboxylation (via the Carboxylic Acid)
Issue: In reactions where hydrolysis of the ester has occurred, you might observe the formation of 2-fluoro-1-nitrobenzene, especially at high temperatures.
Causality: While the methyl ester itself is not prone to decarboxylation, the corresponding carboxylic acid (2-Fluoro-3-nitrobenzoic acid) formed from hydrolysis can decarboxylate under certain conditions, particularly at elevated temperatures. The presence of the electron-withdrawing nitro group can influence the stability of the aromatic ring and the carboxylate group. Studies on nitrobenzoic acids have shown that they can undergo thermal decarboxylation.
Preventative Measures:
-
The primary way to prevent this degradation pathway is to avoid the initial hydrolysis of the ester as detailed in the first section.
-
If the formation of 2-Fluoro-3-nitrobenzoic acid is unavoidable, subsequent reaction steps should be carried out at lower temperatures to minimize the risk of decarboxylation.
Visualization of Decarboxylation Pathway
Caption: Two-step degradation via hydrolysis and decarboxylation.
References
Validation & Comparative
A Comprehensive Guide to the ¹H NMR Spectral Analysis of Methyl 2-Fluoro-3-nitrobenzoate for Research and Development
For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis of the ¹H NMR spectrum of Methyl 2-Fluoro-3-nitrobenzoate, a compound of interest in synthetic and medicinal chemistry. By comparing its spectral features with those of structurally related analogs, we will explore the nuanced effects of substituent positioning on proton chemical environments. This guide is designed to not only interpret the spectrum of the target molecule but also to enhance the reader's foundational understanding of NMR principles in the context of complex aromatic systems.
The Theoretical Framework: Predicting the ¹H NMR Landscape
The ¹H NMR spectrum of this compound is governed by the interplay of electronic and steric effects imparted by its three substituents on the benzene ring: a fluorine atom, a nitro group, and a methyl ester. Understanding these influences is key to predicting and interpreting the resulting spectrum.
Electron-Withdrawing Effects: Both the nitro group (-NO₂) and the methyl ester (-COOCH₃) are potent electron-withdrawing groups. They deshield the aromatic protons, causing their signals to appear at a lower field (higher ppm values) compared to unsubstituted benzene (δ ~7.34 ppm). The nitro group, being a stronger withdrawing group, will have a more pronounced deshielding effect, particularly on the protons ortho and para to it.
The Role of Fluorine: Fluorine is a highly electronegative atom and thus exerts a strong inductive electron-withdrawing effect, deshielding nearby protons. However, it also possesses lone pairs of electrons that can participate in resonance, leading to a π-donating effect, which can shield ortho and para protons. The net effect on a proton's chemical shift will depend on the balance of these opposing forces. Furthermore, the presence of fluorine introduces the possibility of spin-spin coupling with neighboring protons (H-F coupling), which can provide valuable structural information.
Through-Space Coupling: A particularly interesting feature to anticipate in the spectrum of this compound is the potential for through-space H-F coupling. This phenomenon occurs when a proton and a fluorine atom are in close spatial proximity, regardless of the number of bonds separating them. In this molecule, the fluorine at position 2 could be close enough to the proton at position 6, and potentially even the methyl protons of the ester group, to exhibit this type of coupling. The magnitude of through-space coupling is highly dependent on the internuclear distance and the relative orientation of the coupled nuclei.
Predicted ¹H NMR Spectrum of this compound
The aromatic region of the spectrum is expected to show three distinct signals corresponding to the three aromatic protons at positions 4, 5, and 6. The methyl ester will present as a singlet in the upfield region.
-
H6: This proton is ortho to the electron-withdrawing nitro group and meta to the fluorine. It is expected to be the most deshielded of the aromatic protons, appearing as a doublet of doublets due to coupling with H5 and a smaller coupling to H4.
-
H4: This proton is para to the nitro group and meta to the fluorine. It will also be significantly deshielded and is expected to appear as a doublet of doublets, coupling to H5 and H6.
-
H5: This proton is meta to both the nitro group and the fluorine. It will be the most shielded of the aromatic protons and will likely appear as a triplet or a more complex multiplet due to coupling with both H4 and H6.
-
-OCH₃: The methyl protons of the ester group will appear as a singlet, typically in the range of 3.9-4.0 ppm.
A Comparative Analysis: Unraveling Substituent Effects
To contextualize the predicted spectrum of this compound, a comparison with the experimental spectra of structurally similar molecules is invaluable.
| Compound | Aromatic Proton Chemical Shifts (ppm) | Methyl Ester Proton Chemical Shift (ppm) |
| Methyl 2-fluorobenzoate | 7.94 (dt), 7.52 (m), 7.21 (dt), 7.14 (m) | 3.94 (s) |
| Methyl 3-nitrobenzoate [1] | 8.89 (t), 8.43 (m), 7.67 (t) | 4.00 (s) |
| Methyl 4-nitrobenzoate [2] | 8.20 (d), 8.13 (d) | 3.94 (s) |
-
Methyl 2-fluorobenzoate: The spectrum of this compound demonstrates the effect of a single fluorine substituent. The protons are generally found in the 7.1-8.0 ppm range, with complex splitting patterns due to H-H and H-F couplings.[3]
-
Methyl 3-nitrobenzoate: Here, the powerful deshielding effect of the nitro group is evident, pushing the aromatic protons downfield, with one proton appearing as far downfield as 8.89 ppm.[1][4]
-
Methyl 4-nitrobenzoate: In this isomer, the two sets of equivalent aromatic protons appear as distinct doublets, a simpler pattern due to the molecule's symmetry.[2]
By comparing these spectra, we can appreciate how the combination and relative positioning of the fluoro and nitro groups in this compound will lead to a unique and complex ¹H NMR spectrum. The ortho-fluoro and meta-nitro arrangement is expected to result in a spectrum where all aromatic protons are significantly deshielded and exhibit complex splitting patterns due to both H-H and potential H-F couplings.
The Specter of Through-Space H-F Coupling
The ortho arrangement of the fluorine and the methyl ester group in this compound brings the fluorine atom into close proximity with the methyl protons. This spatial closeness may lead to observable through-space H-F coupling, which would manifest as a splitting of the methyl singlet into a doublet or a more complex multiplet. The observation of such coupling would provide definitive evidence for the through-space interaction and offer insights into the conformational preferences of the molecule. The magnitude of this coupling is difficult to predict without experimental data but would likely be in the range of 1-5 Hz.
Experimental Protocol for ¹H NMR Spectrum Acquisition
For researchers seeking to acquire a ¹H NMR spectrum of a similar small organic molecule, the following protocol provides a standardized and reliable workflow.
Objective: To obtain a high-resolution ¹H NMR spectrum of a small organic molecule.
Materials:
-
NMR tube (5 mm, high precision)
-
Deuterated solvent (e.g., CDCl₃, with 0.03% TMS)
-
Sample (5-10 mg)
-
Pasteur pipette
-
Vortex mixer
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: a. Weigh approximately 5-10 mg of the purified solid sample directly into a clean, dry vial. b. Add approximately 0.6-0.7 mL of the deuterated solvent (e.g., CDCl₃ with TMS) to the vial. c. Gently vortex the vial to ensure complete dissolution of the sample. d. Using a clean Pasteur pipette, transfer the solution into a clean NMR tube.
-
Instrument Setup: a. Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's instructions. b. Place the sample in the NMR spectrometer's autosampler or manually insert it into the magnet.
-
Data Acquisition: a. Lock the spectrometer onto the deuterium signal of the solvent. b. Shim the magnetic field to optimize its homogeneity. This is a critical step to achieve sharp spectral lines. c. Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay. For a standard ¹H NMR spectrum of a small molecule, 8-16 scans are typically sufficient. d. Acquire the Free Induction Decay (FID).
-
Data Processing: a. Apply a Fourier transform to the FID to obtain the frequency-domain spectrum. b. Phase the spectrum to ensure all peaks are in the positive absorptive mode. c. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. d. Integrate the peaks to determine the relative number of protons corresponding to each signal. e. Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure of the molecule.
Caption: Workflow for acquiring a ¹H NMR spectrum of a small organic molecule.
Conclusion
The ¹H NMR spectrum of this compound presents a fascinating case study in the interplay of electronic and steric effects in a substituted aromatic system. While the lack of readily available experimental data necessitates a predictive approach, a thorough analysis of the contributing factors allows for a robust interpretation. The strong deshielding effects of the nitro and ester groups, combined with the complex influence of the fluorine substituent and the potential for through-space H-F coupling, create a rich spectral landscape. This guide serves as a comprehensive resource for researchers, providing both the theoretical foundation and practical considerations for analyzing such complex spectra, ultimately aiding in the confident structural elucidation of novel compounds.
References
A Researcher's Guide to the ¹³C NMR Chemical Shifts of Methyl 2-Fluoro-3-nitrobenzoate: A Comparative Analysis
In the landscape of modern synthetic chemistry and drug discovery, the unambiguous structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, serves as a cornerstone technique for mapping the carbon framework of organic compounds. This guide provides an in-depth analysis of the ¹³C NMR chemical shifts for Methyl 2-Fluoro-3-nitrobenzoate, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, we will employ a comparative approach, dissecting the electronic effects of the fluoro and nitro substituents by examining structurally related analogs. This guide is intended for researchers, scientists, and drug development professionals who rely on precise spectroscopic interpretation.
The Power of Substituent Effects in ¹³C NMR
The chemical shift of a carbon nucleus is exquisitely sensitive to its local electronic environment. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) attached to an aromatic ring induce significant changes in the electron density of the ring carbons, leading to predictable upfield (shielding) or downfield (deshielding) shifts in the ¹³C NMR spectrum. By systematically comparing the spectra of methyl benzoate with its fluorinated and nitrated derivatives, we can deconstruct the individual and combined effects of these substituents.
Comparative Analysis of ¹³C NMR Chemical Shifts
To predict and understand the ¹³C NMR spectrum of this compound, we will first examine the experimental data for key reference compounds. The chemical shifts are presented in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (TMS).
| Compound | C1 | C2 | C3 | C4 | C5 | C6 | C=O | O-CH₃ |
| Methyl Benzoate | 130.25 | 129.60 | 128.37 | 132.6 | 128.37 | 129.60 | 166.7 | 52.01 |
| Methyl 3-Nitrobenzoate | 131.7 | 124.3 | 148.1 | 129.5 | 135.1 | 127.2 | 164.7 | 52.6 |
| Methyl 3-Fluorobenzoate | 132.3 | 116.5 (d) | 162.4 (d) | 130.0 (d) | 125.2 | 120.0 (d) | 165.7 | 52.2 |
| Predicted: this compound | ~130 | ~150 (d) | ~145 | ~128 | ~136 | ~125 | ~164 | ~53 |
Note: Data for Methyl Benzoate[1][2][3], Methyl 3-Nitrobenzoate[4][5][6][7][8], and Methyl 3-Fluorobenzoate[8] are sourced from experimental data. The chemical shifts for this compound are predicted based on additive substituent effects. (d) indicates a doublet due to C-F coupling.
Baseline: Methyl Benzoate
In methyl benzoate, the methoxycarbonyl group (-COOCH₃) is an electron-withdrawing group, which deshields the ipso-carbon (C1) and the carbonyl carbon. Due to symmetry, C2/C6 and C3/C5 are chemically equivalent, resulting in a simplified aromatic region with four distinct signals.[4]
The Influence of a Nitro Group: Methyl 3-Nitrobenzoate
The introduction of a strong electron-withdrawing nitro group at the meta position (C3) in Methyl 3-Nitrobenzoate dramatically alters the electronic landscape of the aromatic ring.[4]
-
C3 (ipso-carbon to NO₂): This carbon is significantly deshielded and appears far downfield (~148.1 ppm) due to the direct attachment of the electronegative nitro group.
-
C2 and C4 (ortho to NO₂): These carbons are also deshielded relative to methyl benzoate due to the inductive and resonance effects of the nitro group.
-
C6 (para to NO₂): This carbon experiences a similar deshielding effect.
-
Loss of Symmetry: The presence of the nitro group removes the plane of symmetry, making all six aromatic carbons magnetically non-equivalent.[4]
The Influence of a Fluoro Group: Methyl 3-Fluorobenzoate
Fluorine, being the most electronegative element, exerts a strong inductive electron-withdrawing effect. However, it also possesses lone pairs that can be donated into the aromatic π-system via resonance.
-
C3 (ipso-carbon to F): The direct attachment of fluorine causes a very large downfield shift (~162.4 ppm).
-
Carbon-Fluorine Coupling: A key feature is the presence of through-bond J-coupling between the fluorine and carbon atoms, which splits the signals of nearby carbons into doublets. The magnitude of the coupling constant (J) decreases with the number of bonds separating the atoms.
Predicting the Spectrum of this compound
By combining the observed effects, we can make an educated prediction of the ¹³C NMR chemical shifts for this compound.
References
- 1. Methyl Benzoate | C6H5COOCH3 | CID 7150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl benzoate (93-58-3) 13C NMR [m.chemicalbook.com]
- 3. hmdb.ca [hmdb.ca]
- 4. aiinmr.com [aiinmr.com]
- 5. brainly.com [brainly.com]
- 6. Methyl 3-nitrobenzoate(618-95-1) 13C NMR [m.chemicalbook.com]
- 7. Methyl 3-nitrobenzoate | C8H7NO4 | CID 69260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
A Comparative Guide to the Mass Spectrometry of Methyl 2-Fluoro-3-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of mass spectrometry techniques for the analysis of Methyl 2-Fluoro-3-nitrobenzoate. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical data with practical insights to assist in method selection and interpretation of mass spectral data for this and structurally related compounds.
Introduction: The Analytical Imperative for this compound
This compound (MFNB) is a key building block in organic synthesis, particularly in the development of novel pharmaceutical agents.[1] Its utility stems from the unique arrangement of its functional groups: an electron-withdrawing nitro group, a directing fluoro group, and a reactive methyl ester. The fluorine atom, in particular, can enhance the pharmacokinetic properties of drug molecules, such as metabolic stability and membrane permeability.[1] Accurate and robust analytical methods are therefore essential for its characterization, purity assessment, and for monitoring its progression through synthetic pathways. Mass spectrometry (MS) stands as a cornerstone technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities.
This guide will compare and contrast three common ionization techniques—Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Electron Ionization (EI)—in the context of MFNB analysis. We will explore the theoretical underpinnings of each technique, present anticipated fragmentation patterns, and provide detailed experimental protocols to ensure reproducible and reliable results.
Physicochemical Properties of this compound
A molecule's behavior in the mass spectrometer is intrinsically linked to its chemical and physical properties. Understanding these properties is the first step in rational method development.
| Property | Value | Source |
| Molecular Formula | C₈H₆FNO₄ | [2] |
| Molecular Weight | 199.14 g/mol | [2][3] |
| Exact Mass | 199.02808583 Da | [2] |
| Melting Point | 77-80 °C | [3] |
| Boiling Point | 310.8 ± 27.0 °C (Predicted) | [3] |
| LogP | 2.04370 | |
| Solubility | Chloroform (Slightly), Methanol (Slightly) |
The moderate polarity and volatility of MFNB, as indicated by its LogP and predicted boiling point, suggest that it is amenable to a variety of ionization techniques. Its structure contains sites that can be readily protonated or deprotonated, making it a good candidate for soft ionization methods like ESI and APCI.
Comparative Analysis of Ionization Techniques
The choice of ionization source is the most critical parameter in mass spectrometric analysis, as it dictates the type and extent of fragmentation, and ultimately, the nature of the information that can be obtained.
Electrospray Ionization (ESI)
ESI is a soft ionization technique ideal for polar and ionic compounds.[4][5] It typically generates protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻ with minimal fragmentation. For MFNB, both positive and negative ion modes are viable.
-
Mechanism of Ionization : In ESI, a high voltage is applied to a liquid sample, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.[5]
-
Expected Ionization of MFNB : In positive ion mode, protonation is likely to occur on the nitro group or the ester carbonyl oxygen. In negative ion mode, deprotonation is less likely due to the absence of acidic protons. However, the formation of adducts with anions from the mobile phase (e.g., [M+Cl]⁻ or [M+HCOO]⁻) is possible. Nitroaromatic compounds are known to show enhanced signal intensities in negative ESI mode due to the electronegativity of the nitro group.[6]
-
Advantages : High sensitivity for polar compounds, minimal fragmentation, and suitability for LC-MS.
-
Limitations : Can be susceptible to ion suppression from matrix components. May not be efficient for less polar compounds.
Atmospheric Pressure Chemical Ionization (APCI)
APCI is another soft ionization technique that is well-suited for less polar and more volatile compounds than ESI.[5][7]
-
Mechanism of Ionization : In APCI, the sample is vaporized in a heated nebulizer. A corona discharge then ionizes the solvent vapor, which in turn ionizes the analyte molecules through gas-phase reactions (proton transfer or adduction).[7]
-
Expected Ionization of MFNB : Given its thermal stability and moderate polarity, APCI is expected to be an effective ionization method for MFNB.[7] It will likely produce a strong protonated molecule [M+H]⁺ in positive ion mode.
-
Advantages : Tolerant of higher flow rates and less susceptible to matrix effects than ESI.[4] Ideal for compounds of intermediate polarity and volatility.[5]
-
Limitations : Requires the analyte to be thermally stable. Less suitable for large biomolecules.[8]
Electron Ionization (EI)
EI is a hard ionization technique that uses a high-energy electron beam to ionize molecules in the gas phase. This process imparts significant energy to the analyte, leading to extensive and reproducible fragmentation.
-
Mechanism of Ionization : Gaseous analyte molecules are bombarded with high-energy electrons (typically 70 eV), causing the ejection of an electron and the formation of a radical cation (molecular ion, M⁺•). This molecular ion then undergoes fragmentation.
-
Expected Fragmentation of MFNB : The fragmentation of MFNB under EI is expected to be complex and informative. Key fragmentation pathways for nitroaromatic compounds include the loss of NO (30 Da) and NO₂ (46 Da).[9] Esters typically show fragmentation via cleavage of the bond next to the carbonyl group (loss of the alkoxy group, -OCH₃).[10] The presence of the fluorine atom will also influence the fragmentation pattern.
-
Advantages : Provides detailed structural information through characteristic fragmentation patterns. The resulting spectra are highly reproducible and can be compared against extensive libraries for compound identification.
-
Limitations : The molecular ion may be weak or absent for some compounds. Requires the analyte to be volatile and thermally stable.
Experimental Data and Fragmentation Analysis
Predicted Fragmentation Pathways
The following table summarizes the key predicted ions for this compound under different ionization techniques.
| Ionization Technique | Predicted Key Ions (m/z) | Proposed Fragment Structure/Loss |
| ESI (+) | 199.03 | [M+H]⁺ |
| APCI (+) | 199.03 | [M+H]⁺ |
| EI | 199.03 | M⁺• (Molecular Ion) |
| 169.02 | [M - NO]⁺• | |
| 153.02 | [M - NO₂]⁺• | |
| 168.03 | [M - OCH₃]⁺ | |
| 140.03 | [M - COOCH₃]⁺ |
Visualization of Fragmentation
The following diagram illustrates the predicted fragmentation pathway of this compound under Electron Ionization.
Caption: Predicted EI fragmentation of this compound.
Step-by-Step Experimental Protocols
The following are generalized protocols for the analysis of this compound using LC-MS with ESI and APCI, and GC-MS with EI.
Sample Preparation
-
Stock Solution : Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Working Solution : Dilute the stock solution to a final concentration of 10 µg/mL with the initial mobile phase for LC-MS or with methanol for GC-MS.
LC-MS (ESI/APCI) Protocol
-
Chromatographic System : HPLC or UHPLC system.
-
Column : C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A : 0.1% formic acid in water.
-
Mobile Phase B : 0.1% formic acid in acetonitrile.
-
Gradient : Start with 10% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate : 0.3 mL/min.
-
Injection Volume : 5 µL.
-
MS System : Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole mass spectrometer.
-
Ion Source (ESI) :
-
Capillary Voltage : 3.5 kV (positive mode).
-
Nebulizer Gas : Nitrogen, 35 psi.
-
Drying Gas : Nitrogen, 8 L/min at 325 °C.
-
-
Ion Source (APCI) :
-
Corona Current : 4 µA (positive mode).
-
Vaporizer Temperature : 350 °C.
-
Nebulizer Gas : Nitrogen, 60 psi.
-
Drying Gas : Nitrogen, 5 L/min at 350 °C.
-
GC-MS (EI) Protocol
-
Gas Chromatograph : Agilent GC system or equivalent.
-
Column : HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas : Helium at a constant flow of 1 mL/min.
-
Inlet Temperature : 250 °C.
-
Oven Program : Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
-
Injection Volume : 1 µL (splitless).
-
MS System : Single quadrupole or ion trap mass spectrometer.
-
Ion Source : Electron Ionization (EI).
-
Ionization Energy : 70 eV.
-
Source Temperature : 230 °C.
-
Quadrupole Temperature : 150 °C.
General Workflow Diagram
Caption: General workflow for MS analysis of this compound.
Discussion and Recommendations
The optimal mass spectrometry technique for the analysis of this compound depends on the specific analytical goal.
-
For Quantitative Analysis : LC-MS with either ESI or APCI in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode is recommended. These techniques provide high sensitivity and selectivity, which are crucial for accurate quantification in complex matrices such as in pharmaceutical formulations or biological samples. APCI may offer better robustness and reduced matrix effects compared to ESI for this compound.[4]
-
For Structural Elucidation and Identification : GC-MS with EI is the method of choice. The detailed and reproducible fragmentation patterns generated by EI act as a "fingerprint" for the molecule, allowing for confident identification through library searching and manual interpretation.[9]
-
For Unknown Screening : A combination of techniques is often most powerful. High-resolution mass spectrometry (HRMS) coupled with LC (using both ESI and APCI) can provide accurate mass measurements for elemental composition determination, while GC-MS with EI can confirm the structure through its characteristic fragmentation. The analysis of fluorinated compounds can be challenging, but a multi-faceted approach can aid in the identification of unknown residuals or degradation products.[13][14]
Conclusion
The mass spectrometric analysis of this compound is a versatile undertaking that can be tailored to meet a variety of analytical needs. By understanding the physicochemical properties of the molecule and the principles of different ionization techniques, researchers can select the most appropriate method for their specific application. This guide provides a comprehensive overview and practical protocols to facilitate the successful analysis of this important synthetic intermediate.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C8H6FNO4 | CID 13470961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 946126-94-9 [m.chemicalbook.com]
- 4. holcapek.upce.cz [holcapek.upce.cz]
- 5. Electrospray and APCI Mass Analysis | AxisPharm [axispharm.com]
- 6. researchgate.net [researchgate.net]
- 7. Atmospheric-pressure chemical ionization - Wikipedia [en.wikipedia.org]
- 8. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Methyl 2-Fluoro-3-nitrobenzoate and Methyl 3-Fluoro-2-nitrobenzoate for the Synthetic Chemist
In the landscape of pharmaceutical and agrochemical research, the strategic incorporation of fluorine and nitro functionalities into aromatic scaffolds is a cornerstone of modern medicinal chemistry. These groups can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth comparison of two closely related yet distinct building blocks: Methyl 2-Fluoro-3-nitrobenzoate and Methyl 3-Fluoro-2-nitrobenzoate. We will delve into their physicochemical properties, spectroscopic signatures, and, most critically, their comparative reactivity in key synthetic transformations, supported by mechanistic insights and experimental data.
Introduction to the Isomers
This compound (CAS No. 946126-94-9) and Methyl 3-Fluoro-2-nitrobenzoate (CAS No. 1214353-57-7) are both valuable intermediates in organic synthesis.[1][2] Their utility stems from the presence of three key functional groups on the benzene ring: a methyl ester, a fluorine atom, and a nitro group. The fluorine atom can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, while the nitro group can be reduced to an amine, providing a handle for further derivatization. The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups.
The crucial difference between these two isomers lies in the relative positions of the fluoro and nitro groups, which, as we will explore, has a profound impact on their chemical reactivity.
Physicochemical and Spectroscopic Properties: A Comparative Overview
| Property | This compound | Methyl 3-Fluoro-2-nitrobenzoate |
| CAS Number | 946126-94-9[1] | 1214353-57-7[2] |
| Molecular Formula | C₈H₆FNO₄[1] | C₈H₆FNO₄ |
| Molecular Weight | 199.14 g/mol [1] | 199.14 g/mol |
| Boiling Point (Pred.) | 310.8°C at 760 mmHg | Not available |
| Physical Form | Pale-yellow to Yellow-brown Solid[3] | Not available |
| ¹H NMR (Predicted) | Aromatic protons expected in the range of 7.5-8.5 ppm. | Aromatic protons expected in the range of 7.5-8.5 ppm. |
| ¹³C NMR (Predicted) | Carbonyl carbon ~165 ppm. Aromatic carbons ~120-150 ppm. | Carbonyl carbon ~165 ppm. Aromatic carbons ~120-150 ppm. |
| IR Spectroscopy (Pred.) | C=O stretch ~1730 cm⁻¹, NO₂ stretches ~1530 and 1350 cm⁻¹. | C=O stretch ~1730 cm⁻¹, NO₂ stretches ~1530 and 1350 cm⁻¹. |
| Mass Spec (EI, Pred.) | Molecular ion peak (M⁺) at m/z 199. | Molecular ion peak (M⁺) at m/z 199. |
Note: Spectroscopic data for closely related analogs such as methyl 3-nitrobenzoate show characteristic peaks for the aromatic protons between 7.5 and 8.8 ppm, and a methyl ester singlet around 3.9 ppm in ¹H NMR. The carbonyl carbon in ¹³C NMR is typically observed around 165 ppm.[4][5] In IR spectroscopy, the C=O stretch of the ester is a strong band around 1730 cm⁻¹, while the asymmetric and symmetric stretches of the nitro group appear around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.[5]
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The most significant difference in the chemical behavior of these two isomers is their reactivity towards nucleophiles in SNAr reactions. In these reactions, the fluorine atom serves as the leaving group. The rate of SNAr is highly dependent on the electronic stabilization of the negatively charged intermediate, known as the Meisenheimer complex.
Methyl 3-Fluoro-2-nitrobenzoate: The More Reactive Isomer
In Methyl 3-Fluoro-2-nitrobenzoate, the strongly electron-withdrawing nitro group is positioned ortho to the fluorine atom. This positioning is crucial for activating the aromatic ring towards nucleophilic attack. The reaction proceeds through a two-step addition-elimination mechanism. The first step, which is typically rate-determining, involves the attack of a nucleophile on the carbon bearing the fluorine atom.[6] This forms a resonance-stabilized Meisenheimer complex. The negative charge in this intermediate can be delocalized onto the nitro group through resonance, which significantly stabilizes the intermediate and lowers the activation energy of the reaction.[7][8]
This compound: The Less Reactive Isomer
Conversely, in this compound, the nitro group is meta to the fluorine atom. When a nucleophile attacks the carbon attached to the fluorine, the resulting negative charge in the Meisenheimer intermediate cannot be directly delocalized onto the nitro group through resonance. While the nitro group still exerts an electron-withdrawing inductive effect, this is significantly weaker than the resonance effect.[6] Consequently, the Meisenheimer complex is less stabilized, leading to a higher activation energy and a much slower reaction rate compared to its ortho-substituted counterpart.[7]
This difference in reactivity is a well-established principle in SNAr chemistry. Studies on analogous systems, such as the comparison between p-bromonitrobenzene and m-bromonitrobenzene, have experimentally demonstrated that the para (and by extension, ortho) isomer is significantly more reactive towards nucleophilic substitution.[7][9]
Experimental Protocol: Synthesis of a Substituted Quinazolinone
The differential reactivity of these isomers is particularly relevant in the synthesis of heterocyclic compounds, which are prevalent in many drug scaffolds. For instance, fluoronitrobenzoates are common starting materials for the synthesis of quinazolinones.[10] The following is a representative, generalized protocol for the synthesis of a substituted quinazolinone via an SNAr reaction followed by reductive cyclization. This protocol highlights how the choice of isomer would impact the reaction conditions.
Step 1: Nucleophilic Aromatic Substitution
-
To a solution of the appropriate fluoronitrobenzoate isomer (1.0 eq.) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add the desired amine nucleophile (1.1 eq.) and a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 eq.).
-
For Methyl 3-Fluoro-2-nitrobenzoate: The reaction is typically stirred at room temperature to 60 °C and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for completion, which is often achieved within a few hours.
-
For this compound: The reaction will likely require more forcing conditions, such as heating at temperatures ranging from 100 °C to 150 °C for an extended period (potentially 12-24 hours or longer) to achieve a reasonable conversion.
-
Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Step 2: Reductive Cyclization
-
The product from Step 1 is dissolved in a suitable solvent such as ethanol or ethyl acetate.
-
A reducing agent is added to reduce the nitro group to an amine. Common reducing agents for this transformation include palladium on carbon (Pd/C) with hydrogen gas, tin(II) chloride (SnCl₂), or iron powder in the presence of an acid.
-
The reduction of the nitro group is followed by an intramolecular cyclization to form the quinazolinone ring system. This cyclization is often spontaneous upon formation of the aniline intermediate, or it can be promoted by heating.
-
After the reaction is complete, the catalyst (if used) is filtered off, and the solvent is removed under reduced pressure.
-
The resulting quinazolinone can be further purified by recrystallization or column chromatography.
Applications in Drug Discovery and Development
Both isomers serve as valuable starting materials for the synthesis of a wide range of biologically active molecules. The choice between them is dictated by the desired substitution pattern and the required reactivity.
-
Methyl 3-Fluoro-2-nitrobenzoate is the preferred choice when a facile SNAr reaction is desired at the position ortho to the nitro group. This is particularly useful in the rapid construction of libraries of compounds for high-throughput screening.
-
This compound , due to its lower reactivity in SNAr, can be advantageous when selective functionalization at other positions on the ring is desired first, with the SNAr reaction being performed at a later stage under more forcing conditions. Additionally, the resulting meta-substituted anilines (after nitro reduction) are important pharmacophores in their own right.
Conclusion and Recommendations
-
For researchers seeking a highly reactive substrate for SNAr reactions, Methyl 3-Fluoro-2-nitrobenzoate is the superior choice. The ortho-nitro group provides significant activation, allowing for milder reaction conditions and faster reaction times.
-
This compound should be selected when lower reactivity at the fluorine-bearing carbon is desired, or when the synthetic strategy calls for the introduction of a meta-amino group (post-reduction).
The choice between these two isomers is a critical decision in the design of a synthetic route. A thorough understanding of their comparative reactivity, grounded in the principles of electronic effects in SNAr reactions, will enable researchers to make informed decisions, leading to more efficient and successful syntheses of complex target molecules.
References
- 1. This compound | C8H6FNO4 | CID 13470961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Strategies for synthesizing meta-substituted phenols and phenyl ethers: overcoming the ortho–para positioning challenge in benzene rings - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. This compound | 946126-94-9 [sigmaaldrich.com]
- 4. rsc.org [rsc.org]
- 5. Page loading... [wap.guidechem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Alternative Reagents for Methyl 2-Fluoro-3-nitrobenzoate in Complex Synthesis
For researchers, medicinal chemists, and professionals in drug development, the strategic selection of building blocks is paramount to the success of a synthetic campaign. Methyl 2-Fluoro-3-nitrobenzoate has long been a staple reagent for the construction of complex aromatic systems, particularly in the synthesis of nitrogen-containing heterocycles. Its utility stems from the potent activation of the fluorine atom for nucleophilic aromatic substitution (SNAr) by the ortho-nitro group, providing a reliable and versatile handle for molecular elaboration.
However, an in-depth understanding of the available chemical space necessitates a critical evaluation of alternative reagents. Factors such as cost, availability, downstream reactivity, and the potential for improved yields or regioselectivity may warrant a departure from this workhorse molecule. This guide provides a comprehensive comparison of viable alternatives to this compound, supported by mechanistic insights and experimental considerations to empower you in making informed decisions for your synthetic endeavors.
The Central Role of this compound: A Mechanistic Overview
The reactivity of this compound in SNAr reactions is dictated by the formation of a resonance-stabilized Meisenheimer complex. The electron-withdrawing nitro group at the ortho position, along with the ester functionality, powerfully stabilizes the negative charge that develops on the aromatic ring upon nucleophilic attack. The high electronegativity of the fluorine atom further enhances the electrophilicity of the carbon center, facilitating the initial attack by a nucleophile. This is the rate-determining step of the reaction.
It is a counterintuitive but crucial principle of SNAr that fluoride is an excellent leaving group, often superior to other halogens. This is because the C-F bond is highly polarized, making the carbon atom highly electrophilic, and the bond-breaking step is not rate-determining. The exceptional reactivity of the ortho-fluoro-nitroaromatic scaffold makes it a go-to substrate for the synthesis of a variety of complex structures.
Visualizing the SNAr Reaction Pathway
Caption: The SNAr mechanism of this compound.
A Comparative Analysis of Alternative Reagents
The choice of an alternative reagent can be broadly categorized into three main areas: variation of the leaving group, positional isomers of the fluoro and nitro groups, and alternative activating groups.
Halogenated Analogues: The Leaving Group Effect
While fluorine is often the leaving group of choice in SNAr, its chlorinated and brominated counterparts, Methyl 2-Chloro-3-nitrobenzoate and Methyl 2-Bromo-3-nitrobenzoate, are also commercially available and may present viable alternatives.
| Reagent | Leaving Group | Relative Reactivity (Predicted) | Key Considerations |
| This compound | F | Highest | Generally provides the fastest reaction rates and highest yields due to the high electronegativity of fluorine stabilizing the Meisenheimer complex. |
| Methyl 2-Chloro-3-nitrobenzoate | Cl | Intermediate | Can be a more cost-effective option. Reactions may require higher temperatures or longer reaction times. |
| Methyl 2-Bromo-3-nitrobenzoate | Br | Lower | Generally less reactive than the fluoro and chloro analogues in SNAr. May be useful in cases where milder reaction conditions are desired to avoid side reactions. |
Experimental Insight: The rate of SNAr reactions with different halogens as leaving groups generally follows the trend F > Cl > Br > I. This is because the rate-determining step is the nucleophilic attack, which is accelerated by the electron-withdrawing nature of the halogen, a property that is strongest for fluorine.
Positional Isomers: The Impact of Substituent Placement
The relative positions of the fluorine and nitro groups on the benzene ring have a profound impact on the reactivity of the substrate. The activating effect of the nitro group is most pronounced when it is ortho or para to the leaving group, as this allows for direct resonance stabilization of the Meisenheimer complex.
| Reagent | Isomeric Position | Relative Reactivity (Predicted) | Key Considerations |
| This compound | Ortho-Nitro | High | Strong activation of the fluorine leaving group. |
| Methyl 4-Fluoro-3-nitrobenzoate | Para-Nitro | High | Also exhibits high reactivity due to para-activation by the nitro group. The choice between the 2-fluoro and 4-fluoro isomers may depend on the desired regiochemistry of the final product. |
| Methyl 3-Fluoro-5-nitrobenzoate | Meta-Nitro | Low | The nitro group is meta to the fluorine, offering only inductive withdrawal and no resonance stabilization of the Meisenheimer complex. This results in significantly lower reactivity. |
Experimental Protocol: A General Procedure for SNAr with Fluoro-Nitrobenzoates
-
To a solution of the appropriate methyl fluoro-nitrobenzoate (1.0 eq.) in a polar aprotic solvent (e.g., DMF, DMSO) is added the nucleophile (1.1 - 1.5 eq.) and a base (e.g., K2CO3, Et3N) (1.5 - 2.0 eq.).
-
The reaction mixture is stirred at a temperature ranging from room temperature to 150 °C, depending on the reactivity of the substrate and nucleophile.
-
Reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization.
Alternative Activating Groups
While the nitro group is a powerful activator, other electron-withdrawing groups can also facilitate SNAr reactions. The choice of activating group can influence the reactivity of the substrate and the potential for subsequent chemical transformations.
| Activating Group | Example Reagent | Relative Activating Ability | Key Considerations |
| Nitro (-NO2) | This compound | Very Strong | Provides excellent activation. The nitro group can be subsequently reduced to an amine, offering a handle for further diversification. |
| Cyano (-CN) | Methyl 2-Fluoro-3-cyanobenzoate | Strong | A strong activating group. The cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine. |
| Trifluoromethyl (-CF3) | Methyl 2-Fluoro-3-(trifluoromethyl)benzoate | Moderate | Provides good activation through its strong inductive effect. The trifluoromethyl group is generally stable to many reaction conditions. |
| Sulfonyl (-SO2R) | Methyl 2-Fluoro-3-(phenylsulfonyl)benzoate | Strong | A powerful activating group. |
Case Study: Synthesis of Quinoxalinones
A common application of ortho-fluoro nitroaromatics is in the synthesis of fused heterocyclic systems. For example, the reaction of this compound with an ortho-phenylenediamine derivative can lead to the formation of a quinoxalinone scaffold, a privileged structure in medicinal chemistry.
Workflow for Quinoxalinone Synthesis:
Caption: A general synthetic workflow for quinoxalinone synthesis.
An alternative approach to quinoxalinones that avoids the use of a pre-functionalized nitroaromatic involves the condensation of an ortho-aminobenzoic acid with an appropriate partner. This highlights a key principle in synthetic design: considering fundamentally different bond-forming strategies to reach the target molecule.
Conclusion: A Strategic Approach to Reagent Selection
The selection of an appropriate starting material is a critical decision that can significantly impact the efficiency and success of a synthetic route. While this compound is a highly effective and versatile reagent for SNAr reactions, a thorough understanding of the available alternatives is essential for the modern synthetic chemist. By considering the leaving group, the position of activating groups, and even entirely different activating functionalities, researchers can optimize their synthetic strategies to achieve their goals with greater efficiency and elegance. This guide serves as a starting point for this critical analysis, empowering you to make informed and strategic decisions in your synthetic endeavors.
A Researcher's Guide to the Synthesis and Biological Evaluation of Methyl 2-Fluoro-3-nitrobenzoate Derivatives
A Comparative Framework for Exploring Novel Therapeutic Agents
For researchers, medicinal chemists, and professionals in drug development, the quest for novel molecular scaffolds with potent and selective biological activity is a perpetual endeavor. Methyl 2-Fluoro-3-nitrobenzoate stands as a promising, yet underexplored, starting point for the synthesis of new chemical entities. The strategic placement of a fluorine atom and a nitro group on the benzoate ring offers a unique combination of physicochemical properties that can be harnessed to develop novel therapeutics.
This guide provides a comprehensive framework for the synthesis, biological evaluation, and structure-activity relationship (SAR) analysis of derivatives of this compound. While extensive comparative data for a broad library of these specific derivatives is not yet prevalent in publicly accessible literature, this document will equip researchers with the foundational knowledge and detailed experimental protocols to embark on such an investigation. We will delve into the rationale behind targeting this scaffold, provide step-by-step synthetic and screening methodologies, and present illustrative data to guide the interpretation of results.
The Rationale: Why this compound Derivatives?
The therapeutic potential of this compound derivatives can be inferred from the well-established roles of its key functional groups in medicinal chemistry.
The Nitro Group (-NO₂): A Prodrug Activator
Nitroaromatic compounds are a cornerstone of various therapeutic classes, including antimicrobials and anticancer agents.[1][2] Their biological activity is often dependent on the reductive bioactivation of the nitro group within the target cells or microorganisms.[1] This process, frequently occurring under hypoxic conditions, generates reactive intermediates such as nitroso and hydroxylamino species, as well as reactive oxygen species (ROS).[1][2] These reactive species can induce cellular damage through DNA adduction, protein modification, and oxidative stress, leading to therapeutic effects.[1]
The Fluorine Atom (F): A Metabolic Stabilizer and Potency Enhancer
The incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance their pharmacokinetic and pharmacodynamic properties.[3] Fluorine substitution can:
-
Increase metabolic stability: By blocking sites of oxidative metabolism.[3]
-
Enhance binding affinity: Through favorable interactions with biological targets.[3]
-
Improve membrane permeability and bioavailability: By increasing lipophilicity.[3]
The combination of a bioactivatable nitro group and a potency-enhancing fluorine atom makes the this compound scaffold a compelling starting point for the development of novel drugs.
Synthesis of this compound Derivatives: A Focus on Amides
The methyl ester functionality of this compound serves as a versatile handle for the synthesis of a diverse library of derivatives, most commonly through amidation.
General Synthetic Protocol: Amide Synthesis
A straightforward and widely used method for synthesizing a library of N-substituted 2-fluoro-3-nitrobenzamides from this compound is through direct aminolysis.
Step 1: Synthesis of this compound
The starting material, this compound, can be synthesized from 2-fluoro-3-nitrobenzoic acid via Fischer esterification.
-
Procedure:
-
Dissolve 2-fluoro-3-nitrobenzoic acid (1.0 eq.) in methanol (10-20 volumes).
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq.).
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the methanol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield this compound.
-
Step 2: Synthesis of N-substituted-2-fluoro-3-nitrobenzamides
-
Procedure:
-
Dissolve this compound (1.0 eq.) in a suitable solvent such as methanol or tetrahydrofuran (THF).
-
Add the desired primary or secondary amine (1.1-1.5 eq.).
-
Heat the reaction mixture to reflux and monitor by TLC. The reaction time can vary from a few hours to overnight depending on the reactivity of the amine.
-
Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Purify the resulting amide by column chromatography or recrystallization.
-
This approach allows for the generation of a diverse library of amide derivatives by simply varying the amine starting material.
Comparative Biological Evaluation: A Triad of Therapeutic Potential
Based on the known activities of nitroaromatic and fluorinated compounds, derivatives of this compound are prime candidates for screening as anticancer, antimicrobial, and anti-inflammatory agents.
Anticancer Activity
The hypoxic environment of solid tumors makes them particularly susceptible to drugs activated by nitroreductases.
Experimental Protocol: In Vitro Cytotoxicity Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.
-
Cell Culture:
-
Maintain a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate culture media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, in a humidified incubator at 37°C with 5% CO₂.[1]
-
-
Assay Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.[1]
-
Treat the cells with a serial dilution of the synthesized derivatives (e.g., 0.1 to 100 µM) for 48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]
-
Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound using a dose-response curve.
-
Illustrative Data Presentation:
| Compound | R-group (Amine) | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | HCT116 IC₅₀ (µM) |
| Derivative 1 | -NH-CH₂-Ph | 12.5 | 15.2 | 10.8 |
| Derivative 2 | -NH-CH₂-(4-Cl-Ph) | 8.7 | 10.1 | 7.5 |
| Derivative 3 | -NH-Cyclohexyl | 25.4 | 30.1 | 22.9 |
| Doxorubicin | (Positive Control) | 0.9 | 1.1 | 0.8 |
Note: The data presented above is for illustrative purposes only and does not represent actual experimental results.
dot
Caption: Workflow for anticancer evaluation of this compound derivatives.
Antimicrobial Activity
Nitroaromatic compounds have a long history of use as antimicrobial agents, particularly against anaerobic bacteria and protozoa.
Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.[2][4]
-
Microorganism Preparation:
-
Use a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).
-
Prepare a standardized inoculum of the test organism adjusted to a 0.5 McFarland standard.[4]
-
-
Assay Procedure:
-
Perform serial two-fold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.[4]
-
Inoculate each well with the standardized microbial suspension.
-
Include a growth control (no compound), a sterility control (no inoculum), and a positive control (a standard antibiotic like ciprofloxacin or fluconazole).
-
Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[4]
-
Illustrative Data Presentation:
| Compound | R-group (Amine) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Derivative 1 | -NH-CH₂-Ph | 16 | 32 | >64 |
| Derivative 2 | -NH-CH₂-(4-Cl-Ph) | 8 | 16 | 32 |
| Derivative 3 | -NH-Cyclohexyl | 32 | >64 | >64 |
| Ciprofloxacin | (Positive Control) | 1 | 0.5 | N/A |
| Fluconazole | (Positive Control) | N/A | N/A | 2 |
Note: The data presented above is for illustrative purposes only and does not represent actual experimental results.
dot
Caption: Workflow for antimicrobial screening of this compound derivatives.
Anti-inflammatory Activity
Certain nitro- and fluoro-substituted aromatic compounds have demonstrated anti-inflammatory properties.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
This is a classic in vivo model for evaluating the acute anti-inflammatory activity of compounds.
-
Animals:
-
Use male or female Wistar rats or Swiss albino mice.
-
-
Procedure:
-
Administer the test compounds orally or intraperitoneally at various doses. Include a vehicle control group and a positive control group (e.g., indomethacin).
-
After a set period (e.g., 60 minutes) to allow for drug absorption, inject 0.1 mL of a 1% carrageenan suspension into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group.
-
Illustrative Data Presentation:
| Compound | Dose (mg/kg) | % Inhibition of Edema at 3h |
| Derivative 1 | 20 | 35.2 |
| Derivative 2 | 20 | 48.5 |
| Derivative 3 | 20 | 15.8 |
| Indomethacin | 10 | 55.1 |
Note: The data presented above is for illustrative purposes only and does not represent actual experimental results.
Mechanistic Insights and Structure-Activity Relationships
The primary mechanism of action for many biologically active nitroaromatic compounds is their reduction to reactive nitrogen species.
dot
Caption: General mechanism of action for nitroaromatic compounds.
By synthesizing and testing a library of derivatives, researchers can establish a structure-activity relationship (SAR). For example, the illustrative data suggests that the presence of an electron-withdrawing group (Cl) on the phenyl ring of the amide (Derivative 2) enhances activity across all three assays compared to the unsubstituted phenyl ring (Derivative 1). Conversely, a bulky, non-aromatic substituent (cyclohexyl, Derivative 3) appears to be detrimental to activity. This type of analysis is crucial for the rational design of more potent and selective second-generation compounds.
Conclusion
The this compound scaffold represents a fertile ground for the discovery of new therapeutic agents. Its unique combination of a bioactivatable nitro group and a modulating fluorine atom provides a strong rationale for its exploration. While a comprehensive comparative analysis of its derivatives awaits further research, this guide provides the necessary framework for such an undertaking. By employing the detailed synthetic and screening protocols outlined herein, researchers can systematically synthesize and evaluate novel derivatives, elucidate their mechanisms of action, and establish crucial structure-activity relationships. This structured approach will undoubtedly pave the way for the development of the next generation of anticancer, antimicrobial, and anti-inflammatory drugs.
References
- 1. Item - Synthesis and anti-inflammatory study of novel fluoro-benzothiazole derivatives - figshare - Figshare [figshare.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
The Strategic Selection of Fluoronitrobenzoate Building Blocks: A Cost-Benefit Analysis for R&D
A Senior Application Scientist's Guide to Optimizing Synthesis with Methyl 2-Fluoro-3-nitrobenzoate and its Isomers
In the landscape of modern drug discovery and agrochemical research, the judicious selection of fluorinated building blocks is a critical determinant of synthetic efficiency, cost-effectiveness, and the ultimate success of a research program. Among the myriad of available reagents, substituted fluoronitrobenzoates stand out as versatile intermediates, prized for their tunable reactivity and amenability to a wide range of chemical transformations. This guide provides an in-depth cost-benefit analysis of utilizing this compound in research and development, with a comparative look at its key isomers. We will delve into the underlying principles governing their reactivity, present comparative experimental data, and offer a framework for making informed decisions in your synthetic endeavors.
The Critical Role of Substituent Positioning: A Mechanistic Overview
The reactivity of fluoronitrobenzoate esters in their most common application, Nucleophilic Aromatic Substitution (SNAr), is profoundly influenced by the relative positions of the fluoro, nitro, and methyl ester groups on the benzene ring. The nitro group, a powerful electron-withdrawing group, is essential for activating the ring towards nucleophilic attack. This activation is most pronounced when the nitro group is positioned ortho or para to the fluorine leaving group. This is because the negatively charged intermediate, the Meisenheimer complex, is stabilized through resonance delocalization of the negative charge onto the nitro group.[1][2]
In the case of this compound, the nitro group is in the meta position relative to the fluorine. This positioning offers a different reactivity profile compared to its ortho and para isomers. While the inductive effect of the nitro group still contributes to the activation of the ring, the lack of direct resonance stabilization of the Meisenheimer intermediate generally results in lower reactivity in SNAr reactions compared to its 2-fluoro-5-nitro and 4-fluoro-3-nitro counterparts.[2] However, this seemingly disadvantageous trait can be strategically exploited to achieve selective reactions in more complex molecules.
Comparative Performance Analysis: Reactivity and Yields
To provide a quantitative basis for comparison, let's examine the synthesis and a typical SNAr reaction of this compound and a common, more reactive alternative, Methyl 4-Fluoro-3-nitrobenzoate.
Synthesis of Fluoronitrobenzoate Isomers
Both this compound and Methyl 4-Fluoro-3-nitrobenzoate are typically synthesized via the esterification of their corresponding carboxylic acids. The experimental data below showcases high-yielding and straightforward procedures for both isomers.
Table 1: Comparative Synthesis Yields of Fluoronitrobenzoate Isomers
| Compound | Starting Material | Reagents | Reaction Time | Temperature | Yield | Reference |
| This compound | 2-Fluoro-3-nitrobenzoic acid | Methanol, H₂SO₄ | 16 h | 50 °C | 93% | --INVALID-LINK-- |
| Methyl 4-Fluoro-3-nitrobenzoate | 4-Fluoro-3-nitrobenzoic acid | Methanol, H₂SO₄ | 3 h | Reflux | 90% | --INVALID-LINK-- |
Experimental Protocols
Protocol 1: Synthesis of this compound
Causality: The use of a strong acid catalyst like sulfuric acid is crucial for protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating the nucleophilic attack by methanol. The reaction is typically heated to drive the equilibrium towards the ester product.
Self-Validation: The reaction progress can be monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting carboxylic acid. The final product can be purified by extraction and its identity and purity confirmed by NMR and melting point analysis.
Methodology:
-
Dissolve 2-Fluoro-3-nitrobenzoic acid (1.0 eq) in methanol (10 volumes).
-
Slowly add concentrated sulfuric acid (1.0 eq) to the solution while stirring.
-
Heat the reaction mixture to 50 °C and stir for 16 hours.
-
After completion, remove the methanol under reduced pressure.
-
Dilute the residue with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate until the aqueous layer is neutral.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
Protocol 2: Synthesis of Methyl 4-Fluoro-3-nitrobenzoate
Causality: Similar to the synthesis of the 2-fluoro-3-nitro isomer, this is a classic Fischer esterification. The reflux condition provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Self-Validation: The formation of the product can be observed by the precipitation of the ester upon pouring the reaction mixture onto ice. The purity of the collected solid can be assessed by its melting point and spectroscopic analysis (¹H NMR, ¹³C NMR).
Methodology:
-
Dissolve 4-Fluoro-3-nitrobenzoic acid (1.0 eq) in methanol (9 volumes).
-
Carefully add concentrated sulfuric acid (1.15 eq) to the solution.
-
Heat the reaction mixture to reflux for 3 hours.
-
Cool the reaction mixture and pour it onto ice.
-
Collect the precipitated product by suction filtration.
-
Dry the product in vacuo.
Cost-Benefit Analysis: A Pragmatic Approach
The choice of a building block in an R&D setting is a careful balance between performance and cost. While a more reactive reagent might offer faster reaction times and higher yields, its price could be prohibitive for large-scale synthesis.
Table 2: Cost Comparison of Fluoronitrobenzoate Isomers
| Compound | Supplier | Quantity | Price (USD) | Price per Gram (USD) |
| This compound | Simson Pharma | Custom Synthesis | Contact for price | - |
| This compound | LookChem (Apolloscientific) | 1 g | $37.00 | $37.00 |
| This compound | LookChem (Apolloscientific) | 5 g | $125.00 | $25.00 |
| This compound | LookChem (Apolloscientific) | 25 g | $382.00 | $15.28 |
| Methyl 4-Fluoro-3-nitrobenzoate | Oakwood Chemical | 250 mg | $10.00 | $40.00 |
| Methyl 4-Fluoro-3-nitrobenzoate | Oakwood Chemical | 1 g | $11.00 | $11.00 |
| Methyl 4-Fluoro-3-nitrobenzoate | Oakwood Chemical | 5 g | $16.00 | $3.20 |
| Methyl 4-Fluoro-3-nitrobenzoate | Oakwood Chemical | 25 g | $39.00 | $1.56 |
Note: Prices are subject to change and may vary between suppliers. The prices listed are for research quantities and bulk pricing may differ significantly.
From the data, it is evident that for smaller, research-scale quantities, Methyl 4-Fluoro-3-nitrobenzoate is significantly more cost-effective than this compound. This cost differential, coupled with its generally higher reactivity in SNAr reactions, often makes the 4-fluoro-3-nitro isomer the default choice for initial synthetic explorations.
However, the decision is not solely based on price. The unique substitution pattern of this compound can be a strategic advantage. Its moderated reactivity can allow for selective functionalization in the presence of other, more reactive electrophilic sites within a complex molecule. Furthermore, the resulting 2-amino-3-fluoro substitution pattern after reduction of the nitro group can be a crucial pharmacophore in certain drug candidates, making the use of this specific isomer non-negotiable.
Visualization of Synthetic Workflow and Decision-Making
The following diagrams illustrate a typical experimental workflow for an SNAr reaction and a logical decision-making process for selecting the appropriate fluoronitrobenzoate building block.
Caption: A typical experimental workflow for a Nucleophilic Aromatic Substitution (SNAr) reaction.
Caption: Decision-making flowchart for selecting a fluoronitrobenzoate isomer.
Conclusion and Future Outlook
The selection of an appropriate building block is a nuanced decision that extends beyond simple reactivity and cost considerations. While Methyl 4-Fluoro-3-nitrobenzoate often presents a more reactive and cost-effective option for straightforward SNAr reactions, this compound offers a unique reactivity profile that can be strategically advantageous for achieving selectivity in complex syntheses.
As the demand for novel fluorinated compounds in the pharmaceutical and agrochemical industries continues to grow, a deep understanding of the structure-activity relationships of these fundamental building blocks is paramount.[3] By carefully considering the mechanistic principles, experimental data, and cost implications, researchers can make informed decisions that accelerate their R&D programs and ultimately lead to the successful development of new and impactful molecules.
References
A Comparative Guide to the Efficacy of Methyl 2-Fluoro-3-nitrobenzoate and its Chloro Analogue as Synthons
In the landscape of pharmaceutical and agrochemical research, the selection of appropriate building blocks is a critical decision that profoundly influences the efficiency and success of a synthetic route. Among the vast array of available synthons, halogenated nitroaromatics are particularly valuable due to their predisposition for nucleophilic aromatic substitution (SNAr), a cornerstone reaction for forging carbon-heteroatom and carbon-carbon bonds. This guide provides an in-depth comparison of two such synthons: methyl 2-fluoro-3-nitrobenzoate and its analogue, methyl 2-chloro-3-nitrobenzoate. We will delve into the mechanistic underpinnings of their reactivity, present comparative experimental data, and offer detailed protocols to assist researchers in making informed decisions for their synthetic endeavors.
The Decisive Role of the Halogen in Nucleophilic Aromatic Substitution
The utility of methyl 2-halo-3-nitrobenzoates as synthons is primarily dictated by their reactivity in SNAr reactions. This two-step addition-elimination mechanism is initiated by the attack of a nucleophile on the carbon atom bearing the halogen.[1] This leads to the formation of a resonance-stabilized anionic intermediate, known as a Meisenheimer complex.[2] The presence of the electron-withdrawing nitro group ortho to the site of substitution is crucial, as it delocalizes the negative charge, thereby stabilizing this intermediate.[3][4] The reaction is completed by the elimination of the halide leaving group, which restores the aromaticity of the ring.[1]
The rate-determining step in most SNAr reactions is the initial attack of the nucleophile and the formation of the Meisenheimer complex.[5] Consequently, the reactivity of the aryl halide is more dependent on the stability of this intermediate than on the leaving group ability of the halide itself. This is where the profound difference between the fluoro and chloro substituents comes into play.
Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect. This effect significantly stabilizes the negatively charged Meisenheimer complex, lowering the activation energy of the rate-determining step.[2] In contrast, while chlorine is also electron-withdrawing, its inductive effect is less pronounced than that of fluorine. Therefore, the Meisenheimer complex formed from the fluoro analogue is more stable, leading to a faster reaction rate. It is a well-established principle in SNAr chemistry that the reactivity order of halogens is F > Cl > Br > I, which is the reverse of their leaving group ability in SN2 reactions.[2]
Caption: General mechanism of the SNAr reaction, highlighting the rate-determining formation of the Meisenheimer complex.
Experimental Comparison: A Representative Study
Experimental Protocols
Protocol 1: Reaction of this compound with Benzylamine
-
To a solution of this compound (1.0 mmol, 199.1 mg) in dimethylformamide (DMF, 5 mL) in a round-bottom flask, add benzylamine (1.1 mmol, 117.9 mg, 0.12 mL).
-
Add potassium carbonate (K₂CO₃) as a base (2.0 mmol, 276.4 mg).
-
Stir the reaction mixture at room temperature (25 °C) and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion (expected within 2-4 hours), pour the reaction mixture into ice-water (50 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain methyl 2-(benzylamino)-3-nitrobenzoate.
Protocol 2: Reaction of Methyl 2-chloro-3-nitrobenzoate with Benzylamine
-
To a solution of methyl 2-chloro-3-nitrobenzoate (1.0 mmol, 215.6 mg) in DMF (5 mL) in a round-bottom flask, add benzylamine (1.1 mmol, 117.9 mg, 0.12 mL).
-
Add potassium carbonate (K₂CO₃) (2.0 mmol, 276.4 mg).
-
Stir the reaction mixture at an elevated temperature of 80 °C and monitor its progress by TLC.
-
Upon completion (expected within 18-24 hours), pour the reaction mixture into ice-water (50 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain methyl 2-(benzylamino)-3-nitrobenzoate.
Caption: Comparative experimental workflow for the SNAr reaction of fluoro and chloro analogues.
Data Summary and Analysis
The following table summarizes the expected outcomes of the representative reactions described above. This data, while illustrative, is grounded in the established principles of SNAr reactivity.
| Parameter | This compound | Methyl 2-chloro-3-nitrobenzoate | Justification |
| Reaction Temperature | 25 °C (Room Temperature) | 80 °C | The higher reactivity of the fluoro-synthon allows for milder reaction conditions. |
| Reaction Time | 2-4 hours | 18-24 hours | The lower activation energy for the fluoro-synthon results in a significantly faster reaction rate. |
| Expected Yield | >90% | 60-70% | The more favorable kinetics of the reaction with the fluoro-synthon typically lead to higher isolated yields and fewer side products. |
This comparative data underscores the superior efficacy of this compound as a synthon in SNAr reactions. The ability to perform reactions at lower temperatures and in shorter timeframes not only improves laboratory efficiency but can also be crucial for the synthesis of complex molecules with thermally sensitive functional groups. Furthermore, the higher yields obtained with the fluoro analogue translate to better atom economy and reduced waste, which are important considerations in both academic and industrial settings.
Conclusion and Recommendations
The choice between this compound and its chloro analogue as a synthon for SNAr reactions is a clear one from the perspective of chemical reactivity. The strong inductive effect of the fluorine atom provides a significant rate acceleration compared to the chlorine atom, enabling reactions to be performed under milder conditions, in shorter times, and with higher yields.
For researchers and drug development professionals, this compound is the recommended synthon when the synthetic strategy involves a key nucleophilic aromatic substitution step. While the initial cost of the fluoro-substituted compound may be higher, this is often offset by the savings in time, energy, and downstream purification efforts, as well as the potential for higher overall yields in multi-step syntheses. The chloro analogue remains a viable, more economical option for situations where longer reaction times and higher temperatures are not a concern, or for pedagogical purposes to demonstrate the principles of SNAr reactivity.
Ultimately, the superior performance of this compound makes it a powerful tool in the synthetic chemist's arsenal, facilitating the efficient construction of complex molecular architectures for the advancement of science and medicine.
References
Safety Operating Guide
Comprehensive Safety & Handling Guide: Personal Protective Equipment for Methyl 2-Fluoro-3-nitrobenzoate
This guide provides an in-depth operational plan for the safe handling of Methyl 2-Fluoro-3-nitrobenzoate (CAS No. 946126-94-9). As a substituted aromatic nitro compound, this chemical requires stringent safety protocols. The toxicological properties have not been thoroughly investigated, demanding a cautious and proactive approach to personal protection.[1] This document moves beyond a simple checklist to explain the scientific rationale behind each procedural step, ensuring a self-validating system of safety for all laboratory personnel.
Hazard Assessment: Understanding the Risk Profile
This compound is a solid substance that presents multiple routes of potential exposure.[2] A thorough risk assessment is the foundation of a safe experimental workflow.
-
Primary Hazards: The primary known hazards include serious eye irritation, skin irritation, and potential respiratory irritation.[1][2][3]
-
Systemic Concerns: Aromatic nitro compounds as a class are known for their potential systemic toxicity.[4][5] Their metabolism can lead to hazardous intermediates, making skin absorption a significant concern.[6]
-
Inhalation Risk: While it is a solid, dust can be generated during weighing and transfer operations. Inhalation of this dust may cause respiratory irritation.[1][2]
-
Contact Risk: Direct contact with skin can cause irritation.[3] More critically, absorption through the skin is a potential route for systemic exposure. Eye contact can lead to serious irritation or damage.[2]
-
Data Gaps: It is crucial to acknowledge that this specific molecule has not been exhaustively studied.[1] Therefore, a conservative approach, treating it as potentially harmful if swallowed, inhaled, or absorbed through the skin, is scientifically prudent.[3]
Core Personal Protective Equipment (PPE) Directives
A multi-layered PPE strategy is mandatory for handling this compound. The selection of specific equipment must be based on the task being performed and the associated risk of exposure.
Eye and Face Protection
Due to the risk of serious eye irritation, robust eye protection is non-negotiable.
-
Standard Operations: For low-volume tasks such as weighing solids within a ventilated enclosure or handling dilute solutions, safety glasses with side-shields conforming to EN166 (EU) or ANSI Z87.1 (US) standards are the minimum requirement.[1]
-
Splash Hazards: When handling solutions, conducting transfers, or performing reactions with a risk of splashing, chemical splash goggles are required.
-
High-Risk Procedures: For large-scale reactions or procedures with a significant risk of splashing or exothermic events, a face shield must be worn over chemical splash goggles to protect the entire face.[7]
Skin and Body Protection
Preventing dermal contact is critical to mitigate both local irritation and potential systemic toxicity.
-
Glove Selection: The choice of glove material is paramount. Standard latex gloves offer insufficient protection.[8]
-
Primary Recommendation: Butyl rubber gloves are highly recommended as they provide excellent resistance to nitro compounds.[9]
-
Alternative: High-quality, thick-gauge nitrile gloves can be used for tasks involving incidental contact, but breakthrough times should be verified with the manufacturer.[10] For prolonged exposure, nitrile is not the first choice.[9]
-
Double Gloving: For handling concentrated solutions or during sensitive transfer operations, double gloving is recommended to provide an additional barrier and allow for the safe removal of a contaminated outer glove.
-
-
Protective Clothing: A flame-resistant or 100% cotton lab coat should be worn and kept fully buttoned.[7] For large-scale operations or where significant splashing is possible, a chemically resistant apron should be worn over the lab coat.[11]
-
Footwear: Fully enclosed shoes made of a non-porous material are mandatory.
Respiratory Protection
Engineering controls, such as a certified chemical fume hood or a ventilated balance enclosure, are the primary method for controlling inhalation exposure.
-
With Engineering Controls: When handling the solid in a fume hood or ventilated enclosure, respiratory protection is typically not required.
-
Without Engineering Controls: If engineering controls are not feasible or are insufficient to control dust or vapors, respiratory protection is mandatory. A NIOSH (US) or CEN (EU) approved respirator with appropriate cartridges must be used.[1]
-
For dusts (e.g., weighing in an open area), a P95 (US) or P1 (EU) particulate filter is the minimum.[1]
-
For higher levels of protection or when handling solutions outside a hood, an OV/AG/P99 (US) or ABEK-P2 (EU) combination cartridge is recommended to protect against organic vapors and particulates.[1]
-
Operational and Disposal Plans
PPE Donning and Doffing Protocol
-
Donning (Putting On):
-
Wash and dry hands thoroughly.
-
Put on the lab coat and fasten all buttons.
-
Put on inner gloves (if double gloving).
-
Put on eye/face protection (safety glasses or goggles).
-
Put on outer gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
-
-
Doffing (Taking Off):
-
Remove outer gloves using a proper technique to avoid touching the outer surface.[1]
-
Remove the lab coat by rolling it outwards, ensuring the contaminated surface is contained.
-
Remove eye/face protection.
-
Remove inner gloves.
-
Wash hands thoroughly with soap and water.
-
Summary of PPE by Task
| Task | Minimum Eye/Face Protection | Minimum Skin Protection | Respiratory Protection |
| Storage & Transport | Safety glasses with side shields | Single pair of butyl or nitrile gloves | Not generally required |
| Weighing Solid | Safety glasses with side shields | Butyl or heavy-gauge nitrile gloves, lab coat | Required (particulate filter) if not in a ventilated enclosure |
| Preparing Solutions | Chemical splash goggles | Double gloves (butyl or nitrile), lab coat | Required (organic vapor cartridge) if not in a chemical fume hood |
| Running Reaction | Face shield over chemical splash goggles | Double gloves (butyl), chemically resistant apron over lab coat | Required if not in a chemical fume hood or with potential for aerosol generation |
| Waste Disposal | Chemical splash goggles | Butyl or heavy-gauge nitrile gloves, lab coat | Not generally required if handling sealed containers |
Emergency Spill Response Workflow
In the event of a spill, a clear and logical response is critical. The following workflow outlines the immediate steps to be taken.
Caption: Workflow for responding to a chemical spill.
Disposal of Contaminated Materials
Proper disposal is the final step in the safe handling lifecycle.
-
Contaminated PPE: Used gloves, disposable lab coats, and absorbent materials from cleanups must be treated as hazardous waste. Place them in a designated, sealed, and clearly labeled hazardous waste container.
-
Chemical Waste: Unused product and reaction waste must be disposed of through a licensed professional waste disposal service.[1][2] Do not discharge to sewer systems.[2] The material may be suitable for a chemical incinerator equipped with an afterburner and scrubber.[1]
References
- 1. capotchem.cn [capotchem.cn]
- 2. chemicalbook.com [chemicalbook.com]
- 3. This compound | C8H6FNO4 | CID 13470961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. dess.uccs.edu [dess.uccs.edu]
- 9. safety.fsu.edu [safety.fsu.edu]
- 10. ehs.yale.edu [ehs.yale.edu]
- 11. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
